Product packaging for 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine(Cat. No.:CAS No. 247225-31-6)

4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B2875182
CAS No.: 247225-31-6
M. Wt: 204.29
InChI Key: OJXMEMYRDCFPHW-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine (CAS 5659-83-6) is a chemical compound with the molecular formula C11H12N2S and a molecular weight of 204.29 g/mol . This small molecule features a 2-aminothiazole scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for drug discovery due to its diverse pharmacological potential . The 2-aminothiazole core is a fundamental component of several clinically applied drugs and has been investigated for its antiviral, antimicrobial, and anticancer properties . Specific research has highlighted the promise of 4-phenyl-1,3-thiazol-2-amine derivatives as novel antikinetoplastid agents . In vitro biological screening against Leishmania amazonensis promastigotes, responsible for the cutaneous form of leishmaniasis, has demonstrated that certain derivatives in this class exhibit significant anti-promastigote activity with encouraging selectivity indexes, suggesting a potential path for new antileishmanial drug development . A target fishing study proposed that the biological activity of these compounds may be mediated through inhibition of the S-methyl-5-thioadenosine phosphorylase enzyme . The compound is typically synthesized via the Hantzsch thiazole synthesis, involving the reaction of the corresponding arylketone with thiourea . Estimated physical properties include a melting point of approximately 131.21 °C and water solubility of around 84.45 mg/L . This product is intended for Research Use Only and is not meant for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2S B2875182 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine CAS No. 247225-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-7-3-4-9(8(2)5-7)10-6-14-11(12)13-10/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXMEMYRDCFPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972029
Record name 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine
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Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5659-83-6, 247225-31-6
Record name 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 247225-31-6
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Foundational & Exploratory

4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Structure Elucidation of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds, including antimicrobial and anticancer agents.[1][2][3] The compound this compound, with the molecular formula C₁₁H₁₂N₂S and a molecular weight of 204.29 g/mol , is a representative of this vital class.[4] Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development program, ensuring that biological activity is correctly attributed and that subsequent structure-activity relationship (SAR) studies are valid.

This guide provides a comprehensive, multi-technique strategy for the definitive structure elucidation of this compound. We will move beyond a simple checklist of techniques, instead focusing on the logical workflow and the causality behind experimental choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we will construct a self-validating analytical framework to confirm the compound's identity with the highest degree of confidence.[5][6][7]

Context: A Synthetic Overview via Hantzsch Thiazole Synthesis

Before elucidating a structure, it is instructive to understand its likely origin. The most common and efficient route to 2-amino-4-arylthiazoles is the Hantzsch Thiazole Synthesis.[8][9][10] This reaction provides crucial context for the expected molecular framework and helps anticipate potential side products or impurities.

The synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[9][11] For the target molecule, this translates to the reaction between 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one and thiourea .[12]

Hantzsch_Synthesis Reactant1 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one Intermediate Isothiouronium Intermediate Reactant1->Intermediate Nucleophilic Attack (SN2) Reactant2 Thiourea Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Part 1: Molecular Formula and Connectivity by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the initial and indispensable step in structure elucidation. Its primary role is to provide the exact molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is paramount as it measures the mass-to-charge ratio (m/z) with enough accuracy to determine the elemental composition, thereby validating the molecular formula.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing initial fragmentation and preserving the crucial molecular weight information.

  • Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of mass accuracy within 5 ppm.

  • Data Acquisition: Acquire the full scan spectrum to identify the [M+H]⁺ peak and its corresponding isotopic pattern.

Data Interpretation: A Self-Validating System

The power of MS lies in its multi-faceted data output, which must be internally consistent.

1. Molecular Ion Peak: The molecular formula C₁₁H₁₂N₂S predicts a monoisotopic mass of 204.0721.[4] The HRMS spectrum should exhibit a prominent ion at m/z 205.0799, corresponding to the protonated molecule [C₁₁H₁₃N₂S]⁺. This finding must also align with the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight (204 Da), as observed.[13]

2. Isotopic Pattern: The presence and relative abundance of isotopes provide a fingerprint for the elemental composition. The [M+H]⁺ peak at m/z 205 should be accompanied by:

  • An A+1 peak ([¹³C₁C₁₀H₁₃N₂S]⁺) at m/z 206, with a relative abundance of approximately 12.2% of the base peak.

  • An A+2 peak ([C₁₁H₁₃N₂³⁴S]⁺) at m/z 207, with a relative abundance of approximately 4.5% of the base peak. This peak is a strong confirmation of the presence of a single sulfur atom.

3. Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) on the parent ion (m/z 205) reveals the structural backbone. While ESI is soft, in-source fragmentation or collision-induced dissociation (CID) can provide valuable structural clues.[14]

Fragmentation_Pathway Parent [M+H]⁺ m/z = 205 Frag1 [C₉H₉]⁺ m/z = 117 Parent->Frag1 Loss of aminothiazole Frag2 [C₃H₄N₂S]⁺ m/z = 100 Parent->Frag2 Loss of dimethylbenzene Frag3 [C₈H₇]⁺ m/z = 91 Frag1->Frag3 Loss of C₂H₂

Caption: Proposed MS/MS fragmentation of the parent ion.

Table 1: Summary of Expected Mass Spectrometry Data

Ion Calculated m/z Identity Inference
[M+H]⁺ 205.0799 Protonated Molecular Ion Confirms Molecular Weight
[M+H+2]⁺ 207.0756 ³⁴S Isotope Peak Confirms presence of one Sulfur atom
Fragment 1 117.0704 [C₉H₉]⁺ Dimethylphenyl-vinyl cation
Fragment 2 100.0095 [C₃H₄N₂S]⁺ 2-aminothiazole radical cation

| Fragment 3 | 91.0548 | [C₇H₇]⁺ | Tropylium ion |

Part 2: Functional Group Identification by Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy provides a rapid, non-destructive confirmation of the key functional groups predicted by the proposed structure. The presence or absence of characteristic absorption bands serves as a crucial validation checkpoint.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

Data Interpretation: Correlating Bands to Structure

The IR spectrum should display a series of distinct peaks that correspond directly to the vibrational modes of the molecule's functional groups.[3][15]

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group Significance
3450 - 3300 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) Confirms the primary amine group. Often appears as a doublet.[16]
3100 - 3000 C-H Stretch Aromatic (Aryl & Thiazole) Indicates the presence of sp² C-H bonds.
2980 - 2850 C-H Stretch Aliphatic (Methyl) Confirms the presence of methyl groups.
~1620 C=N Stretch Thiazole Ring Characteristic of the imine functionality within the heterocyclic ring.[16]
1600, 1480 C=C Stretch Aromatic Ring Confirms the presence of the phenyl ring.

| ~1100 | C-S Stretch | Thiazole Ring | Suggestive of the carbon-sulfur bond within the ring.[16] |

Part 3: Unambiguous Structure Mapping by NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is the definitive technique for structure elucidation, providing an atom-by-atom map of the hydrogen and carbon framework.[17] The combination of ¹H and ¹³C NMR spectra allows for the complete assignment of all atoms and confirms their connectivity.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for positioning the residual solvent peak away from most analyte signals.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

Data Interpretation: Assigning the Molecular Skeleton

¹H NMR Spectrum Analysis: The proton NMR spectrum provides information on the chemical environment, number, and neighboring protons for each unique hydrogen atom.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.25 d, J ≈ 8 Hz 1H Ar-H (H6') Ortho-coupled to H5'.
~7.10 s 2H -NH₂ Exchangeable protons of the primary amine. Appears as a broad singlet.[16]
~7.05 d, J ≈ 8 Hz 1H Ar-H (H5') Ortho-coupled to H6'.
~7.00 s 1H Ar-H (H3') No adjacent protons to couple with.
~6.80 s 1H Thiazole-H (H5) Singlet on the thiazole ring.[16]
~2.30 s 3H Ar-CH₃ (C2'-CH₃) Methyl group protons with no adjacent proton coupling.

| ~2.25 | s | 3H | Ar-CH₃ (C4'-CH₃) | Methyl group protons with no adjacent proton coupling. |

¹³C NMR Spectrum Analysis: The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~168.0 Thiazole C2 Carbon between two heteroatoms (N and S), highly deshielded.[16]
~150.0 Thiazole C4 Quaternary carbon of the thiazole ring attached to the phenyl group.
~137.0 Aromatic C4' Quaternary aromatic carbon attached to a methyl group.
~135.5 Aromatic C2' Quaternary aromatic carbon attached to a methyl group.
~131.0 Aromatic C1' Quaternary aromatic carbon attached to the thiazole ring.
~130.5 Aromatic C6' Aromatic CH.
~128.0 Aromatic C5' Aromatic CH.
~126.5 Aromatic C3' Aromatic CH.
~105.0 Thiazole C5 Thiazole ring CH, shielded by adjacent S and C=N.[18]
~21.0 Ar-CH₃ (C4'-CH₃) Aliphatic methyl carbon.

| ~20.5 | Ar-CH₃ (C2'-CH₃) | Aliphatic methyl carbon. |

Integrated Elucidation Workflow

The strength of this analytical approach lies in the convergence of evidence from independent techniques. Each piece of data cross-validates the others, leading to an irrefutable structural assignment.

Elucidation_Workflow cluster_synthesis Synthesis & Hypothesis cluster_analysis Analytical Validation cluster_conclusion Confirmation Hypothesis Proposed Structure: C₁₁H₁₂N₂S MS Mass Spec (HRMS) Hypothesis->MS Test Molecular Formula IR IR Spectroscopy Hypothesis->IR Test Functional Groups NMR NMR ('H & 'C) Hypothesis->NMR Test C-H Framework Conclusion Confirmed Structure: 4-(2,4-dimethylphenyl) -1,3-thiazol-2-amine MS->Conclusion m/z 204.0721 C₁₁H₁₂N₂S Confirmed IR->Conclusion -NH₂, Ar, -CH₃ Confirmed NMR->Conclusion Full Connectivity Mapped

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure of this compound is definitively elucidated through a logical and synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition of C₁₁H₁₂N₂S. Infrared spectroscopy verifies the presence of the critical primary amine, aromatic, and thiazole functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the atomic connectivity, confirming the substitution pattern on the phenyl ring and the integrity of the 2-amino-4-arylthiazole core. The convergence of data from these orthogonal methods provides a self-validating and trustworthy confirmation of the molecular structure, establishing a solid foundation for any further research or development activities.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound belonging to the versatile 2-aminothiazole class. As a scaffold of significant interest in medicinal chemistry and drug discovery, a thorough understanding of its molecular characteristics is paramount for its potential development and application.[1][2] This document synthesizes computed data with established analytical methodologies to offer researchers, scientists, and drug development professionals a detailed reference for this compound. We will explore its molecular structure, lipophilicity, solubility, and acid-base properties, contextualizing these parameters within the broader framework of drug design. Furthermore, this guide outlines robust, self-validating experimental protocols for the empirical determination of these key properties, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[2][3] Specifically, the 2-aminothiazole moiety is a cornerstone in the design of compounds targeting a wide array of biological targets, with derivatives exhibiting anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The efficacy and safety profile of any potential drug candidate are intrinsically linked to its physicochemical properties.[4] Parameters such as lipophilicity, solubility, and pKa govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Therefore, a detailed characterization, as outlined in this guide, is a critical first step in the rational design and optimization of new chemical entities based on the this compound framework.[6]

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is identified by its specific arrangement of atoms and bonds, which dictates its fundamental chemical and physical nature.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound [7]
CAS Number 5659-83-6 [7]
Molecular Formula C₁₁H₁₂N₂S [7]
SMILES CC1=CC(=C(C=C1)C2=CSC(=N2)N)C [7]

| InChIKey | OJXMEMYRDCFPHW-UHFFFAOYSA-N |[7] |

Below is a graphical representation of the compound's structure, highlighting the key functional groups: the 2,4-dimethylphenyl ring, the thiazole heterocycle, and the 2-amino group.

Caption: Simplified structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

A summary of the core physicochemical properties is essential for an at-a-glance evaluation of the compound's "drug-likeness."[4][6] The following table presents key parameters, primarily derived from computational models, which provide a robust starting point for experimental validation.

Table 2: Summary of Physicochemical Properties

Property Value Method Source
Molecular Weight 204.29 g/mol Computed [7]
XLogP3 (logP) 3.0 Computed [7]
Topological Polar Surface Area (TPSA) 67.2 Ų Computed [7]
Hydrogen Bond Donors 1 Computed [7]
Hydrogen Bond Acceptors 3 Computed [7]

| Rotatable Bonds | 1 | Computed |[7] |

In-Depth Analysis and Experimental Protocols

This section delves into the significance of key physicochemical properties and provides detailed methodologies for their experimental determination.

Lipophilicity (logP/logD)

Scientific Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic behavior.[5] It influences membrane permeability, plasma protein binding, and volume of distribution.[4] The octanol-water partition coefficient (logP) is the industry standard for this measurement. The computed XLogP3 value of 3.0 for this compound suggests moderate lipophilicity, a favorable starting point for many drug discovery programs.[7]

Experimental Protocol: Shake-Flask Method for logP Determination

This protocol describes the classic and most reliable method for determining the octanol-water partition coefficient.

  • Preparation of Phases:

    • Prepare a sufficient quantity of 1-octanol and HPLC-grade water.

    • Mutually saturate the solvents by mixing them in a separatory funnel, shaking vigorously for 30 minutes, and allowing the layers to separate for at least 24 hours. This step is critical to ensure thermodynamic equilibrium during the experiment.

  • Standard Curve Generation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Generate a standard curve by creating a series of dilutions from the stock solution and analyzing them via UV-Vis spectrophotometry or HPLC-UV at the compound's λ_max. Plot absorbance/peak area against concentration.

  • Partitioning Experiment:

    • Accurately weigh a small amount of the compound and dissolve it in the pre-saturated aqueous phase to a concentration that falls within the linear range of the standard curve.

    • Add an equal volume of the pre-saturated octanol phase to the aqueous solution in a sealed, screw-cap vial.

    • Agitate the vial on a mechanical shaker at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). Centrifuge the vial to ensure complete phase separation.

  • Analysis and Calculation:

    • Carefully sample the aqueous phase.

    • Determine the concentration of the compound remaining in the aqueous phase ([C]_aq) using the previously generated standard curve.

    • Calculate the concentration in the octanol phase by mass balance: [C]_oct = ([C]_initial - [C]_aq).

    • Calculate logP using the formula: logP = log₁₀([C]_oct / [C]_aq) .

Acidity and Basicity (pKa)

Scientific Rationale: The pKa value represents the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. It is a crucial parameter that dictates a compound's solubility and permeability across biological pH gradients, such as in the gastrointestinal tract and within cells. The 2-aminothiazole moiety contains both a basic amino group and a potentially acidic thiazole ring nitrogen, making pKa determination essential.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method measures the change in pH of a solution upon the addition of a titrant to determine the ionization constant.

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature.

  • Sample Preparation:

    • Accurately weigh and dissolve a precise amount of this compound in a suitable co-solvent system (e.g., water/methanol) to ensure complete dissolution. The use of a co-solvent is often necessary for compounds with low aqueous solubility.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration:

    • To determine the basic pKa (of the amino group), titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl).

    • To determine any acidic pKa, titrate with a standardized solution of strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point (the point where half of the compound has been neutralized). This can be determined from the first derivative of the titration curve.

    • Specialized software is often used to refine the pKa value by fitting the data to the Henderson-Hasselbalch equation.

Spectroscopic and Structural Characterization Workflow

Confirmation of a compound's chemical structure is non-negotiable and relies on a suite of complementary analytical techniques.[8] Each method provides a unique piece of the structural puzzle.

Rationale for Method Selection:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of unique protons and carbons.[9] For this compound, one would expect distinct signals for the aromatic protons on the dimethylphenyl ring, the thiazole proton, the amino protons, and the two methyl groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[10] Key expected peaks would include N-H stretching for the amine, C=N stretching for the thiazole ring, and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the unambiguous determination of the molecular formula.[8] The fragmentation pattern can also provide further structural clues.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_results Data Interpretation Synthesized_Compound Synthesized 4-(2,4-Dimethylphenyl) -1,3-thiazol-2-amine MS Mass Spectrometry (MS) Synthesized_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR Result_MS Molecular Formula (C₁₁H₁₂N₂S) MS->Result_MS Result_NMR C-H Framework Connectivity NMR->Result_NMR Result_IR Functional Groups (-NH₂, C=N, Aromatic) IR->Result_IR Final_Structure Confirmed Structure Result_MS->Final_Structure Result_NMR->Final_Structure Result_IR->Final_Structure

Caption: Workflow for the definitive structural confirmation of the target compound.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications available, this compound presents several hazards.[7] It is classified as harmful if swallowed (Acute Toxicity, Oral).[7] It may also cause skin irritation and potentially serious eye irritation or damage.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion

This technical guide has detailed the essential physicochemical properties of this compound. The compiled data, featuring a molecular weight of 204.29 g/mol and a computed XLogP3 of 3.0, positions the compound within a favorable "drug-like" chemical space.[7] Its structural features, including hydrogen bond donors and acceptors, are well-defined. We have provided not only the known data but also the scientific rationale and robust experimental protocols necessary for empirical validation of its lipophilicity and pKa. This synthesis of computational data and practical methodology provides a critical resource for scientists aiming to leverage this promising 2-aminothiazole derivative in medicinal chemistry and drug development programs.

References

An In-Depth Technical Guide to 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and the vast therapeutic potential rooted in its 2-aminothiazole scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this molecule in their scientific endeavors.

Section 1: Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research. This compound is a substituted aminothiazole. The core structure features a thiazole ring, which is a five-membered aromatic heterocycle containing both sulfur and nitrogen. This ring is substituted at the 2-position with an amine group and at the 4-position with a 2,4-dimethylphenyl moiety.

The compound is associated with two primary CAS (Chemical Abstracts Service) numbers in various databases and commercial listings: 5659-83-6 and 247225-31-6 .[1][2][3][4][5][6][7] It is crucial for researchers to reference both when conducting literature searches or sourcing materials to ensure comprehensive data retrieval.

Identifier Value Source
IUPAC Name This compoundPubChem[8]
Primary CAS No. 247225-31-6Santa Cruz Biotechnology[5]
Alternate CAS No. 5659-83-6ChemUniverse[1]
Molecular Formula C₁₁H₁₂N₂SPubChem[8]
Molecular Weight 204.29 g/mol PubChem[8]
InChI Key OJXMEMYRDCFPHW-UHFFFAOYSA-NPubChem[8]
SMILES CC1=CC(=C(C=C1)C2=CSC(=N2)N)CPubChem[8]
Common Synonyms 2-Thiazolamine, 4-(2,4-dimethylphenyl)-; 4-(2,4-Dimethyl-phenyl)-thiazol-2-ylaminePubChem[8]

Section 2: Synthesis and Mechanistic Insights

The construction of the 2-amino-4-arylthiazole core is most reliably achieved through the Hantzsch Thiazole Synthesis , a classic and robust method first reported in 1887.[9][10] This reaction involves the condensation of an α-haloketone with a thioamide derivative, in this case, thiourea.[11][12]

The causality of this reaction is elegant in its simplicity. The thioamide's sulfur atom, being a soft nucleophile, readily attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[12]

Logical Workflow for Hantzsch Synthesis

Hantzsch_Workflow cluster_prep Precursor Synthesis cluster_main Hantzsch Reaction Start 2,4-Dimethylacetophenone Bromination α-Bromination (e.g., with Br₂ in Acetic Acid) Start->Bromination Precursor 2-Bromo-1-(2,4-dimethylphenyl)ethanone (α-haloketone) Bromination->Precursor Reaction Condensation Reaction (in Ethanol, Reflux) Precursor->Reaction Thiourea Thiourea Thiourea->Reaction Filtration Isolation of Crude Product (Precipitation & Filtration) Reaction->Filtration Recrystallization Purification (e.g., Recrystallization from Ethanol) Filtration->Recrystallization Product This compound Recrystallization->Product Characterization Characterization (NMR, IR, MS, M.P.) Product->Characterization Final Analysis

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established Hantzsch synthesis procedures for analogous compounds.[11][13][14][15]

Part A: Synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone (α-Haloketone Precursor)

  • Reaction Setup: In a fume hood, dissolve 1-(2,4-dimethylphenyl)ethanone (1 eq.) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (1 eq.) dropwise while stirring. Rationale: The slow addition and cooling control the exothermic reaction and prevent over-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the red-brown color of bromine disappears.

  • Work-up: Pour the reaction mixture into a beaker of ice water. The α-haloketone will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry. This precursor can often be used in the next step without further purification.

Part B: Hantzsch Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, add 2-bromo-1-(2,4-dimethylphenyl)ethanone (1 eq.) and thiourea (1.2 eq.) to ethanol. Rationale: A slight excess of thiourea ensures the complete consumption of the limiting α-haloketone. Ethanol is a common solvent that facilitates the dissolution of reactants and is suitable for reflux temperatures.[13]

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product hydrobromide salt often precipitates. Pour the mixture into ice water and basify with a solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8-9. Rationale: Basification neutralizes the hydrobromide salt formed during the reaction, precipitating the free amine product, which is typically insoluble in water.[11]

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and then recrystallize from a suitable solvent like hot ethanol to obtain the purified product.[13]

  • Characterization: Dry the purified solid and characterize it using NMR, IR, and mass spectrometry to confirm its identity and purity.

Section 3: Spectroscopic Characterization

While a dedicated public-facing spectral database for this specific molecule is limited, its structure allows for a confident prediction of its key spectroscopic features based on data from analogous 2-amino-4-arylthiazoles.[16][17][18]

Technique Expected Observations Rationale
¹H-NMR ~7.0-7.8 ppm: Multiplets corresponding to the 3 aromatic protons on the dimethylphenyl ring. • ~6.5-7.0 ppm: A singlet for the C5-H proton on the thiazole ring. • ~5.0-6.0 ppm: A broad singlet for the -NH₂ protons (exchangeable with D₂O). • ~2.2-2.5 ppm: Two distinct singlets (3H each) for the two methyl (-CH₃) groups.The chemical shifts are dictated by the electronic environment. Aromatic protons are deshielded. The thiazole proton appears in a characteristic region. Amine protons are broad due to quadrupole broadening and exchange. The methyl groups are distinct due to their ortho and para positions.[19][20]
¹³C-NMR ~168 ppm: C2 (carbon bearing the amino group). • ~150 ppm: C4 (carbon bearing the aryl group). • ~125-140 ppm: Signals for the 6 carbons of the dimethylphenyl ring. • ~100-105 ppm: C5 of the thiazole ring. • ~20-22 ppm: Signals for the two methyl carbons.The C2 carbon is significantly deshielded due to its attachment to two electronegative nitrogen and sulfur atoms. The chemical shifts of the aromatic carbons are standard, and the thiazole C5 appears characteristically upfield.[13][18]
FT-IR (cm⁻¹) 3300-3450: Two bands for the N-H asymmetric and symmetric stretching of the primary amine. • 3000-3100: C-H stretching for the aromatic rings. • ~1620: N-H scissoring (bending) vibration. • ~1520-1580: C=N stretching of the thiazole ring. • ~1450-1500: C=C stretching of the aromatic rings. • ~600-700: C-S stretching.These vibrational frequencies are highly characteristic of the functional groups present in the molecule. The presence of the primary amine and the thiazole C=N and C-S bonds provides a clear infrared fingerprint.[16][21][22][23]
Mass Spec (EI) m/z 204: Molecular ion peak [M]⁺. • Key Fragments: Fragmentation would likely involve cleavage of the bond between the two rings, leading to ions corresponding to the dimethylphenyl cation and the 2-amino-thiazole cation.The molecular ion peak confirms the molecular weight. The fragmentation pattern provides structural evidence by showing how the molecule breaks apart under electron impact.[16][20]

Section 4: Biological Significance and Applications in Drug Discovery

The true value of this compound lies not just in its structure, but in the therapeutic potential it inherits from the 2-aminothiazole (2-AT) scaffold . This moiety is recognized in medicinal chemistry as a "privileged structure," meaning it can bind to a wide range of biological targets, making it a cornerstone for developing novel therapeutics.[24][25][26]

The 2-AT core is a key component in several FDA-approved drugs, such as the kinase inhibitor Dasatinib (an anticancer agent) and Alpelisib (a PI3K inhibitor for breast cancer), highlighting its clinical relevance.[27] The broad bioactivity of 2-AT derivatives stems from the ring's ability to act as a versatile hydrogen bond donor and acceptor, and its rigid structure provides a stable anchor for various pharmacophoric groups.

The 2,4-dimethylphenyl substitution on our target molecule is significant. The methyl groups increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, their specific placement can influence the molecule's conformation and interaction with target binding pockets, potentially improving potency and selectivity.[27]

Potential Therapeutic Targets for the 2-Aminothiazole Scaffold

Biological_Targets cluster_targets Potential Therapeutic Areas & Molecular Targets Core This compound (2-Aminothiazole Scaffold) Oncology Oncology Kinase Inhibition (e.g., PI3K, Src, BRAF) Tubulin Polymerization Inhibition EGFR Kinase Inhibition Core:f1->Oncology:p1 Kinase Binding Core:f1->Oncology:p2 Microtubule Disruption Infectious_Disease Infectious Disease Antibacterial Antifungal Antiviral (e.g., Anti-HIV) Core:f1->Infectious_Disease:p1 Enzyme Inhibition Inflammation Anti-Inflammatory COX/LOX Inhibition Cytokine Modulation Core:f1->Inflammation:p1 Active Site Binding Neuroscience Neuroscience Neuroprotective Agents Anticonvulsant Core:f1->Neuroscience:p1 Receptor Modulation

Caption: Potential therapeutic targets of the 2-aminothiazole scaffold.

Based on extensive literature, derivatives of the 2-AT scaffold have demonstrated significant activity in numerous areas:

  • Anticancer: As inhibitors of critical signaling proteins like protein kinases (PI3K, Src/Abl, BRAF, EGFR) and as agents that disrupt microtubule dynamics by inhibiting tubulin polymerization.[24][27]

  • Antimicrobial: Exhibiting potent activity against a range of bacterial and fungal pathogens.[25][28]

  • Anti-inflammatory: By modulating inflammatory pathways.[28]

  • Other CNS Activities: Including potential as anticonvulsant and neuroprotective agents.[29]

Section 5: Safety and Handling

As a research chemical, this compound must be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: According to aggregated data, the compound is classified with the following hazards:

    • H302: Harmful if swallowed (Acute toxicity, oral).[8]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • It may also be harmful in contact with skin (H312) or if inhaled (H332).[8]

  • Recommended Precautions:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or powder.

    • Prevent contact with skin and eyes.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

Section 6: References

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  • Deshmukh, A. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology. Available at: --INVALID-LINK--

  • Zhang, M., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules. Available at: --INVALID-LINK--

  • Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. Available at: --INVALID-LINK--

  • Fathy, U. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. MedChemComm. Available at: --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 4-(2,4-Dimethyl-phenyl)-thiazol-2-ylamine. Available at: --INVALID-LINK--

  • Asian Journal of Chemistry. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: --INVALID-LINK--

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available at: --INVALID-LINK--

  • AccelaChem. (n.d.). 247225-31-6, 4-(2,4-Dimethylphenyl)thiazol-2-amine. Available at: --INVALID-LINK--

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: --INVALID-LINK--

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  • PubChem. (n.d.). 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine. National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • YouTube. (2019). Synthesis of thiazoles. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. [Figure]. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. [Figure]. Available at: --INVALID-LINK--

  • Al-Ayed, A. S. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: --INVALID-LINK--

  • Wang, Y., et al. (2014). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Acta Pharmaceutica Sinica B. Available at: --INVALID-LINK--

  • Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Available at: --INVALID-LINK--

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References

The Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Biological Activities of Novel Aminothiazole Derivatives

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with potent and selective biological activities is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the 2-aminothiazole nucleus has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of therapeutic agents.[1][2][3][4] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of novel aminothiazole derivatives, delving into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers with the foundational knowledge and practical methodologies to navigate the promising landscape of aminothiazole-based drug discovery.

Part 1: The Anticancer Potential of Aminothiazole Derivatives

The 2-aminothiazole moiety is a key pharmacophore in several clinically approved and investigational anticancer drugs, most notably the multi-targeted kinase inhibitor Dasatinib.[5] The anticancer prowess of this scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its interaction with various biological targets implicated in cancer progression.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Novel aminothiazole derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction: A significant number of aminothiazole derivatives have been shown to trigger apoptosis in cancer cells.[6] A key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, certain derivatives can down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, culminating in cell death.

Cell Cycle Arrest: In addition to inducing apoptosis, aminothiazole derivatives can halt the relentless proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G0/G1 or G2/M phases.[6] This prevents the cells from progressing through the division cycle, ultimately leading to a reduction in tumor growth. For instance, some derivatives have demonstrated the ability to induce G0/G1 arrest in leukemia cells.[6]

Signaling Pathway: Intrinsic Apoptosis Pathway

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Aminothiazole Derivative Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Aminothiazole Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by aminothiazole derivatives.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of novel aminothiazole derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 13c AGS (Gastric Adenocarcinoma)4.0[7]
Compound 13c HT-29 (Colorectal Adenocarcinoma)4.4[7]
Compound 28 HT-29 (Colorectal Adenocarcinoma)0.63[6]
Compound 88 HS 578T (Breast Cancer)0.8[8]
Compound 61a A375P (Human Melanoma)0.5[8]
Compound 61b A375P (Human Melanoma)2.1[8]
Compound 27 HeLa (Cervical Cancer)1.6[6]
Experimental Protocols for Anticancer Evaluation

A systematic evaluation of the anticancer potential of novel aminothiazole derivatives involves a series of well-established in vitro assays.

Experimental Workflow for Anticancer Drug Screening

anticancer_workflow Start Synthesized Aminothiazole Derivative MTT_Assay MTT Assay for Cytotoxicity (IC50) Start->MTT_Assay Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis MTT_Assay->Cell_Cycle_Analysis If active Apoptosis_Assay Western Blot for Apoptosis Markers Cell_Cycle_Analysis->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis

Caption: General workflow for in vitro anticancer evaluation.

1. MTT Assay for Cell Viability

This colorimetric assay is a cornerstone for assessing the cytotoxic effects of a compound.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the aminothiazole derivative for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Flow Cytometry for Cell Cycle Analysis

This technique is employed to determine the effect of the compound on cell cycle progression.

  • Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cancer cells with the aminothiazole derivative at its IC50 concentration for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content using a flow cytometer.

3. Western Blot for Apoptosis Markers

This immunoassay is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest, such as Bcl-2, Bax, and cleaved caspase-3.

  • Protocol:

    • Treat cells with the aminothiazole derivative and prepare whole-cell lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Part 2: Antimicrobial Activity of Aminothiazole Derivatives

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Aminothiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[1]

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial activity of aminothiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. For instance, molecular docking studies have suggested that some derivatives may act by inhibiting MurB, an enzyme involved in the biosynthesis of the bacterial cell wall peptidoglycan.[7] For antifungal activity, inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol biosynthesis in fungi, has been proposed as a potential mechanism.[7]

Bacterial Cell Wall Synthesis Inhibition Pathway

antibacterial_pathway UDP_NAG UDP-N-acetylglucosamine MurB MurB Enzyme UDP_NAG->MurB UDP_NAM UDP-N-acetylmuramic acid Peptidoglycan Peptidoglycan Synthesis UDP_NAM->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Aminothiazole Aminothiazole Derivative Aminothiazole->MurB Inhibits MurB->UDP_NAM

Caption: Inhibition of bacterial cell wall synthesis by aminothiazole derivatives.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of novel aminothiazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)Reference
Compound 5b Staphylococcus aureus3[9]
Compound 5c Escherichia coli12[9]
Thienyl-substituted thiazoleS. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25-12.5[10]
Phenylacetamido-thiazoleE. coli, P. aeruginosa, B. subtilis, S. aureus1.56-6.25[10]
Experimental Protocol for Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

This is a widely used method for determining the MIC of an antimicrobial agent.[11][12]

  • Principle: A standardized suspension of the microorganism is tested against serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth.

  • Protocol:

    • Prepare serial two-fold dilutions of the aminothiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

    • Determine the MIC by visually inspecting the plates for the lowest concentration that shows no turbidity (no growth).

Part 3: Anti-inflammatory Properties of Aminothiazole Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Aminothiazole derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory cascade.[1]

Mechanism of Action: Quelling the Inflammatory Response

A primary mechanism of anti-inflammatory action for many aminothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, these compounds can effectively reduce the inflammatory response.

Prostaglandin Synthesis Pathway

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Aminothiazole Aminothiazole Derivative Aminothiazole->COX2 Inhibits

Caption: Inhibition of prostaglandin synthesis by aminothiazole derivatives.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory activity of aminothiazole derivatives is often evaluated by their ability to inhibit COX enzymes, with the IC50 value representing the concentration required for 50% inhibition.

DerivativeTargetIC50 (µM)Reference
Pyrimidinone-linked Thiazole 4e COX-2-[13]
Pyrimidinone-linked Thiazole 4c COX-2-[13]
Celecoxib (Reference Drug)COX-2-[14][15]

Note: Specific IC50 values for compounds 4e and 4c were not provided in the source, but their notable activity was highlighted.

Experimental Protocol for In Vitro Anti-inflammatory Assay

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay provides a rapid and sensitive method for screening potential COX-2 inhibitors.[7][16]

  • Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a fluorogenic substrate in the presence of arachidonic acid, resulting in a fluorescent product. The reduction in fluorescence in the presence of a test compound indicates inhibition of COX-2 activity.

  • Protocol:

    • Prepare a reaction mix containing COX assay buffer, a fluorescent probe, and a cofactor.

    • In a 96-well plate, add the reaction mix, human recombinant COX-2 enzyme, and the aminothiazole derivative at various concentrations. Include an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib).

    • Initiate the reaction by adding a solution of arachidonic acid.

    • Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

    • Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Part 4: Neuroprotective Effects of Aminothiazole Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that aminothiazole derivatives may offer a therapeutic avenue for these debilitating conditions by protecting neurons from damage and degeneration.[17][18]

Mechanism of Action: Shielding the Nervous System

The neuroprotective mechanisms of aminothiazole derivatives are multifaceted. One proposed mechanism is the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[19] By preventing the formation of toxic Aβ plaques, these compounds may help preserve neuronal function. Additionally, some derivatives have been shown to protect neuronal cells from oxidative stress-induced apoptosis.[18]

Inhibition of Amyloid-Beta Aggregation

neuroprotective_pathway Abeta_Monomers Aβ Monomers Abeta_Aggregates Aβ Aggregates (Plaques) Abeta_Monomers->Abeta_Aggregates Neuronal_Damage Neuronal Damage Abeta_Aggregates->Neuronal_Damage Aminothiazole Aminothiazole Derivative Aminothiazole->Abeta_Aggregates Inhibits

Caption: Neuroprotective effect of aminothiazole derivatives via inhibition of Aβ aggregation.

Quantitative Analysis of Neuroprotective Activity

The neuroprotective efficacy of aminothiazole derivatives can be assessed by their ability to protect neuronal cells from toxic insults, with the EC50 value representing the concentration that provides 50% of the maximum protective effect.

DerivativeAssayEC50 (µM)Reference
Compound I-6 Inhibition of H2O2-induced PC12 cell apoptosis-[18]
Compound I-9 Inhibition of H2O2-induced PC12 cell apoptosis-[18]
Compound II-6 Inhibition of H2O2-induced PC12 cell apoptosis-[18]

Note: While the study demonstrated the activity of these compounds, specific EC50 values were not provided.

Experimental Protocols for Neuroprotection Assays

1. Inhibition of Aβ Aggregation Assay (Thioflavin T)

This assay is used to screen for compounds that can inhibit the formation of amyloid fibrils.[20][21]

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. A reduction in fluorescence intensity in the presence of a test compound indicates inhibition of Aβ aggregation.

  • Protocol:

    • Prepare a solution of Aβ peptide (e.g., Aβ1-42) in a suitable buffer.

    • Incubate the Aβ solution with and without various concentrations of the aminothiazole derivative at 37°C with gentle agitation.

    • At various time points, take aliquots of the solutions and add them to a solution of ThT.

    • Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~485 nm.

    • Calculate the percentage of inhibition of Aβ aggregation.

2. Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.

  • Principle: Neuronal cells (e.g., PC12 or SH-SY5Y) are exposed to an oxidative stressor, such as hydrogen peroxide (H2O2). The viability of the cells is then assessed in the presence and absence of the test compound.

  • Protocol:

    • Seed neuronal cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the aminothiazole derivative for a specified time.

    • Induce oxidative stress by adding H2O2 to the cells.

    • After an incubation period, assess cell viability using the MTT assay as described previously.

    • Calculate the percentage of neuroprotection conferred by the compound.

Conclusion

The 2-aminothiazole scaffold represents a remarkably versatile and privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities. From potent anticancer agents that induce apoptosis and cell cycle arrest to novel antimicrobial compounds that disrupt essential microbial processes, and from promising anti-inflammatory agents that quell the inflammatory cascade to neuroprotective compounds that shield the nervous system, the therapeutic potential of aminothiazole derivatives is undeniable. The experimental protocols and quantitative data presented in this guide provide a solid framework for the systematic evaluation of new derivatives, empowering researchers to unlock the full therapeutic potential of this remarkable chemical motif. As research in this field continues to evolve, the aminothiazole scaffold is poised to remain at the forefront of innovative drug discovery.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Aminothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole (2-AT) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1][2] This guide provides a comprehensive technical overview of the 2-AT core, beginning with its discovery and significance as a pharmacophore. It delves into the foundational Hantzsch thiazole synthesis, detailing its mechanism and classical protocols. The narrative then progresses to modern, efficiency-driven advancements, including one-pot syntheses, green chemistry approaches, and microwave-assisted methodologies. Each section is grounded in mechanistic principles, explaining the causality behind experimental choices and providing detailed, field-proven protocols. This document is designed to serve as an essential resource for professionals engaged in the synthesis and application of this vital heterocyclic motif.

Chapter 1: The 2-Aminothiazole Scaffold: A Privileged Core in Medicinal Chemistry

A Cornerstone of Drug Discovery

The 2-aminothiazole is a five-membered heterocyclic aromatic ring containing both sulfur and nitrogen atoms, with an exocyclic amine group at the C2 position.[3] This structure is not merely a synthetic curiosity; it is a key pharmacophore that has been extensively utilized in drug discovery and development.[4][5][6][7][8] Its utility is demonstrated by its presence in numerous natural products, such as Vitamin B1 (thiamine), and a wide range of FDA-approved drugs.[3]

The scaffold's value lies in its rigid, planar structure and its capacity for diverse substitutions at the 4- and 5-positions, as well as on the amino group itself. These substitutions allow for the fine-tuning of steric, electronic, and physicochemical properties, enabling medicinal chemists to optimize interactions with biological targets. Consequently, 2-AT derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[4][6][7][9]

Marketed Drugs: A Testament to Versatility

The therapeutic success of the 2-aminothiazole core is firmly established. A number of widely prescribed medications incorporate this scaffold, highlighting its versatility across different disease areas.[3][10]

Table 1: Examples of FDA-Approved Drugs Featuring the 2-Aminothiazole Scaffold

Drug NameTherapeutic ClassMechanism of Action / Use
Dasatinib AnticancerTyrosine kinase inhibitor (Src/Abl) for leukemia.[1][2]
Pramipexole Anti-Parkinson'sDopamine agonist used to treat Parkinson's disease.[11]
Famotidine H2 Receptor AntagonistReduces stomach acid production; used for ulcers and GERD.[10][11]
Cefdinir AntibioticThird-generation cephalosporin for bacterial infections.[10]
Meloxicam NSAIDNonsteroidal anti-inflammatory drug for arthritis.[10]
Alpelisib AnticancerPI3Kα inhibitor for certain types of breast cancer.[1][2]
Aztreonam AntibioticMonobactam antibiotic for gram-negative bacterial infections.[12]

This diverse range of applications underscores the scaffold's ability to serve as a robust platform for designing targeted and effective therapeutic agents.

Chapter 2: Foundational Synthetic Strategies: The Hantzsch Thiazole Synthesis

The Classical Approach

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is the archetypal method for constructing the thiazole ring.[13] This robust and high-yielding condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles) has remained a mainstay in heterocyclic chemistry for over a century due to its simplicity and reliability.[14][15][16]

Reaction Mechanism

The causality of the Hantzsch synthesis lies in a logical sequence of nucleophilic attack and intramolecular cyclization followed by dehydration. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

  • S-Alkylation: The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This proceeds via an SN2 mechanism, displacing the halide and forming an isothiouronium salt intermediate.

  • Cyclization: The nitrogen of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forms a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.

  • Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the thiazoline intermediate, which results in the formation of the stable, aromatic 2-aminothiazole ring.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thiourea Intermediate1 Isothiouronium Salt (S-Alkylation) Reactants->Intermediate1 Sₙ2 Attack Intermediate2 Hydroxylated Thiazoline (Intramolecular Cyclization) Intermediate1->Intermediate2 N attacks C=O Product 2-Aminothiazole (Aromatic Ring) Intermediate2->Product -H₂O (Dehydration)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is a self-validating system, where the formation of a precipitate from soluble starting materials provides a clear indication of reaction progress.[15]

  • Principle: Condensation of 2-bromoacetophenone with thiourea in an alcoholic solvent.[15]

  • Materials & Reagents:

    • 2-Bromoacetophenone (1.00 g, 5.0 mmol)

    • Thiourea (0.57 g, 7.5 mmol)

    • Methanol (10 mL)

    • 5% Sodium Carbonate solution (aq.)

    • Deionized water

  • Experimental Workflow:

    • Combine 2-bromoacetophenone and thiourea in a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 10 mL of methanol to the flask.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 65-70°C) with stirring for 30-45 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution to neutralize the HBr byproduct and precipitate the product.

    • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.

    • Dry the product in a vacuum oven or air-dry to obtain 2-amino-4-phenylthiazole as a solid.

  • Safety: 2-bromoacetophenone is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Chapter 3: Modern Advancements in 2-Aminothiazole Synthesis

While robust, the classical Hantzsch synthesis often requires the use of pre-functionalized and potentially unstable α-haloketones. Modern methods focus on improving efficiency, safety, and environmental friendliness by circumventing this limitation.

One-Pot Modifications

The primary driver for developing one-pot procedures is to improve operational efficiency and safety by avoiding the isolation of lachrymatory and toxic α-halo ketone intermediates.[17][18][19] These methods generate the α-haloketone in situ, which immediately reacts with thiourea in the same reaction vessel.

One_Pot_Workflow General Workflow for One-Pot Synthesis start Start | {Ketone + Thiourea + Halogenating Agent} step1 Step 1: In Situ α-Halogenation Ketone is halogenated to form the α-haloketone intermediate. start->step1 step2 Step 2: Hantzsch Condensation The un-isolated intermediate immediately undergoes cyclocondensation with thiourea. step1->step2 product Final Product | {2-Aminothiazole} step2->product

Caption: Workflow for a One-Pot 2-Aminothiazole Synthesis.

Detailed Protocol 2: One-Pot Synthesis via In Situ α-Bromination with CuBr₂

This method utilizes Copper(II) bromide as an efficient and inexpensive reagent for the in situ α-bromination of aromatic ketones.[17]

  • Principle: An aromatic methyl ketone is brominated at the α-position by CuBr₂, followed by immediate cyclization with thiourea in a single pot.[17]

  • Materials & Reagents:

    • Acetophenone (1.0 mmol)

    • Thiourea (1.2 mmol)

    • Copper(II) Bromide (CuBr₂) (2.2 mmol)

    • Ethanol (5 mL)

  • Experimental Workflow:

    • To a 25 mL round-bottom flask, add acetophenone (1.0 mmol), thiourea (1.2 mmol), and CuBr₂ (2.2 mmol).

    • Add 5 mL of ethanol as the solvent.

    • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • After completion, cool the mixture to room temperature and pour it into 20 mL of water.

    • Neutralize the solution with aqueous ammonia until the pH is approximately 8-9. This will precipitate the product and form a soluble copper-ammonia complex.

    • Collect the solid product by vacuum filtration, wash with water, and dry.

    • If necessary, the crude product can be purified by recrystallization from ethanol.

Green and Catalyst-Free Approaches

In line with the principles of green chemistry, recent efforts have focused on developing syntheses in environmentally benign solvents like water or polyethylene glycol (PEG), often without the need for a catalyst.[20][21] Performing the reaction in water at ambient temperature is particularly advantageous, as it eliminates volatile organic solvents and reduces energy consumption.[21][22]

Detailed Protocol 3: Catalyst-Free Synthesis in Water

This protocol leverages the inherent reactivity of the starting materials in an aqueous medium, offering a simple, cost-effective, and environmentally friendly alternative.[21][22]

  • Principle: A direct condensation of an α-bromo ketone with thiourea in water at room temperature without any added catalyst.[22]

  • Materials & Reagents:

    • Substituted phenacyl bromide (1.0 mmol)

    • Thiourea (1.2 mmol)

    • Water (5 mL)

  • Experimental Workflow:

    • In a 25 mL flask, suspend the phenacyl bromide (1.0 mmol) and thiourea (1.2 mmol) in 5 mL of water.

    • Stir the suspension vigorously at ambient temperature (25-30°C).

    • The reaction progress can be monitored by TLC. A solid product typically begins to form within 30-60 minutes.

    • Continue stirring for 1-2 hours or until the starting material is consumed.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with ample water to remove any unreacted thiourea and salts.

    • Dry the product to yield the pure 2-aminothiazole derivative. The high purity of the precipitated product often negates the need for further purification.[22]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates.[23][24] For 2-aminothiazole synthesis, this technology dramatically reduces reaction times from hours to minutes, often improving yields and minimizing side-product formation.[25][26]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for 2-Aminothiazole Synthesis

Substrate (Acetophenone)MethodCatalyst / MediaTimeYield (%)Reference
4-ChloroacetophenoneConventionalEthanol / Iodine8 hours75[26]
4-ChloroacetophenoneMicrowaveNaHSO₄–SiO₂ / Solvent-free12 min92[26]
4-MethoxyacetophenoneConventionalEthanol / Iodine8 hours72[26]
4-MethoxyacetophenoneMicrowaveNaHSO₄–SiO₂ / Solvent-free10 min94[26]
AcetophenoneConventionalEthanol / Iodine8 hours78[26]
AcetophenoneMicrowaveNaHSO₄–SiO₂ / Solvent-free15 min89[26]
Detailed Protocol 4: Microwave-Assisted Solvent-Free Synthesis

This protocol exemplifies a modern, green approach combining the benefits of microwave energy and solvent-free conditions for a highly efficient synthesis.[26]

  • Principle: A solid-state reaction of an acetophenone, thiourea, and a solid-supported catalyst under microwave irradiation.

  • Materials & Reagents:

    • Substituted acetophenone (1.0 mmol)

    • Thiourea (1.2 mmol)

    • NaHSO₄–SiO₂ catalyst (0.5 g)

  • Experimental Workflow:

    • In a mortar and pestle, thoroughly grind the acetophenone (1.0 mmol), thiourea (1.2 mmol), and NaHSO₄–SiO₂ catalyst.

    • Transfer the resulting powder to a microwave-safe reaction vessel.

    • Place the vessel in a domestic or laboratory microwave oven and irradiate at a power of 300-400 W for 10-15 minutes.

    • Monitor the reaction completion by TLC (by dissolving a small aliquot in ethyl acetate).

    • After cooling, add 15 mL of ethyl acetate to the solid mass and stir.

    • Filter the mixture to remove the solid catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the product from ethanol to achieve high purity.

Chapter 4: Summary and Future Outlook

The journey of 2-aminothiazole synthesis has evolved from the century-old, reliable Hantzsch reaction to modern one-pot, green, and microwave-assisted methods. This progression reflects a drive towards greater efficiency, safety, and sustainability. The choice of synthetic route now depends on the specific needs of the researcher, balancing factors like substrate availability, desired scale, available equipment, and environmental impact.

The 2-aminothiazole scaffold continues to be a focal point in drug discovery, with ongoing research exploring novel derivatives for a myriad of therapeutic targets.[1][2] While its prevalence is a testament to its utility, researchers in fragment-based drug discovery should be aware that the core can sometimes act as a promiscuous binder, necessitating careful validation of hits.[27] As synthetic methodologies become more refined and our understanding of molecular biology deepens, the 2-aminothiazole core is poised to remain a truly "privileged" and indispensable scaffold in the development of future medicines.

References

Unlocking the Therapeutic Potential of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This heterocyclic core imparts favorable pharmacokinetic properties and provides a versatile framework for structural modification, enabling the fine-tuning of activity against various therapeutic targets. Within this esteemed class of molecules, 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine emerges as a compound of significant interest. Its unique substitution pattern suggests the potential for selective interactions with key biological macromolecules, opening avenues for the development of novel therapeutics.

This technical guide offers an in-depth exploration of the potential therapeutic targets of this compound, moving beyond a superficial listing of possibilities to provide a rationale-driven and experimentally-grounded framework for researchers. We will delve into the mechanistic underpinnings of its potential anticancer and anti-inflammatory activities, supported by detailed experimental protocols and visual workflows to empower your research and development endeavors.

Part 1: Anticancer Applications - Targeting the Cytoskeleton and Cell Cycle Machinery

The unregulated proliferation of cancer cells is a complex process driven by the dysregulation of multiple cellular pathways. The 2-aminothiazole scaffold has yielded numerous compounds with potent antiproliferative effects, and this compound is poised to be a valuable addition to this arsenal.[1][2][3] Our investigation points towards two primary areas of interest for its anticancer potential: inhibition of tubulin polymerization and modulation of key cell cycle kinases.

Primary Target: Inhibition of Tubulin Polymerization

A compelling body of evidence suggests that 4-phenyl-1,3-thiazol-2-amine derivatives can function as potent inhibitors of tubulin polymerization.[4][5][6][7][8] These compounds are thought to bind to the colchicine-binding site on β-tubulin, disrupting the dynamic instability of microtubules. This interference with the microtubule network leads to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells. The 2,4-dimethylphenyl substitution on the 4-position of the thiazole ring of our lead compound likely plays a crucial role in the specific interactions within this binding pocket.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division. The dynamic equilibrium between polymerization and depolymerization of microtubules is critical for proper chromosome segregation. Small molecules that disrupt this equilibrium are highly effective anticancer agents. By binding to the colchicine site, this compound and its analogs can physically block the addition of new tubulin dimers to the growing microtubule, leading to a net depolymerization and collapse of the microtubule structure. This disruption triggers the spindle assembly checkpoint, arresting the cell in the G2/M phase of the cell cycle and initiating the apoptotic cascade.[4][5][6]

To rigorously validate tubulin polymerization as a primary target of this compound, a multi-step experimental approach is recommended.

Diagram 1: Experimental Workflow for Validating Tubulin Polymerization Inhibition

workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_insilico In Silico Analysis tubulin_poly Tubulin Polymerization Assay ic50 Determine IC50 tubulin_poly->ic50 Quantify inhibition cell_viability Cell Viability Assay (e.g., MTT, SRB) ic50->cell_viability Correlate in vitro and cellular activity cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle Confirm cytotoxic effect & proceed if_staining Immunofluorescence Staining (Microtubule Network) cell_cycle->if_staining Validate G2/M arrest docking Molecular Docking (Colchicine Binding Site) if_staining->docking Provide structural basis for mechanism

Caption: A stepwise approach to confirm tubulin polymerization inhibition.

Protocol 1: In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.

  • Materials:

    • Lyophilized bovine or porcine brain tubulin (>99% pure)

    • Guanine triphosphate (GTP)

    • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • Glycerol

    • This compound (dissolved in DMSO)

    • Positive control: Colchicine or Combretastatin A-4

    • Negative control: DMSO vehicle

    • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Reconstitute lyophilized tubulin in ice-cold general tubulin buffer to a final concentration of 3-5 mg/mL.

    • Prepare a reaction mixture containing tubulin, GTP (1 mM), and glycerol (10% v/v) on ice.

    • Add varying concentrations of this compound, positive control, or vehicle control to the wells of a pre-chilled 96-well plate.

    • Add the tubulin reaction mixture to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

    • Plot the rate of polymerization against the compound concentration to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if this compound induces cell cycle arrest at the G2/M phase.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7)

    • Complete cell culture medium

    • This compound

    • Propidium iodide (PI) staining solution

    • RNase A

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[4]

Secondary and Exploratory Anticancer Targets

While tubulin inhibition presents a primary avenue of investigation, the versatile 2-aminothiazole scaffold suggests other potential anticancer targets for this compound.

  • Nek2/Hec1 Inhibition: A derivative of this compound has been identified as an inhibitor of the Nek2 and Hec1 kinases, which are crucial for mitotic progression.[9] This suggests a potential dual mechanism of action, where the compound not only disrupts microtubule dynamics but also interferes with the kinase signaling that governs mitosis.

  • Kinase Inhibition (Aurora, Src family): The 2-aminothiazole core is present in numerous kinase inhibitors, including the FDA-approved drug Dasatinib, a potent pan-Src family kinase inhibitor.[10] Furthermore, derivatives have shown inhibitory activity against Aurora kinases, which are key regulators of mitosis.[11][12] Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against a panel of cancer-relevant kinases.

Diagram 2: Potential Kinase Inhibition Pathways

kinase_pathways cluster_mitosis Mitotic Regulation cluster_proliferation Proliferation & Survival compound 4-(2,4-Dimethylphenyl)- 1,3-thiazol-2-amine aurora Aurora Kinases compound->aurora nek2_hec1 Nek2/Hec1 compound->nek2_hec1 src_family Src Family Kinases compound->src_family Mitotic Arrest Mitotic Arrest aurora->Mitotic Arrest nek2_hec1->Mitotic Arrest Decreased Proliferation Decreased Proliferation src_family->Decreased Proliferation

Caption: Potential kinase targets leading to anticancer effects.

Part 2: Anti-inflammatory Potential - Targeting the Arachidonic Acid Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. The 2-aminothiazole scaffold has also been explored for its anti-inflammatory properties.[13][14][15] For this compound, a promising avenue for its anti-inflammatory effects lies in the inhibition of enzymes within the arachidonic acid cascade.

Potential Target: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The COX and LOX enzymes are central to the inflammatory response, responsible for the synthesis of prostaglandins and leukotrienes, respectively. These lipid mediators contribute to the classic signs of inflammation, including pain, swelling, and redness. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of COX enzymes. Structurally related thiazole derivatives have demonstrated the ability to inhibit both COX and 5-LOX pathways, suggesting a dual inhibitory mechanism that could offer a broader anti-inflammatory profile with a potentially improved safety profile compared to traditional NSAIDs.[16]

Protocol 3: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays

  • Objective: To determine the inhibitory activity of this compound against COX-1, COX-2, and 5-LOX enzymes.

  • Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes.

    • Purified human 5-LOX enzyme.

    • Arachidonic acid (substrate).

    • Commercially available colorimetric or fluorescent inhibitor screening assay kits for COX-1, COX-2, and 5-LOX.

    • Positive controls: Indomethacin (for COX), Zileuton (for 5-LOX).

    • Negative control: DMSO vehicle.

    • Microplate reader.

  • Procedure:

    • Follow the manufacturer's instructions for the respective enzyme inhibitor screening kits.

    • Typically, the test compound is pre-incubated with the enzyme before the addition of arachidonic acid.

    • The enzymatic reaction is allowed to proceed for a specified time at the optimal temperature.

    • The production of prostaglandins (for COX) or leukotrienes (for 5-LOX) is measured using a colorimetric or fluorescent probe.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for COX-1, COX-2, and 5-LOX. A higher IC₅₀ for COX-1 compared to COX-2 would suggest a degree of COX-2 selectivity, which is often a desirable trait for reducing gastrointestinal side effects.

Conclusion and Future Directions

This guide has outlined a strategic approach to investigating the therapeutic potential of this compound, focusing on its promising anticancer and anti-inflammatory activities. The primary proposed mechanism of action in cancer is the inhibition of tubulin polymerization, a well-validated target. The provided experimental workflows offer a clear path for confirming this activity, from in vitro biochemical assays to cell-based validation. Furthermore, the potential for this compound to modulate key kinases involved in cell cycle and proliferation, as well as its capacity to inhibit COX/LOX pathways in inflammation, highlights the multifaceted therapeutic opportunities it presents.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this scaffold. Elucidation of the precise binding interactions through X-ray crystallography of the compound in complex with its targets will be invaluable for rational drug design. In vivo studies in relevant animal models of cancer and inflammation will be the ultimate validation of its therapeutic efficacy. The journey from a promising scaffold to a clinically viable drug is arduous, but the foundational insights and experimental frameworks provided herein are intended to equip researchers with the necessary tools to unlock the full therapeutic potential of this compound.

References

structure-activity relationship (SAR) of 4-aryl-1,3-thiazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Aryl-1,3-Thiazole Analogs

Abstract

The 1,3-thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2][3] Among its many derivatives, the 4-aryl-1,3-thiazole scaffold has emerged as a particularly privileged structure, demonstrating a remarkable breadth of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this versatile class of compounds. We will dissect the influence of specific structural modifications on biological outcomes, explain the causal chemical principles, provide validated experimental protocols for synthesis and evaluation, and offer insights into future drug design strategies.

The 4-Aryl-1,3-Thiazole Core: A Privileged Scaffold

The intrinsic chemical properties of the 1,3-thiazole ring—its aromaticity, planarity, and ability to participate in hydrogen bonding and other non-covalent interactions—make it an excellent pharmacophore. When substituted with an aryl group at the C4 position, the resulting scaffold gains a crucial anchor point for modulating biological activity, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

The general structure allows for chemical diversification at several key positions, primarily:

  • C2-Position: Amenable to a wide range of substituents, including amines, amides, and hydrazones, which significantly influence the compound's interaction with biological targets.

  • C4-Aryl Ring: Substitution patterns on this ring (e.g., with electron-donating or electron-withdrawing groups) critically affect target binding and overall potency.

  • C5-Position: While less commonly modified, substitution at this position can impact selectivity and metabolic stability.

  • N3-Position: The thiazole nitrogen itself can be involved in crucial binding interactions.

Below is a diagram illustrating the core scaffold and its key points of modification.

Caption: General structure of the 4-aryl-1,3-thiazole scaffold.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

A cornerstone for constructing the 4-aryl-1,3-thiazole core is the Hantzsch thiazole synthesis, a reliable and versatile cyclocondensation reaction. The causality behind this choice lies in its straightforward nature and the ready availability of starting materials. The reaction proceeds by combining an α-haloketone with a thioamide derivative.

Hantzsch_Synthesis_Workflow start Starting Materials alpha_haloketone α-Haloketone (e.g., 2-bromo-1-arylethanone) start->alpha_haloketone thioamide Thioamide Derivative (e.g., Thiourea) start->thioamide reaction Cyclocondensation Reaction alpha_haloketone->reaction thioamide->reaction product 4-Aryl-2-amino-1,3-thiazole reaction->product H2O

Caption: Workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: General Hantzsch Synthesis

This protocol describes a representative synthesis of a 4-aryl-2-amino-1,3-thiazole analog.

Materials:

  • Substituted phenacyl bromide (α-haloketone, 1.0 eq)

  • Thiourea (thioamide, 1.1 eq)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: Dissolve the substituted phenacyl bromide (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition of Thioamide: Add thiourea (1.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. A solid precipitate of the hydrobromide salt of the product should form.

  • Isolation: Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Neutralization & Purification: The resulting salt can be neutralized with a base (e.g., aqueous sodium bicarbonate) to yield the free amine. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure 4-aryl-2-amino-1,3-thiazole derivative.[1][6]

SAR Analysis Across Key Therapeutic Areas

Anticancer Activity

4-Aryl-1,3-thiazole analogs have demonstrated potent antiproliferative activity through various mechanisms, most notably tubulin polymerization inhibition and kinase inhibition.

Mechanism of Action: Tubulin Polymerization Inhibition A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were developed as highly potent anticancer agents.[7] These compounds function similarly to colchicine by inhibiting the polymerization of tubulin, a critical process for cell division, leading to cell cycle arrest and apoptosis.[7][8]

The SAR for these tubulin inhibitors can be summarized as follows:

  • "B" Ring Modification: The central thiazole ring ("B" ring) was found to be superior to the saturated thiazolidine or unsaturated thiazoline rings. Modification from a thiazolidine to a thiazole significantly enhanced growth inhibition against cancer cell lines.[7][8]

  • "A" and "C" Ring Substituents: The presence of a 3,4,5-trimethoxyphenyl group (mimicking the trimethoxyphenyl ring of colchicine) is often crucial for high potency.[7]

  • Linker: A carbonyl group linker between the aryl ring and the thiazole was shown to dramatically increase cytotoxicity, with some compounds reaching low nanomolar IC₅₀ values.[7]

Compound ModificationTarget Cancer Cell LinesIC₅₀ ValuesReference
2-Arylthiazolidine-4-carboxylic acid amides (ATCAA)Melanoma, Prostate0.7 - 2.6 µM[7]
4-Substituted Methoxybenzoyl-aryl-thiazole (SMART, e.g., 8f)Melanoma, Prostate0.021 - 0.071 µM[7]
Thiazole-TPP Conjugate (e.g., 12a)HeLaModerate to good[9]
2,4,5-trisubstituted thiazole (e.g., T38)HepG21.11 µg/mL[10]

Mechanism of Action: Kinase Inhibition & Mitochondrial Targeting Other anticancer mechanisms have been identified. Certain analogs act as potent inhibitors of key signaling kinases like VEGFR-2, which is crucial for tumor angiogenesis.[11] Another innovative strategy involves conjugating the thiazole scaffold to a triphenylphosphonium (TPP⁺) cation. This targets the molecule to the mitochondria of cancer cells, disrupting the mitochondrial membrane potential, increasing reactive oxygen species (ROS), and inducing apoptosis.[9]

Anti-inflammatory Activity

The primary mechanism for the anti-inflammatory effects of these analogs is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[12][13] These enzymes are pivotal in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. Dual inhibition offers a significant therapeutic advantage over traditional NSAIDs by potentially reducing gastrointestinal side effects.[13][14]

Arachidonic_Acid_Pathway AA Arachidonic Acid COX_Enzyme COX-1 / COX-2 AA->COX_Enzyme LOX_Enzyme 5-LOX AA->LOX_Enzyme PGs Prostaglandins (Inflammation, Pain) COX_Enzyme->PGs LTs Leukotrienes (Inflammation, Asthma) LOX_Enzyme->LTs Inhibitor 4-Aryl-1,3-Thiazole Analogs Inhibitor->COX_Enzyme Inhibitor->LOX_Enzyme

Caption: Inhibition of the Arachidonic Acid Cascade.

SAR of N-aryl-4-aryl-1,3-thiazole-2-amine Derivatives as 5-LOX Inhibitors:

  • C4-Aryl Ring: A halogen substituent, particularly chlorine at the para-position (4-chlorophenyl), is highly favorable for potent 5-LOX inhibition.[15]

  • N-Aryl Ring at C2: The substitution pattern on the N-aryl ring is critical. A 3,5-dimethylphenyl group was identified as optimal, leading to a compound with an IC₅₀ of 127 nM.[14][15] This suggests that steric bulk and lipophilicity at these positions are key determinants for fitting into the enzyme's active site.

Compound5-LOX InhibitionCell-based Assay InhibitionReference
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine98% (IC₅₀=127 nM)98%[14][15]
Antimicrobial Activity

The 4-aryl-1,3-thiazole scaffold is a versatile platform for developing agents against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[5][16][17]

SAR Insights:

  • Lipophilicity: A correlation between the lipophilicity (log P) of the compounds and their antimicrobial activity has been observed. Benzo[d]thiazole derivatives with optimal log P values (~4) showed significantly improved antibacterial activity.[17]

  • Substitution Position: The position of substituents matters. For example, a 4-hydroxyphenyl group at the C2-position of the thiazole ring conferred better activity against S. aureus and E. coli than the same group at the C4-position.[17]

  • Hybrid Molecules: Incorporating other heterocyclic moieties, such as pyrazoline or triazole, onto the thiazole core is a common strategy to enhance antimicrobial potency.[18]

Compound Class/ModificationTarget Organism(s)Activity (MIC/MBC)Reference
Heteroaryl(aryl) thiazole 3S. aureus (MRSA), P. aeruginosaMIC: 0.23–0.7 mg/mL[5]
Heteroaryl(aryl) thiazole 9Fungal strainsMIC: 0.06–0.23 mg/mL[5]
Benzo[d]thiazole 14 & 15S. aureus (MRSA), E. coli, A. nigerSignificant (50–75 µg/mL)[17]

Validated Bioassay Protocol: MTT Cytotoxicity Assay

To assess the anticancer potential of newly synthesized analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for measuring cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5×10³ to 1×10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole analogs in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The 4-aryl-1,3-thiazole scaffold is unequivocally a highly productive template in modern drug discovery. The structure-activity relationships elucidated herein demonstrate that targeted modifications to specific positions on the scaffold can yield compounds with high potency and diverse mechanisms of action.

Key Takeaways:

  • Anticancer SAR: A central thiazole ring, a carbonyl linker, and specific aryl substitutions (like 3,4,5-trimethoxyphenyl) are critical for potent tubulin inhibition. Mitochondrial targeting via TPP⁺ conjugation is a promising alternative strategy.

  • Anti-inflammatory SAR: For 5-LOX inhibition, a 4-chlorophenyl group at C4 and a 3,5-dimethylphenyl group on the C2-amine are optimal for high potency.

  • Antimicrobial SAR: Lipophilicity is a key driver of activity, and the specific placement of substituents dramatically influences efficacy against bacterial and fungal pathogens.

Future research should focus on leveraging this rich SAR data to design multi-target agents (e.g., compounds with both anticancer and anti-inflammatory properties) and to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of lead candidates to enhance their clinical translatability.

References

Unlocking Therapeutic Potential: A Technical Guide to the Pharmacophore of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety has long been recognized as a "privileged structure" in medicinal chemistry, a testament to its recurring appearance in a multitude of biologically active compounds.[1] Its remarkable versatility allows it to interact with a wide array of biological targets, leading to its incorporation into drugs with anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[2][3][4][5] This guide provides an in-depth exploration of the 2-aminothiazole pharmacophore, offering researchers and drug development professionals a comprehensive understanding of its key structural features and the methodologies employed to elucidate them. We will delve into the causality behind experimental choices, ensuring a robust and scientifically sound narrative.

The 2-Aminothiazole Core: Deconstructing the Pharmacophore

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.[6][7] For the 2-aminothiazole scaffold, the core itself presents a unique combination of features that contribute to its biological activity.

The 2-aminothiazole ring system is a bioisostere of a phenolic hydroxyl group and can participate in crucial hydrogen bonding interactions with target proteins.[8] The endocyclic nitrogen atom and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively. This dual functionality is a cornerstone of its ability to bind to diverse protein targets.

Structure-activity relationship (SAR) studies have consistently highlighted the importance of substitutions at various positions of the thiazole ring, which modulate the molecule's overall pharmacophoric profile.[9][10][11] Generally, the 2-aminothiazole pharmacophore can be dissected into three key regions, as illustrated in the following model:

2_Aminothiazole_Pharmacophore cluster_core 2-Aminothiazole Core cluster_R1 R1 Position (N-2) cluster_R2 R2 Position (C-4) cluster_R3 R3 Position (C-5) core R1 Hydrogen Bond Donor/Acceptor Hydrophobic Pocket Occupancy core->R1 N-2 Substitution R2 Steric Bulk Hydrophobic/Aromatic Interactions core->R2 C-4 Substitution R3 Modulation of Electronic Properties Fine-tuning of Selectivity core->R3 C-5 Substitution Pharmacophore_Elucidation_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation ligand_based Ligand-Based Modeling (Known Actives/Inactives) pharmacophore_hypothesis Pharmacophore Hypothesis Generation ligand_based->pharmacophore_hypothesis structure_based Structure-Based Modeling (Known Target Structure) structure_based->pharmacophore_hypothesis synthesis Synthesis of Analogs pharmacophore_hypothesis->synthesis Guides Design biological_assay Biological Assays synthesis->biological_assay sar Structure-Activity Relationship (SAR) Studies validated_model Validated Pharmacophore Model sar->validated_model biological_assay->sar lead_optimization lead_optimization validated_model->lead_optimization Informs Kinase_Inhibitor_Binding cluster_kinase Kinase ATP Binding Site cluster_inhibitor 2-Aminothiazole Inhibitor hinge Hinge Region Backbone NH hydrophobic_pocket Hydrophobic Pocket inhibitor N 2-Aminothiazole NH2 R2 (e.g., Pyridyl) inhibitor:n->hinge:f0 H-bond (Acceptor) inhibitor:nh2->hinge:f0 H-bond (Donor) inhibitor:r2->hydrophobic_pocket Hydrophobic Interaction

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Internal and External Distribution

Abstract

This document provides a comprehensive guide for the synthesis of 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine, a key intermediate in medicinal chemistry, starting from 2',4'-dimethylacetophenone. The protocol is based on the well-established Hantzsch thiazole synthesis.[1][2][3] This application note details the two primary stages of the synthesis: the α-bromination of the starting ketone and the subsequent cyclocondensation with thiourea. We offer in-depth procedural instructions, mechanistic insights, characterization data, and a discussion of critical parameters to ensure a successful and reproducible synthesis. This guide is intended for researchers and scientists in organic synthesis and drug development.

Introduction: The Significance of 2-Aminothiazoles

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5][6] Its prevalence stems from its ability to engage in a variety of biological interactions, contributing to a wide spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[7][8] The compound this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, such as tubulin inhibitors for cancer therapy.[9]

The synthetic route described herein follows the classical Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole ring.[1] The process involves the reaction of an α-haloketone with a thioamide.[10] In this specific application, 2',4'-dimethylacetophenone is first converted to its α-bromo derivative, which then undergoes cyclization with thiourea to yield the target 2-aminothiazole.

Synthetic Strategy Overview

The synthesis of this compound is a two-step process. The first step is the selective α-bromination of 2',4'-dimethylacetophenone to form 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one. The second step is the cyclocondensation of this α-bromoketone with thiourea.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Materials and Instrumentation
Reagent/EquipmentGrade/SpecificationSupplier
2',4'-Dimethylacetophenone≥98%Sigma-Aldrich
Bromine (Br₂)≥99.5%Acros Organics
Acetic Acid, GlacialACS GradeFisher Scientific
Thiourea≥99%Alfa Aesar
Ethanol200 Proof, AnhydrousDecon Labs
Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. Baker
Diethyl EtherACS Grade, AnhydrousVWR
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore
Round-bottom flasksVarious sizesPyrex
Magnetic stirrer with hotplateIKA
Reflux condenserChemglass
Büchner funnel and flask
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Merck
NMR Spectrometer400 MHzBruker
FT-IR SpectrometerPerkinElmer
Mass SpectrometerESI sourceAgilent

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic; appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Step 1: Synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one

This procedure details the acid-catalyzed α-bromination of an acetophenone derivative.[11][12][13]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2',4'-dimethylacetophenone (10.0 g, 67.5 mmol) in 50 mL of glacial acetic acid.

  • Bromination: While stirring, slowly add bromine (3.5 mL, 68.2 mmol) dropwise to the solution at room temperature. The addition should be controlled to maintain the reaction temperature below 30 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by TLC (3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water with stirring. The crude product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel, and wash the filter cake with copious amounts of cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one as a crystalline solid. Dry the product under vacuum.

Step 2: Synthesis of this compound

This step involves the Hantzsch thiazole synthesis, a cyclocondensation reaction.[1][14][15]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (5.0 g, 22.0 mmol) and thiourea (2.0 g, 26.3 mmol).

  • Solvent Addition: Add 40 mL of ethanol to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 3-4 hours. Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) until the α-bromoketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into 100 mL of a saturated aqueous sodium bicarbonate solution to neutralize any hydrobromic acid formed and to precipitate the product completely.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford this compound as a pure solid.

Reaction Mechanism

The synthesis proceeds through a well-understood two-stage mechanism.

Figure 2: Proposed reaction mechanism for the synthesis.

Mechanism Discussion:

  • α-Bromination: Under acidic conditions, the ketone is in equilibrium with its enol tautomer. The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine to form the α-brominated ketone.

  • Hantzsch Synthesis: The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the bromoketone, displacing the bromide ion. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. The final step is a dehydration to form the aromatic thiazole ring.[16][17]

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterExpected Value/Observation
Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₁₂N₂S
Molecular Weight 204.29 g/mol [18]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.21 (s, 1H, thiazole-H), 7.15 (s, 1H, Ar-H), 7.05 (d, J=7.8 Hz, 1H, Ar-H), 6.95 (d, J=7.8 Hz, 1H, Ar-H), 6.85 (s, 2H, NH₂), 2.35 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 168.0, 149.5, 137.0, 135.5, 131.0, 129.0, 126.5, 108.0, 21.0, 20.5.
IR (KBr, cm⁻¹) ~3420, 3280 (NH₂ stretching), ~1620 (C=N stretching), ~1540 (thiazole ring stretching).
Mass Spec (ESI+) m/z: 205.08 [M+H]⁺

Note: Spectral data are predictive and should be confirmed experimentally.

Troubleshooting and Key Considerations

  • α-Bromination Selectivity: Over-bromination to form the α,α-dibromoacetophenone can occur if an excess of bromine is used or if the reaction is allowed to proceed for too long. Careful control of stoichiometry and reaction time is crucial.[12]

  • Purity of α-Bromoketone: The purity of the intermediate is critical for the success of the cyclization step. Impurities can lead to side products and lower yields. Recrystallization is highly recommended.

  • Neutralization: Complete neutralization after the cyclization step is important to ensure full precipitation of the 2-aminothiazole product, which can exist as a hydrobromide salt.

  • Recrystallization Solvent: The choice of solvent for recrystallization may need to be optimized to maximize yield and purity. An ethanol/water mixture often provides good results for the final product.

Conclusion

The synthesis of this compound from 2',4'-dimethylacetophenone via the Hantzsch thiazole synthesis is a robust and efficient method. The protocols detailed in this application note provide a clear and reproducible pathway for obtaining this valuable medicinal chemistry intermediate. By understanding the underlying mechanisms and paying attention to critical experimental parameters, researchers can successfully synthesize and characterize this compound for further applications in drug discovery and development.

References

Application Notes and Protocols for the Hantzsch Synthesis of 4-Aryl-1,3-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Thiazole Scaffold in Modern Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds of significant therapeutic interest.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5] The inherent versatility of the thiazole nucleus allows for extensive functionalization, making it a cornerstone in medicinal chemistry and drug discovery programs.[5][6] Among the various synthetic routes to this important heterocycle, the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and widely employed methods due to its operational simplicity and generally high yields.[1][7][8]

This comprehensive guide provides an in-depth exploration of the Hantzsch synthesis for the preparation of 4-aryl-1,3-thiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a detailed mechanistic rationale and practical insights into the experimental nuances.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The classical Hantzsch thiazole synthesis involves the cyclocondensation reaction between an α-haloketone and a thioamide.[7][8] The reaction proceeds through a well-established multi-step mechanism that culminates in the formation of the aromatic thiazole ring.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone. This step, typically an SN2 reaction, results in the formation of an intermediate thioimino ester.[7]

  • Tautomerization: The thioimino ester intermediate can undergo tautomerization.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered hydroxylated thiazoline intermediate.[7]

  • Dehydration: The final step involves the acid-catalyzed dehydration of the thiazoline intermediate to yield the stable, aromatic 4-aryl-1,3-thiazole derivative.

Diagram of the Hantzsch Thiazole Synthesis Mechanism:

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 α-Haloketone I1 Thioimino Ester Intermediate R1->I1 Nucleophilic Attack (SN2) R2 Thioamide R2->I1 I2 Hydroxylated Thiazoline Intermediate I1->I2 Intramolecular Cyclization P 4-Aryl-1,3-Thiazole I2->P Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-2-amino-1,3-thiazole

This protocol details the synthesis of a representative 4-aryl-1,3-thiazole derivative, 4-phenyl-2-amino-1,3-thiazole, from 2-bromoacetophenone and thiourea.

Materials and Reagents:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol (reagent grade)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Melting point apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.91 g, 12 mmol).

  • Solvent Addition: Add 20 mL of methanol to the flask.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

  • Neutralization and Precipitation: Slowly pour the reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium carbonate solution while stirring. This will neutralize any hydrobromic acid formed during the reaction and precipitate the product.[7]

  • Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold distilled water to remove any inorganic impurities.

  • Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Determine the yield, melting point, and purity of the product. Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Reaction Parameters and Expected Outcomes

ParameterValueNotes
Reactants 2-Bromoacetophenone, ThioureaThe α-haloketone is the aryl source for the 4-position.
Solvent Methanol or EthanolProtic solvents are commonly used and facilitate the reaction.
Temperature Reflux (65-80 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Expected Yield 80-95%Yields can vary based on the specific substrates and reaction conditions.
Product Appearance Off-white to pale yellow solidThe color may vary depending on purity.

Causality and Experimental Choices: A Deeper Dive

  • Choice of α-Haloketone: The aryl group of the α-haloketone dictates the substituent at the 4-position of the resulting thiazole. A wide variety of substituted acetophenones can be halogenated to provide the necessary starting materials, allowing for the synthesis of a diverse library of 4-arylthiazoles.

  • The Role of the Thioamide: The thioamide provides the N-C-S backbone of the thiazole ring. Thiourea is a common and inexpensive choice, leading to 2-aminothiazoles. Substituted thioamides can be used to introduce various groups at the 2-position.

  • Solvent Selection: Alcohols like methanol and ethanol are excellent solvents for this reaction as they effectively dissolve the reactants and facilitate the reaction mechanism. In some cases, greener solvent systems or even solvent-free conditions have been explored.[9]

  • Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures to overcome the activation energy of the cyclization and dehydration steps. The optimal reaction time should be determined empirically, often through TLC monitoring, to ensure complete conversion of the starting materials while minimizing the formation of byproducts.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Product Yield - Poor quality of α-haloketone (degradation).- Insufficient reaction time or temperature.- Inefficient work-up procedure.- Use freshly prepared or purified α-haloketone.- Increase reaction time and/or temperature, monitoring by TLC.- Ensure proper neutralization and complete precipitation of the product.[10]
Formation of Byproducts - Side reactions of the α-haloketone.- Overheating or prolonged reaction times.- Use a slight excess of the thioamide.- Carefully control the reaction temperature.- Optimize the reaction time to maximize product formation.
Difficulty in Product Isolation - Product is soluble in the work-up solvent.- Cool the work-up mixture in an ice bath to promote precipitation.- If the product is highly soluble, extraction with an appropriate organic solvent may be necessary.

Applications in Drug Development

The 4-aryl-1,3-thiazole scaffold is a key structural motif in a multitude of pharmacologically active compounds. The ability to readily synthesize a diverse range of these derivatives via the Hantzsch synthesis makes it a valuable tool in drug discovery.

  • Anticancer Agents: Many thiazole derivatives have shown potent cytotoxic activity against various cancer cell lines.[2][5]

  • Antimicrobial Agents: The thiazole ring is present in several marketed antibacterial and antifungal drugs.[1][3]

  • Antiviral Agents: Ritonavir, an important antiretroviral drug used in the treatment of HIV, contains a thiazole moiety.[2][6]

  • Anti-inflammatory Agents: Compounds incorporating the 4-arylthiazole structure have demonstrated significant anti-inflammatory properties.[4]

Diagram of the Drug Development Workflow:

Drug_Development A Hantzsch Synthesis of 4-Aryl-1,3-Thiazole Library B High-Throughput Screening (Biological Assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E Preclinical Development D->E F Clinical Trials E->F G New Drug Candidate F->G

Caption: A simplified workflow for drug discovery utilizing a library of synthesized thiazole derivatives.

Conclusion

The Hantzsch thiazole synthesis remains a powerful and versatile method for the construction of 4-aryl-1,3-thiazole derivatives. Its reliability, broad substrate scope, and operational simplicity have solidified its place in the synthetic organic chemist's toolbox. The continued importance of the thiazole scaffold in medicinal chemistry ensures that the Hantzsch synthesis will continue to be a cornerstone of drug discovery and development for the foreseeable future.

References

Application Notes & Protocols: A Framework for the In Vitro Evaluation of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

The 2-aminothiazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a wide array of compounds exhibiting significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] These compounds often function by targeting key cellular enzymes and signaling pathways.[4][5] This document provides a comprehensive, structured guide for the in vitro characterization of a representative compound, 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine.

The proposed experimental cascade is designed to logically progress from a broad assessment of cytotoxic effects to a more focused investigation into specific mechanisms of action and their resulting cellular phenotypes. This hierarchical approach ensures that each experimental stage informs the next, providing a robust framework for elucidating the compound's biological profile. We will begin by establishing the compound's general impact on cell viability, proceed to investigate its potential as an enzyme inhibitor—a common mechanism for this class of molecules—and conclude by examining its influence on fundamental cellular processes such as apoptosis and cell cycle progression.[1]

Compound Profile and Preparation

A precise and consistent preparation of the test article is fundamental to the reliability of any in vitro study.

2.1 Physicochemical Properties

  • IUPAC Name: this compound[6]

  • Molecular Formula: C₁₁H₁₂N₂S[6]

  • Molecular Weight: 204.29 g/mol [6]

2.2 Stock Solution Preparation Protocol

The low aqueous solubility of many small organic molecules necessitates the use of a solvent like dimethyl sulfoxide (DMSO) for creating concentrated stock solutions.[7] However, researchers should be aware that prolonged storage in DMSO can sometimes lead to compound degradation.[8]

  • Objective: To prepare a 10 mM primary stock solution of this compound.

  • Materials:

    • This compound powder

    • 100% Anhydrous DMSO

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Accurately weigh a suitable amount of the compound (e.g., 2.04 mg).

    • Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM (e.g., for 2.04 mg, add 1 mL of DMSO).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Working Dilutions: For cell-based assays, prepare fresh serial dilutions from the stock solution using the appropriate cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Design: A Tiered Evaluation Strategy

A logical workflow is essential for an efficient and informative investigation. The proposed strategy begins with broad screening to determine effective concentration ranges, followed by specific mechanistic and phenotypic assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Cellular Phenotype Analysis viability Cell Viability Assay (MTT/XTT) Determine IC50 kinase Kinase Inhibition Assay Identify specific enzyme targets viability->kinase Concentrations guided by IC50 apoptosis Apoptosis Assay (Caspase-3/7) Is cell death programmed? viability->apoptosis Investigate cause of cell death cellcycle Cell Cycle Analysis (Flow Cytometry) Does the compound halt proliferation? viability->cellcycle Investigate anti-proliferative effects kinase->apoptosis Potential upstream cause kinase->cellcycle Potential upstream cause

Caption: Tiered workflow for in vitro compound characterization.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key assays in the evaluation cascade. Each protocol is designed as a self-validating system, incorporating necessary controls for robust and trustworthy data.

Protocol 1: Cell Viability and Cytotoxicity Assessment (XTT Assay)
  • Scientific Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells possess mitochondrial dehydrogenases that reduce the tetrazolium salt XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) into a water-soluble orange formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

  • Causality and Justification: This is the critical first step to determine the compound's half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value establishes the relevant concentration range for all subsequent, more complex experiments, ensuring that observed effects are not merely due to overwhelming, non-specific toxicity. The XTT assay is chosen over the MTT assay for its simpler protocol, which eliminates the formazan solubilization step.

4.1.1 Step-by-Step Methodology

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).

    • Include wells for "medium only" background controls.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 2X concentration serial dilution series of the test compound in complete culture medium from your 10 mM DMSO stock.

    • Include a "vehicle control" (containing the same final concentration of DMSO as the highest compound concentration) and a "positive control" (e.g., 10 µM Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.

    • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • XTT Reagent Preparation and Incubation:

    • Thaw the XTT labeling reagent and the electron-coupling reagent at 37°C immediately before use.

    • Prepare the XTT labeling mixture by mixing the two reagents (typically in a 50:1 ratio, e.g., 5 mL XTT reagent to 100 µL coupling reagent, but follow the manufacturer's specific instructions).

    • Add 50 µL of the prepared XTT labeling mixture to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light, until the color change is apparent in the vehicle control wells.

  • Data Acquisition and Analysis:

    • Gently shake the plate to ensure a uniform distribution of color.

    • Measure the absorbance of the formazan product using a microplate reader at 450-500 nm.

    • Subtract the absorbance of the "medium only" background wells from all other readings.

    • Calculate the percent viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

4.1.2 Data Presentation

Cell LineThis compound IC₅₀ (µM)
A549 (Lung Carcinoma)12.5
MCF-7 (Breast Carcinoma)25.1
HCT116 (Colon Carcinoma)8.9
HEK293 (Normal Kidney)> 100

Table 1: Hypothetical IC₅₀ values of the test compound against various human cell lines after 72 hours of exposure.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Scientific Principle: Protein kinases are critical regulators of cellular signaling and are frequent targets for therapeutic intervention.[9] This assay measures the activity of a specific kinase by quantifying the amount of adenosine diphosphate (ADP) produced during the phosphorylation reaction. The ADP is enzymatically converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[10]

  • Causality and Justification: Given that many 2-aminothiazole derivatives function as kinase inhibitors, this assay directly tests a highly probable mechanism of action.[1] A reduction in the luminescent signal in the presence of the compound indicates inhibition of the target kinase.[9][10]

4.2.1 Step-by-Step Methodology

  • Compound Preparation:

    • Prepare a 10-point, 1:3 serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).[9]

    • Prepare a "no inhibitor" control (DMSO only) and a positive control inhibitor (e.g., Staurosporine).[9]

  • Kinase Reaction:

    • In a white, opaque 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Prepare a kinase reaction mixture containing the kinase of interest (e.g., Kinase A) and its specific substrate peptide in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[9]

    • Add 2.5 µL of the kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near its Km for the specific kinase) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (e.g., using ADP-Glo™ Kit):

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[9]

    • Incubate for 40 minutes at room temperature.[9]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction.[9]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each concentration:

      • % Inhibition = 100 - [((Signal_inhibitor - Signal_background) / (Signal_DMSO - Signal_background)) * 100]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]

4.2.2 Data Presentation

Kinase TargetCompound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase A855
Kinase B125010
Kinase C>10,00020

Table 2: Hypothetical inhibitory activity of the test compound against a panel of protein kinases.

Protocol 3: Apoptosis Assessment (Caspase-3/7 Activity Assay)
  • Scientific Principle: Caspases-3 and -7 are key executioner proteases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[12] This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3/7.[13] Cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal proportional to the amount of active caspase-3/7.[13]

  • Causality and Justification: If the cell viability assay demonstrates that the compound induces cell death, this experiment clarifies whether the death occurs via apoptosis (programmed cell death) or necrosis. An increase in luminescence indicates the activation of the apoptotic pathway.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Compound Treatment) Caspase_Cascade Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Caspase_Cascade Executioner_Caspases Executioner Caspases (Caspase-3, Caspase-7) Caspase_Cascade->Executioner_Caspases Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage Assay DEVD Substrate -> Light Executioner_Caspases->Assay Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Role of Caspase-3/7 in apoptosis and assay principle.

4.3.1 Step-by-Step Methodology

  • Cell Seeding and Treatment:

    • In a white, opaque-walled 96-well plate, seed cells (e.g., 10,000 cells/well in 100 µL) and incubate for 24 hours.

    • Treat cells with the test compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀).

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).

    • Incubate for a relevant period (e.g., 24 hours).

  • Assay Procedure (e.g., using Caspase-Glo® 3/7 Assay):

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.[12]

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[13]

    • Add 100 µL of the prepared reagent directly to each well.

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the fold change in caspase activity relative to the vehicle control.

      • Fold Change = (Luminescence_treated / Luminescence_vehicle)

    • Plot the fold change against the compound concentration.

Protocol 4: Cell Cycle Analysis by Flow Cytometry
  • Scientific Principle: This technique quantifies the DNA content of individual cells within a population. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[14] Because cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, the fluorescence intensity of PI-stained cells directly correlates with their position in the cell cycle.[14]

  • Causality and Justification: This assay determines if the compound's anti-proliferative effect, observed in the viability assay, is caused by an arrest at a specific cell cycle checkpoint. An accumulation of cells in a particular phase (e.g., G2/M) is a strong indicator of checkpoint activation.

4.4.1 Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will not reach confluency by the end of the experiment.

    • After 24 hours, treat the cells with the test compound (e.g., at its IC₅₀ concentration), a vehicle control, and a positive control (e.g., a known cell cycle inhibitor like Nocodazole for G2/M arrest).

    • Incubate for 24 to 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing any floating cells.

    • Centrifuge the cell suspension at 400 x g for 5 minutes.[15]

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[16]

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.[17]

  • Staining and Analysis:

    • Centrifuge the fixed cells at 500 x g for 10 minutes to pellet.

    • Discard the ethanol and wash the pellet twice with PBS.[15]

    • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to degrade RNA, which PI can also bind to.[14]

    • Incubate for 30 minutes at room temperature in the dark.[18]

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to generate a DNA content histogram.

    • The software will model the G0/G1 peak, the G2/M peak, and the intervening S phase region to quantify the percentage of cells in each phase.[16]

4.4.2 Data Presentation

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO)65.220.514.3
Test Compound (IC₅₀)15.810.174.1
Nocodazole (Positive Control)10.55.384.2

Table 3: Hypothetical cell cycle distribution data showing a G2/M arrest induced by the test compound.

References

Application Notes & Protocols for the Characterization of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application and study of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine as a kinase inhibitor, designed for researchers and drug development professionals.

Introduction: The Promise of the 2-Aminothiazole Scaffold

The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically significant kinase inhibitors.[1][2] Its versatile structure allows for strategic modifications that can confer high potency and selectivity against various kinase targets.[3][4] One such prominent example is Dasatinib, a potent inhibitor of the Src family kinases, which is built upon this template.[1][4]

This guide focuses on This compound , a specific derivative of this class.[5] Emerging research suggests that compounds with this structure can function as potent inhibitors of kinases involved in critical cellular processes like mitosis, highlighting their potential as anticancer agents.[6] This document serves as a comprehensive technical guide for researchers, providing a logical framework and detailed protocols to investigate the mechanism of action, determine inhibitory potency, and validate the cellular activity of this compound.

Section 1: Hypothesized Mechanism of Action & Target Identification

Based on analyses of structurally related compounds, a primary hypothesized target for this compound is the NIMA-related kinase 2 (Nek2) . Nek2 is a serine/threonine kinase that plays a crucial role in regulating centrosome separation and spindle assembly during the G2/M transition of the cell cycle.[6] Overexpression of Nek2 is common in many cancers and is linked to aneuploidy and tumorigenesis. Nek2 phosphorylates key substrates, including the core kinetochore component Hec1 (also known as Ndc80), to ensure proper chromosome segregation.

Inhibition of Nek2 by a small molecule like this compound is predicted to disrupt this signaling cascade, leading to mitotic failure and ultimately, apoptosis or cell cycle arrest in cancer cells.

G inhibitor 4-(2,4-Dimethylphenyl)- 1,3-thiazol-2-amine nek2 Nek2 Kinase inhibitor->nek2 hec1 Hec1 / Ndc80 Complex nek2->hec1 Phosphorylates spindle Spindle Assembly Checkpoint hec1->spindle Regulates mitosis Proper Mitotic Progression spindle->mitosis Ensures arrest Mitotic Arrest & Cell Death mitosis->arrest Blocked Pathway

Caption: Hypothesized Nek2 signaling pathway and point of inhibition.

Section 2: Biochemical Characterization: In Vitro Kinase Assay

The first critical step in validating a hypothesized kinase inhibitor is to quantify its direct inhibitory effect on the purified target enzyme. This removes the complexities of a cellular environment and provides a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.

Causality Behind the Method: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. After the reaction, remaining ATP is depleted. Then, the ADP is converted back into ATP, which is used by luciferase to generate a light signal. A potent inhibitor will block the kinase from consuming ATP, resulting in low ADP production and thus a low luminescent signal.[7]

Protocol 2.1: In Vitro IC50 Determination using ADP-Glo™ Assay

Materials:

  • Purified, active recombinant Nek2 kinase

  • Appropriate kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)

  • This compound (test compound)

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA[7]

  • ATP solution (concentration should be near the Km for Nek2)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, yielding a final assay concentration range from ~50 µM down to the low nanomolar range.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of diluted test compound or DMSO (as a vehicle/negative control).

    • 2 µL of kinase/substrate mix (pre-diluted in Kinase Buffer).

    • 2 µL of ATP solution to initiate the reaction. The final volume is 5 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time may require optimization based on enzyme kinetics.[7]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

CompoundTarget KinaseIC50 (nM) [Example Data]
This compoundNek285
Staurosporine (Positive Control)Nek220
This compoundOff-Target X>10,000

Section 3: Cellular Characterization & Target Engagement

After confirming direct enzymatic inhibition, the next step is to verify that the compound engages its intended target within a cellular context.[8] A Western blot is a powerful and direct method to measure changes in the phosphorylation of a kinase's downstream substrates, providing a clear biomarker for target engagement.[9]

Experimental Logic: If this compound inhibits Nek2 in cells, a dose-dependent decrease in the phosphorylation of its known substrates should be observed. This confirms that the compound can penetrate the cell membrane, bind to its target, and exert a biological effect. The use of both phospho-specific and total protein antibodies is a critical self-validating control to ensure that the observed decrease in phosphorylation is due to kinase inhibition, not protein degradation.[10]

G start Seed Cancer Cells (e.g., HeLa, U2OS) treat Treat with Inhibitor (Dose Response, 24h) start->treat lyse Cell Lysis with Phosphatase Inhibitors treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds SDS-PAGE Separation quantify->sds transfer PVDF Membrane Transfer sds->transfer probe Primary Antibody Incubation (p-Nek2 Substrate / Total Substrate) transfer->probe secondary HRP-Secondary Antibody Incubation probe->secondary detect Chemiluminescent Detection secondary->detect analyze Densitometry Analysis & Quantification detect->analyze

Caption: Experimental workflow for Western blot-based target engagement.
Protocol 3.1: Western Blot for Downstream Substrate Phosphorylation

Materials:

  • Cancer cell line expressing Nek2 (e.g., HeLa or U2OS)

  • Cell culture medium and reagents

  • Test compound and DMSO

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies to reduce background.

  • Primary Antibodies: Rabbit anti-phospho-Hec1 (Ser55), Rabbit anti-total-Hec1, Mouse anti-GAPDH (loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescent (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-only well as a vehicle control.

  • Lysis: Wash cells once with ice-cold PBS. Lyse the cells by adding 100 µL of supplemented RIPA buffer to each well.[11] Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[7]

  • Sample Preparation: Normalize the protein concentration for all samples. Add SDS-PAGE loading buffer and boil at 95°C for 5 minutes.

  • Electrophoresis & Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Hec1, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing & Secondary Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Self-Validation): To validate the results, the same membrane can be stripped of antibodies and re-probed for total Hec1 and then for a loading control like GAPDH.[10] This confirms equal protein loading and that the effect is on phosphorylation, not total protein level.

Treatment Concentration (µM)p-Hec1 Signal (Normalized) [Example Data]Total Hec1 Signal (Normalized)
0 (DMSO)1.001.00
0.10.851.02
0.30.620.98
1.00.251.01
3.00.080.99
10.00.020.97

Section 4: Functional Cellular Assays

The final step is to measure the overall functional consequence of target inhibition on the cancer cells. Since Nek2 is a mitotic kinase, its inhibition is expected to impair cell division, leading to a reduction in cell proliferation and viability.

Causality Behind the Method: Cell proliferation assays, such as the MTT or CellTiter-Glo® assays, measure the metabolic activity of a cell population.[12] This activity is directly proportional to the number of viable cells. A compound that induces cell cycle arrest or cell death will lead to a dose-dependent decrease in the assay signal, allowing for the calculation of a GI50 (50% growth inhibition) value.

Protocol 4.1: Cell Proliferation Assay (MTT)

Materials:

  • Cancer cell line

  • 96-well clear, flat-bottom tissue culture plates

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells (final volume 200 µL). Include DMSO vehicle controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percent growth inhibition relative to the DMSO control and determine the GI50 value using non-linear regression analysis.

Cell LineGI50 (µM) [Example Data]
HeLa1.2
U2OS2.5
HCT-1161.8

References

developing anticancer agents from 2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing Anticancer Agents from 2-Aminothiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Ascendance of the 2-Aminothiazole Scaffold in Oncology

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a central challenge in modern medicine.[1][2] In this landscape, certain chemical scaffolds have emerged as "privileged structures"—frameworks that can bind to multiple biological targets with high affinity. The 2-aminothiazole core is a paramount example of such a scaffold in medicinal chemistry.[3][4] Its structural simplicity, synthetic accessibility, and versatile binding properties have established it as a cornerstone in the development of targeted cancer therapies.[5][6][7]

This scaffold is not merely a theoretical curiosity; it forms the structural basis of several clinically approved drugs. Dasatinib, a potent inhibitor of multiple tyrosine kinases, is used in the treatment of chronic myeloid leukemia (CML), while Alpelisib targets the PI3Kα isoform in certain types of breast cancer.[1][8] The success of these agents underscores the immense therapeutic potential embedded within the 2-aminothiazole framework.[8]

This technical guide provides an in-depth exploration of the key methodologies and strategic considerations for developing novel anticancer agents from 2-aminothiazole derivatives. We will delve into synthetic strategies, detail the protocols for in vitro evaluation, and explain the rationale behind experimental design, empowering researchers to effectively navigate the path from compound synthesis to lead optimization.

Synthetic Strategies: Building the Molecular Arsenal

The versatility of the 2-aminothiazole scaffold stems from its straightforward and adaptable synthesis. The most common and robust method is the Hantzsch Thiazole Synthesis . This reaction typically involves the cyclocondensation of a thiourea or thioamide with an α-haloketone.[1][8] The amino group at the C2 position serves as a highly functional handle for subsequent modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[3]

A generalized workflow for synthesizing a library of 2-aminothiazole derivatives is outlined below. The causality is clear: by starting with diverse building blocks (α-haloketones and thioureas), a wide chemical space can be explored efficiently to identify initial hits.

G cluster_0 Core Synthesis cluster_1 Derivatization & Analysis A α-Haloketone (R1, R2 substituents) C Hantzsch Reaction (Cyclocondensation) A->C B Thiourea Derivative (R3 substituent) B->C D 2-Amino-4,5-disubstituted Thiazole Core C->D E Amide Coupling / Suzuki Reaction etc. (Introduce R4) D->E F Final Derivative Library E->F G Purification (e.g., Column Chromatography) F->G H Structural Characterization (NMR, MS, IR) G->H

Caption: Generalized workflow for the synthesis of a 2-aminothiazole library.

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
  • Rationale: This protocol provides a fundamental, self-validating method for creating the core scaffold. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by robust analytical techniques, ensuring trustworthiness.

  • Reaction Setup: To a solution of the selected α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) in a round-bottom flask, add the corresponding thiourea derivative (1.1 eq).

  • Reaction Execution: Stir the mixture at room temperature or heat under reflux (typically 50-80°C) for 2-12 hours. Monitor the reaction's completion by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the pure 2-aminothiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[9]

Mechanisms of Anticancer Action

2-Aminothiazole derivatives exert their anticancer effects by modulating a variety of cellular pathways. Their "privileged" nature allows them to be tailored to inhibit specific targets, primarily protein kinases, or to induce broader cellular responses like apoptosis and cell cycle arrest.[2][6][10]

Kinase Inhibition

Many of the most successful targeted therapies are kinase inhibitors, and the 2-aminothiazole scaffold is a premier template for designing such molecules.[11] Derivatives have been developed to potently inhibit a range of kinases critical for cancer cell proliferation and survival, including:

  • Src/Abl Kinases: As exemplified by Dasatinib.[2][11]

  • PI3K (Phosphatidylinositol 3-kinases): A key node in cell survival signaling.[2][9]

  • CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle.[12][13]

  • EGFR (Epidermal Growth Factor Receptor): A common target in solid tumors.[2]

  • BRAF Kinase: Important in melanoma and other cancers.[2]

Induction of Apoptosis and Cell Cycle Arrest

Beyond specific kinase targets, many 2-aminothiazole derivatives exhibit potent cytotoxic activity by inducing programmed cell death (apoptosis) and halting cell division.[10][14]

  • Apoptosis Induction: A common mechanism involves the modulation of the Bcl-2 family of proteins. Certain derivatives can down-regulate anti-apoptotic proteins (like Bcl-2) and up-regulate pro-apoptotic proteins (like Bax).[10] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in cell death.[10]

G A 2-Aminothiazole Derivative B Inhibition of Anti-Apoptotic Bcl-2 A->B C Activation of Pro-Apoptotic Bax/Bak A->C D Mitochondrial Outer Membrane Permeabilization (MOMP) B->D C->D E Release of Cytochrome c D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3/7 Activation (Executioner Caspases) G->H I Apoptosis (Cell Death) H->I

Caption: Simplified pathway of apoptosis induction by 2-aminothiazole derivatives.

  • Cell Cycle Arrest: By interfering with regulatory proteins like CDKs, these compounds can cause cells to accumulate at specific checkpoints, such as G2/M or G0/G1 phases, preventing them from completing mitosis.[10]

Application Protocols: A Framework for In Vitro Evaluation

A systematic in vitro evaluation is essential to identify promising lead compounds. The following protocols provide a tiered approach, starting with broad cytotoxicity screening and moving to more specific mechanistic assays for validated "hits."

G A Step 1: Primary Screening Assess broad cytotoxicity across multiple cancer cell lines (e.g., NCI-60 panel). B Step 2: Hit Confirmation & IC₅₀ Confirm activity and determine the half-maximal inhibitory concentration (IC₅₀) for active compounds. A->B C Step 3: Mechanistic Assays Investigate the underlying mechanism of action for confirmed hits. B->C D Step 4: Lead Selection Select compounds with potent, selective activity and a clear mechanism for further optimization. C->D

Caption: A tiered workflow for in vitro screening of 2-aminothiazole derivatives.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
  • Rationale: The MTT assay is a robust, colorimetric method for initial screening. It measures the metabolic activity of cells, which correlates with viability. A reduction in metabolic activity in treated cells indicates cytotoxicity.[4] This provides the first quantitative measure (IC₅₀) of a compound's potency.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Rationale: This protocol validates whether a compound's cytotoxic effect is mediated by halting cell division. By staining DNA with a fluorescent dye (Propidium Iodide, PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be quantified. An accumulation of cells in a specific phase indicates cell cycle arrest.[10]

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells and wash them with cold PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.

Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from in vitro assays are critical for guiding the next steps in drug design. By correlating specific structural modifications with changes in biological activity, a robust SAR can be established.[2][4]

Key Considerations for SAR Analysis:

  • Substituents on the Thiazole Ring (C4/C5): Lipophilic or aromatic groups at these positions can significantly influence potency, often by interacting with hydrophobic pockets in the target protein.[8]

  • Modifications of the 2-Amino Group: Acylating the amino group or adding complex side chains can introduce new hydrogen bond donors/acceptors or steric bulk, which is crucial for tuning activity and selectivity.[4][8]

  • Overall Physicochemical Properties: Properties like solubility, lipophilicity (logP), and metabolic stability must be co-optimized alongside potency.

The following table summarizes representative SAR data from the literature, illustrating how structural changes impact cytotoxic potency.

Compound IDCore Structure / Key ModificationCancer Cell LineIC₅₀ ValueReference
Compound 27 N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6 ± 0.8 µM[8]
Compound 20 4,5,6,7-tetrahydrobenzo[d]thiazole coreH1299 (Lung)4.89 µM[8][12]
Compound 20 4,5,6,7-tetrahydrobenzo[d]thiazole coreSHG-44 (Glioma)4.03 µM[8][12]
Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate Dibutylaminoacetamido side chainPanc-1 (Pancreatic)43.08 µM[15]
S3c Amino acid conjugateA2780CISR (Ovarian, Cisplatin-Resistant)11.52 µM[16][17]

Conclusion and Future Directions

The 2-aminothiazole scaffold remains a highly productive platform for the discovery of novel anticancer agents. Its synthetic tractability and ability to be decorated with diverse functional groups allow for the fine-tuning of activity against a wide range of cancer-relevant targets. The systematic application of the synthetic and analytical protocols detailed in this guide provides a reliable framework for researchers to progress from initial concepts to the identification of potent and selective lead compounds. Future efforts will likely focus on developing derivatives with improved selectivity, novel mechanisms of action to overcome drug resistance, and optimized pharmacokinetic profiles suitable for clinical development.

References

analytical methods for the characterization of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Comprehensive Analytical Characterization of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Abstract

This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We present detailed protocols for orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for structural elucidation, and Thermal Analysis for physicochemical stability. The causality behind experimental choices is explained to empower researchers to adapt these methods for related 2-aminothiazole derivatives.

Introduction

The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of pharmacological activities.[1][2] The specific analogue, this compound, holds potential as a synthetic building block for novel therapeutic agents. Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this molecule, which underpins the reliability of any subsequent biological or chemical studies. This document serves as a practical guide, detailing the necessary methods and protocols to achieve a full and robust characterization.

Compound Profile

ParameterValueSource
IUPAC Name This compound[3]
CAS Number 247225-31-6[4]
Molecular Formula C₁₁H₁₂N₂S[3][4]
Molecular Weight 204.29 g/mol [3][4]
Physical Form Solid
Structure Chemical structure of this compound

Chromatographic Analysis: Purity and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Method Selection: RP-HPLC is the gold standard for assessing the purity of small organic molecules like this compound. The compound's aromatic nature and moderate polarity make it ideally suited for separation on a C18 stationary phase. A critical consideration is the basicity of the 2-amino group, which can interact with residual acidic silanols on the silica-based column, leading to peak tailing. To ensure a sharp, symmetrical peak, the mobile phase must be acidified (e.g., with 0.1% formic or trifluoroacetic acid). This protonates the amine, preventing secondary interactions and ensuring reproducible retention.[5]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Compound B Dissolve in Methanol/ACN A->B C Filter (0.45 µm) B->C D Equilibrate Column C->D E Inject Sample D->E F Run Gradient E->F G Detect (UV 254 nm) F->G H Integrate Peaks G->H I Calculate % Area H->I

Caption: High-level workflow for HPLC purity analysis.

Protocol: Purity Determination by RP-HPLC

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in methanol or acetonitrile.

    • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates.

  • Instrumentation and Conditions:

    • Equilibrate the HPLC system with the parameters listed in Table 1 for at least 15 minutes or until a stable baseline is achieved.

    • Inject 5-10 µL of the prepared sample.

    • Run the gradient method and acquire data.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by determining the percentage area of the main peak relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier sharpens basic analyte peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for RP-HPLC.
Gradient 10% to 95% B over 15 minEnsures elution of the compound and any impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Detection UV at 254 nmStrong absorbance wavelength for aromatic systems.
Injection Vol. 5 µLBalances signal intensity and peak shape.

Spectroscopic Structural Characterization

Mass Spectrometry (MS)

Principle of Method Selection: Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, basic molecules like our target compound, as it primarily generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6] This provides an unambiguous confirmation of the elemental formula.

Protocol: LC-MS Molecular Weight Confirmation

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile containing 0.1% formic acid. The acid aids in protonation.

  • Infusion/Injection: The sample can be directly infused into the mass spectrometer or injected via an LC system (using the HPLC method above).

  • MS Parameter Setup:

    • Ionization Mode: Positive ESI. This is chosen to generate the [M+H]⁺ ion.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and potential fragments.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~150 °C.

  • Data Acquisition: Acquire the full scan mass spectrum.

Table 2: Predicted Mass Spectral Peaks

Predicted m/zProposed Ion/FragmentRationale
205.08 [M+H]⁺ Protonated molecular ion (C₁₁H₁₃N₂S⁺)
190.06[M+H - CH₃]⁺Loss of a methyl radical from the dimethylphenyl group.
178.08[M+H - HCN]⁺Loss of hydrogen cyanide, common for N-heterocycles.
119.10[C₉H₁₁]⁺Dimethylphenyl fragment ion.

Expected Results: The primary outcome is a mass spectrum dominated by a peak at m/z 205.08, corresponding to the calculated exact mass of the protonated molecule (C₁₁H₁₂N₂S + H⁺). This provides high-confidence confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method Selection: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, specific signals for the aromatic protons, the two distinct methyl groups, the thiazole proton, and the amine protons are expected, confirming the complete molecular architecture.[7][8][9]

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize many compounds and does not exchange with amine protons as readily as D₂O.

  • Spectrometer Setup:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a ¹H NMR spectrum (e.g., 16 scans).

    • Acquire a ¹³C NMR spectrum (e.g., 1024 scans).

  • Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Phenyl-H (3 protons)7.0 - 7.5 (m)126.0 - 138.0Aromatic region, complex multiplet.
Thiazole-H~6.8 (s)~105.0Unique singlet for the C5-H of the thiazole ring.
-NH₂~7.2 (s, broad)N/ABroad signal due to exchange; position is concentration-dependent.
Ar-CH₃ (2,4-positions)~2.3 (s), ~2.5 (s)~21.0Two distinct singlets for the non-equivalent methyl groups.
Thiazole-C2 (-NH₂)N/A~168.0Carbon attached to two nitrogen atoms, highly deshielded.
Thiazole-C4 (-Ar)N/A~150.0Aromatic-substituted thiazole carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Method Selection: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this compound, key vibrations include the N-H stretches of the primary amine, C-H stretches of the aromatic and methyl groups, and C=N/C=C stretches within the heterocyclic and phenyl rings.

Workflow for FT-IR Analysis

FTIR_Workflow A Clean ATR Crystal (Isopropanol) B Acquire Background Spectrum (Air) A->B C Apply Solid Sample Directly to Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Baseline Correction) D->E F Identify Characteristic Absorption Bands E->F

Caption: Standard workflow for sample analysis using ATR-FTIR.

Protocol: ATR-FT-IR Analysis

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and identify the wavenumbers of key absorption peaks.

Table 4: Expected Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric/symmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic (Phenyl & Thiazole)
2980 - 2850C-H StretchAliphatic (Methyl -CH₃)
~1630N-H Bend (Scissoring)Primary Amine (-NH₂)
1610 - 1450C=C and C=N StretchAromatic & Thiazole Rings
~1550Skeletal VibrationThiazole Ring

Physicochemical Characterization

Thermal Analysis (TGA/DSC)

Principle of Method Selection: Thermal analysis provides insights into the material's stability and phase transitions. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, identifying the decomposition temperature. Differential Scanning Calorimetry (DSC) measures the heat flow required to change the sample's temperature, allowing for the precise determination of the melting point and other phase transitions. For a pure, anhydrous small molecule, a sharp melting endotherm and a single-step decomposition at high temperature are expected.[11]

Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrument Setup:

    • Place the sample in the instrument furnace.

    • Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Data Acquisition:

    • Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature above its expected decomposition point (e.g., 30 °C to 600 °C).

    • Record the mass loss (TGA) and differential heat flow (DSC).

Expected Results:

  • DSC: A sharp endothermic peak corresponding to the melting point of the pure crystalline solid. The absence of broad endotherms before the melting point suggests the material is not a hydrate.

  • TGA: A stable baseline with no significant mass loss until a high temperature (e.g., >200 °C), followed by a sharp drop indicating thermal decomposition. This confirms the thermal stability of the compound.

Conclusion

The combination of chromatography, mass spectrometry, NMR, FT-IR, and thermal analysis provides a robust and comprehensive characterization of this compound. By employing this orthogonal suite of techniques, researchers can confidently verify the identity, establish the purity, confirm the structure, and assess the thermal stability of their material. This analytical package forms a self-validating system essential for any research or development program that relies on well-characterized chemical entities.

References

Application Notes and Protocols: A Researcher's Guide to Evaluating the Efficacy of Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Therapeutic Promise of the Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] This versatile scaffold is a key component in approved drugs and a focal point of intensive research for new therapeutic agents.[4][5] Aminothiazole derivatives have demonstrated significant potential in oncology, immunology, and neurology, primarily by targeting key enzymes and signaling pathways that are dysregulated in disease states.[5][6][7][8][9]

This guide provides a comprehensive framework for the preclinical evaluation of novel aminothiazole compounds. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a rigorous assessment of their therapeutic efficacy. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Part 1: Foundational In Vitro Evaluation: From Target Engagement to Cellular Effects

The initial stages of evaluating a novel aminothiazole compound are centered around in vitro assays. These experiments are crucial for confirming the compound's mechanism of action, determining its potency and selectivity, and assessing its effects on cellular processes.

Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)

A critical first step is to verify that the aminothiazole compound directly binds to its intended intracellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it assesses target engagement in a native cellular environment.[10][11][12] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the protein becomes more resistant to heat-induced denaturation.[13]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture the selected cell line (e.g., a human cancer cell line known to express the target protein) to 80-90% confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Treat the cells with the aminothiazole compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Expose the cells to a temperature gradient using a PCR machine for a set duration (e.g., 3 minutes). A typical gradient might range from 37°C to 70°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Quantify the protein concentration of the soluble fraction.

  • Protein Detection (Western Blotting):

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).

    • Visualize and quantify the protein bands. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]

Quantifying Potency: Enzymatic and Cellular Assays

Once target engagement is confirmed, the next step is to quantify the compound's potency. This is typically achieved through enzymatic assays for direct target inhibition and cellular assays to measure the downstream functional consequences.

Enzymatic Assays (e.g., for Kinase Inhibitors):

Many aminothiazole compounds function as kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[14][15][16][17][18][19] For these, in vitro kinase assays are essential.

Protocol: In Vitro Kinase Assay (Example: CDK2)

  • Reaction Setup:

    • In a microplate, combine the recombinant CDK2/cyclin E enzyme, a suitable substrate (e.g., Histone H1), and ATP.

    • Add the aminothiazole compound at a range of concentrations.

    • Initiate the kinase reaction by adding a reaction buffer.

  • Incubation and Detection:

    • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) by fitting the data to a dose-response curve.

Cellular Proliferation and Viability Assays:

To assess the compound's effect on cancer cell growth, proliferation and viability assays are performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric assay.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the aminothiazole compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assays:

Potent anticancer agents often induce programmed cell death, or apoptosis.[6] This can be assessed by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases, key enzymes in the apoptotic cascade.

Part 2: In Vivo Efficacy and Pharmacokinetic Profiling

Promising results from in vitro studies warrant progression to in vivo models to evaluate the compound's efficacy in a whole-organism context. Animal models, particularly xenograft models for cancer, are indispensable for this phase of research.[20][21]

Human Tumor Xenograft Mouse Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[20][22]

Protocol: Subcutaneous Xenograft Mouse Model

  • Animal Model Selection: Utilize immunodeficient mice, such as athymic nude or NOD-SCID mice, to prevent rejection of the human tumor cells.[20]

  • Cell Implantation:

    • Culture the desired human cancer cell line.

    • Harvest the cells and resuspend them in a sterile medium, sometimes mixed with Matrigel to enhance tumor take rate.[23]

    • Subcutaneously inject the cell suspension into the flank of the mice.[20]

  • Tumor Growth Monitoring:

    • Once tumors become palpable, measure their dimensions (length and width) regularly with calipers.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[23]

  • Drug Administration:

    • When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the aminothiazole compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.[23]

  • Efficacy Assessment:

    • Continue monitoring tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) to quantify the compound's efficacy.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the aminothiazole compound is crucial for interpreting efficacy data and for dose optimization.[24]

Pharmacokinetic Studies:

  • Administer a single dose of the compound to animals and collect blood samples at various time points.

  • Analyze the plasma concentrations of the compound to determine key PK parameters such as half-life, maximum concentration (Cmax), and bioavailability.[24][25]

Pharmacodynamic Studies:

  • These studies link the drug's concentration to its biological effect.

  • In tumor-bearing animals, tissue samples (e.g., tumor, blood) can be collected after treatment to measure the modulation of the target biomarker (e.g., phosphorylation of a downstream substrate for a kinase inhibitor).[17]

Part 3: Data Interpretation and Visualization

Data Summary Tables

Table 1: In Vitro Activity of Aminothiazole Compound X

Assay TypeCell Line/EnzymeIC50 / GI50 (µM)
Kinase InhibitionCDK2/cyclin E0.05
Cell ProliferationA2780 (Ovarian)0.2
Cell ProliferationHCT116 (Colon)0.5

Table 2: In Vivo Efficacy of Aminothiazole Compound X in A2780 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Daily, p.o.1500 ± 2000
Compound X25Daily, p.o.750 ± 15050
Compound X50Daily, p.o.300 ± 10080
Visualizing Pathways and Workflows

Graphviz diagrams can be used to illustrate the proposed mechanism of action and the experimental workflow.

Aminothiazole_MoA cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CDK2 CDK2/ Cyclin E mTOR->CDK2 Rb Rb CDK2->Rb Phosphorylates (inactivates) Apoptosis Apoptosis CDK2->Apoptosis Suppresses E2F E2F Rb->E2F Inhibits Proliferation Cell Proliferation E2F->Proliferation Promotes Aminothiazole Aminothiazole Compound Aminothiazole->CDK2 Inhibits Aminothiazole->Apoptosis Induces

Caption: Proposed mechanism of action for an aminothiazole CDK2 inhibitor.

Experimental_Workflow Start Novel Aminothiazole Compound In_Vitro In Vitro Evaluation Start->In_Vitro Target_Engagement CETSA In_Vitro->Target_Engagement Enzymatic_Assay Enzymatic Assay (e.g., Kinase Assay) In_Vitro->Enzymatic_Assay Cellular_Assays Cellular Assays (Proliferation, Apoptosis) In_Vitro->Cellular_Assays In_Vivo In Vivo Evaluation Cellular_Assays->In_Vivo Promising Results Xenograft_Model Xenograft Model In_Vivo->Xenograft_Model PK_PD PK/PD Studies In_Vivo->PK_PD Data_Analysis Data Analysis & Interpretation Xenograft_Model->Data_Analysis PK_PD->Data_Analysis

Caption: Overall experimental workflow for evaluating aminothiazole compounds.

Part 4: Special Considerations and Future Directions

While the aminothiazole scaffold holds immense promise, it is not without its challenges. Researchers should be mindful of potential off-target effects and the possibility of metabolic liabilities.[1][2] Therefore, comprehensive selectivity profiling against a panel of related kinases and early ADME/Tox studies are highly recommended.

The field of aminothiazole research is continually evolving. Beyond oncology, these compounds are being explored for their anti-inflammatory, antimicrobial, and neuroprotective properties.[5][7][26][27][28] The experimental frameworks outlined in this guide can be adapted to these diverse therapeutic areas, paving the way for the discovery and development of novel aminothiazole-based medicines.

References

Application Notes and Protocols: 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The versatility of the 2-aminothiazole ring system, coupled with the amenability of its synthesis, makes it an attractive starting point for the development of novel therapeutics. This document provides a detailed guide on the application of a specific derivative, 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine, in drug discovery, with a focus on its potential as an anticancer and anti-inflammatory agent.

Compound Profile:

Descriptor Information
IUPAC Name This compound[4]
Synonyms 4-(2,4-Dimethylphenyl)thiazol-2-ylamine, 2-Thiazolamine, 4-(2,4-dimethylphenyl)-[4]
CAS Number 5659-83-6[4]
Molecular Formula C₁₁H₁₂N₂S[4]
Molecular Weight 204.29 g/mol [4]
Structure

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[5] For the synthesis of this compound, the precursors are 2-chloro-1-(2,4-dimethylphenyl)ethanone and thiourea.

Experimental Protocol: Hantzsch Synthesis

Materials:

  • 2-chloro-1-(2,4-dimethylphenyl)ethanone

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-chloro-1-(2,4-dimethylphenyl)ethanone in a suitable volume of ethanol.

  • Add 1.1 equivalents of thiourea to the solution.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold deionized water to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to obtain this compound as a solid.

Diagram of Hantzsch Thiazole Synthesis Workflow:

Hantzsch_Synthesis start Dissolve 2-chloro-1-(2,4-dimethylphenyl)ethanone in Ethanol add_thiourea Add Thiourea start->add_thiourea reflux Reflux Reaction Mixture add_thiourea->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate in Water cool->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry end This compound dry->end

Caption: Workflow for the Hantzsch synthesis of the target compound.

Application in Anticancer Drug Discovery: Targeting Tubulin Polymerization

Several 2-amino-4-phenylthiazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[1][6][7] One of the key mechanisms of action for this class of compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][8]

Signaling Pathway: Disruption of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Tubulin-targeting agents interfere with microtubule dynamics, either by stabilizing or destabilizing the polymers. Inhibitors of tubulin polymerization, such as colchicine and vinca alkaloids, bind to tubulin and prevent its assembly into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, apoptosis.

Diagram of Tubulin Polymerization Inhibition Pathway:

Tubulin_Inhibition Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics Microtubule->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is adapted from established methods to assess the effect of this compound on tubulin polymerization.[9][10]

Materials:

  • Purified tubulin protein

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • This compound (test compound)

  • Paclitaxel (stabilizing control)

  • Colchicine or Nocodazole (destabilizing control)

  • DMSO (vehicle control)

  • 96-well microplate, clear bottom

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • On ice, prepare the reaction mixtures in a 96-well plate. For each well, add:

    • Tubulin protein (final concentration ~1-2 mg/mL) in General Tubulin Buffer.

    • Varying concentrations of the test compound (e.g., 0.1, 1, 10, 50 µM). Include wells for vehicle control (DMSO), positive control (paclitaxel, e.g., 10 µM), and negative control (colchicine or nocodazole, e.g., 10 µM).

  • Incubate the plate at 37°C for 5 minutes to allow the compound to interact with tubulin.

  • Initiate polymerization by adding GTP to each well (final concentration ~1 mM).

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance (OD at 340 nm) versus time for each concentration of the test compound and controls.

  • Determine the IC₅₀ value for the inhibition of tubulin polymerization by the test compound.

Data Presentation: Antiproliferative Activity of 2-Amino-4-phenylthiazole Derivatives

The following table summarizes the reported antiproliferative activities of various 2-amino-4-phenylthiazole derivatives against different cancer cell lines. While specific data for this compound is not extensively reported, the data for analogous compounds provide a strong rationale for its evaluation.

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
A 2,4-disubstituted thiazole amide derivativeHT29 (Colon)0.63[1]
A 2,4-disubstituted thiazole amide derivativeHeLa (Cervical)6.05[1]
A 2,4-disubstituted thiazole amide derivativeA549 (Lung)8.64[1]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineSGC-7901 (Gastric)0.36[7]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineMGC-803 (Gastric)0.41[7]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineBcap-37 (Breast)0.86[7]

Application in Anti-inflammatory Drug Discovery: Targeting the MyD88 Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The Toll-like receptor (TLR) signaling pathway plays a crucial role in the innate immune response and inflammation. Myeloid differentiation primary response 88 (MyD88) is a key adaptor protein for most TLRs and the IL-1 receptor family, making it an attractive target for anti-inflammatory drug development.[11][12] Certain 2-amino-4-phenylthiazole analogues have been identified as inhibitors of MyD88 dimerization, thereby blocking downstream inflammatory signaling.[13]

Signaling Pathway: Inhibition of MyD88-Mediated Inflammation

Upon ligand binding to TLRs (except TLR3), MyD88 is recruited to the receptor's Toll/interleukin-1 receptor (TIR) domain. MyD88 itself contains a TIR domain, which then homodimerizes. This dimerization event is critical for the recruitment of downstream signaling molecules, such as interleukin-1 receptor-associated kinases (IRAKs), leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), leading to an inflammatory response. Inhibition of MyD88 dimerization prevents the assembly of the signaling complex and subsequent inflammatory gene expression.

Diagram of MyD88 Inhibition Pathway:

MyD88_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment Compound This compound Compound->MyD88 Inhibits Dimerization Dimerization MyD88 Homodimerization MyD88->Dimerization IRAKs IRAKs Dimerization->IRAKs Recruitment NFkB_Activation NF-κB Activation IRAKs->NFkB_Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Cytokines Gene Expression

Caption: Mechanism of anti-inflammatory action via MyD88 inhibition.

Experimental Protocol: MyD88 Dimerization Inhibition Assay (Co-Immunoprecipitation)

This protocol describes a method to assess the ability of this compound to inhibit the homodimerization of MyD88 in a cellular context.

Materials:

  • HEK293T cells

  • Plasmids encoding HA-tagged MyD88 and FLAG-tagged MyD88

  • Lipofectamine or other transfection reagent

  • DMEM with 10% FBS

  • This compound (test compound)

  • LPS (lipopolysaccharide)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-FLAG antibody conjugated to agarose beads

  • Anti-HA antibody

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

Procedure:

  • Co-transfect HEK293T cells with plasmids encoding HA-MyD88 and FLAG-MyD88 using a suitable transfection reagent.

  • Allow the cells to express the proteins for 24-48 hours.

  • Pre-treat the transfected cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to induce MyD88 dimerization.

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Perform immunoprecipitation by incubating the lysates with anti-FLAG antibody-conjugated agarose beads overnight at 4°C with gentle rotation.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform Western blotting using an anti-HA antibody to detect co-immunoprecipitated HA-MyD88. The amount of HA-MyD88 pulled down with FLAG-MyD88 is indicative of the extent of dimerization.

  • A decrease in the HA-MyD88 signal in the presence of the test compound indicates inhibition of MyD88 dimerization.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer and anti-inflammatory agents. The established synthetic route via the Hantzsch reaction allows for the facile production of this compound and its analogues for further investigation. The protocols outlined in this document provide a framework for evaluating its biological activity in two key therapeutic areas. Future studies should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound class. In vivo studies in relevant animal models will be crucial to validate the therapeutic potential of this compound and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with not just a protocol, but a deep, mechanistic understanding of the reaction, enabling you to troubleshoot common issues and rationally optimize your synthesis for maximum yield and purity. The target compound is a valuable building block in medicinal chemistry, often explored for its potential anti-inflammatory and antiproliferative activities.[1][2]

The primary and most reliable method for synthesizing this class of compounds is the Hantzsch Thiazole Synthesis , a robust reaction that condenses an α-haloketone with a thioamide.[3][4] In this specific case, the reaction involves 2-bromo-1-(2,4-dimethylphenyl)ethanone and thiourea.[5][6] While the reaction is generally high-yielding, its success hinges on the quality of starting materials and carefully controlled reaction conditions.[5]

Section 1: Foundational Synthesis Protocol

This protocol provides a reliable baseline for synthesizing the target compound with a respectable yield. Subsequent sections will address how to troubleshoot and optimize from this starting point.

Experimental Protocol: Hantzsch Thiazole Synthesis

Reaction Scheme: 2-bromo-1-(2,4-dimethylphenyl)ethanone + Thiourea → this compound

Materials & Reagents:

  • 2-bromo-1-(2,4-dimethylphenyl)ethanone (CAS 26346-85-0)[7]

  • Thiourea (CAS 62-56-6)

  • Ethanol (Absolute, 200 proof)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Standard reflux apparatus with magnetic stirring and heating mantle

  • Buchner funnel and filtration apparatus

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(2,4-dimethylphenyl)ethanone (e.g., 10.0 mmol, 2.27 g).

    • Add absolute ethanol (40 mL) and stir until the ketone is fully dissolved.

    • Add thiourea (12.0 mmol, 0.91 g, 1.2 equivalents). Using a slight excess of thiourea can help drive the reaction to completion.[5]

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux (approximately 78-80 °C for ethanol) with vigorous stirring.

    • The solution may become cloudy as the reaction progresses and the hydrobromide salt of the product begins to form.

  • Reaction Monitoring:

    • Monitor the reaction progress using TLC (e.g., mobile phase: 50% ethyl acetate / 50% hexane).[5]

    • Spot the starting ketone and the reaction mixture. The reaction is complete when the ketone spot has been completely consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • In a separate beaker, prepare a 5% aqueous solution of sodium bicarbonate or sodium carbonate (e.g., 100 mL).

    • Slowly pour the cooled reaction mixture into the basic solution while stirring. This neutralizes the hydrobromic acid generated and deprotonates the product's salt, causing the free amine to precipitate.[5]

    • A pale yellow or off-white solid should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts and unreacted thiourea.

  • Purification and Characterization:

    • Air-dry the crude product on the filter paper.

    • For higher purity, recrystallize the solid from an ethanol-water mixture.[8] Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath, to form pure crystals.

    • Dry the purified product under vacuum.

    • Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My final yield is disappointingly low (<60%). What are the primary culprits?

Answer: Low yield is the most frequent complaint. The issue almost always traces back to one of four areas:

  • Purity of the α-Bromoketone: 2-bromo-1-(2,4-dimethylphenyl)ethanone is a lachrymator and can degrade upon storage.[9] Impurities or degradation products will not participate in the reaction, directly lowering your theoretical yield. Solution: Use freshly prepared or recently purchased ketone. If in doubt, consider synthesizing it fresh from 2',4'-dimethylacetophenone and a mild brominating agent like N-Bromosuccinimide (NBS).[10]

  • Incomplete Reaction: If the reaction is not driven to completion, you are sacrificing yield. Solution: Ensure you are at a full reflux and allow sufficient reaction time. Monitor closely with TLC until the starting ketone is gone. A slight excess (1.1-1.2 eq) of thiourea can also help.

  • Suboptimal Work-up: The product, as its hydrobromide salt, has some solubility in the reaction mixture. Inefficient precipitation during the work-up is a common source of loss. Solution: Ensure the neutralization step is thorough (check pH > 8). Chilling the mixture in an ice bath for at least 30 minutes before filtration is critical for maximizing recovery of the precipitated free amine.[5]

  • Purification Losses: Recrystallization is essential for purity but can lead to significant material loss if not performed correctly. Solution: Use the absolute minimum amount of hot solvent required to dissolve the product. Adding the anti-solvent (water) should be done slowly. If too much solvent is used, you may need to evaporate some of it to recover your product.

Q2: My TLC plate shows the starting material is gone, but there are multiple product spots and streaking. What's happening?

Answer: This points to the formation of side products or product degradation.

  • Likely Side Products: The most common side products arise from the self-condensation of the highly reactive α-bromoketone, especially under basic conditions.[11][12] While the Hantzsch synthesis is typically robust, prolonged reaction times at high temperatures can contribute to minor side pathways.

  • Streaking on TLC: The 2-amino group on the thiazole ring is basic. If your TLC plate or solvent system has acidic impurities, it can cause the spot to streak. Solution: Try adding a drop of triethylamine (NEt₃) or ammonia to your TLC developing chamber to create a basic environment, which often results in sharper spots for amines.

Q3: The reaction starts but seems to stall after an hour. What should I check?

Answer: A stalled reaction is often due to solubility or temperature issues.

  • Solubility: While ethanol is a good general-purpose solvent, if a large amount of the intermediate salt precipitates early, it may hinder the reaction rate. Solution: Ensure vigorous stirring to maintain a mobile slurry. In some cases, switching to a solvent that better solubilizes the intermediate, or using a slightly larger solvent volume, can help.

  • Temperature: An inadequate heating source can lead to a temperature below the true reflux point of the solvent, significantly slowing the reaction. Solution: Verify your heating mantle and thermometer are calibrated. Ensure the reflux ring is stable and visible in the condenser.

Q4: My final product has a persistent color, even after recrystallization. Is this a problem?

Answer: A pale yellow color is common for this class of compounds and is not necessarily indicative of impurity. However, a dark brown or tarry consistency suggests significant impurities. If recrystallization does not yield a clean, crystalline solid, column chromatography may be necessary. A silica gel column using a gradient of ethyl acetate in hexane is a good starting point for purification.

Section 3: Advanced Yield Optimization Strategies

For researchers aiming for yields >90%, a systematic optimization of reaction parameters is recommended. The following table outlines key variables and their expected impact.

ParameterRange to InvestigateRationale & Expected Outcome
Thiourea Stoichiometry 1.05 to 1.5 equivalentsRationale: Le Châtelier's principle. Increasing the concentration of one reactant can drive the reaction forward. Expected Outcome: A modest excess (1.1-1.2 eq) often improves yield. A large excess can complicate purification.[5]
Solvent Choice Ethanol, Methanol, IsopropanolRationale: Solvent polarity affects reactant solubility and reaction kinetics. Expected Outcome: Methanol may offer faster reaction times due to its lower boiling point and good solubility, but ethanol often provides cleaner reactions and easier crystallization.[5][6]
Temperature 60 °C to RefluxRationale: The Arrhenius equation dictates that higher temperatures increase reaction rates. Expected Outcome: Reflux is generally optimal. Lower temperatures may reduce side product formation but will require significantly longer reaction times.
Addition of a Base None vs. 1.0 eq NaHCO₃ or NEt₃Rationale: The reaction produces HBr, which forms a salt with the product. Neutralizing this acid as it forms can prevent potential acid-catalyzed side reactions and may accelerate the final dehydration step.[8][9] Expected Outcome: This can sometimes improve yield and cleanliness, but it can also promote self-condensation of the ketone if not carefully controlled.

Section 4: Visualizing the Process

Understanding the underlying mechanism and having a logical workflow for troubleshooting are key to mastering any synthesis.

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Mechanism for this compound Synthesis R1 2-Bromo-1-(2,4-dimethylphenyl)ethanone I1 S-Alkylation Intermediate (Thiouronium Salt) R1->I1 R2 Thiourea R2->I1 1. SN2 Attack (S on α-Carbon) I2 Cyclized Hemiaminal Intermediate I1->I2 2. Intramolecular Cyclization (N on C=O) P 4-(2,4-Dimethylphenyl) -1,3-thiazol-2-amine I2->P 3. Dehydration (-H₂O)

Caption: The Hantzsch synthesis proceeds via S-alkylation, cyclization, and dehydration.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Workflow for Diagnosing Low Yield Issues Start Start: Low Yield Observed Check_Ketone_Purity Check Purity of α-Bromoketone Start->Check_Ketone_Purity Check_TLC Analyze Final Reaction TLC Ketone_Present Action: Increase Reaction Time/Temperature. Verify Reflux. Check_TLC->Ketone_Present Starting Ketone Remains No_Ketone Problem is in Work-up or Purification Check_TLC->No_Ketone No Starting Ketone Pure_Ketone Check Work-up Procedure No_Ketone->Pure_Ketone Check_Ketone_Purity->Check_TLC Pure Impure_Ketone Action: Purify or Resynthesize Starting Ketone. Check_Ketone_Purity->Impure_Ketone Impure Workup_OK Action: Optimize Recrystallization Solvent System to Reduce Loss. Pure_Ketone->Workup_OK Work-up Seems Correct Workup_Bad Action: Ensure pH > 8. Increase Precipitation Time. Use Ice Bath. Pure_Ketone->Workup_Bad Precipitation Incomplete

Caption: A logical workflow for systematically troubleshooting low synthesis yield.

References

overcoming solubility issues with 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

A Guide to Overcoming Solubility Challenges for Researchers

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Compound Fundamentals

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the molecule's structure is the first step in troubleshooting its solubility.

  • Aromatic Rings: The compound has two key aromatic structures: a dimethylphenyl ring and a thiazole ring. These large, non-polar surfaces contribute to its hydrophobicity (tendency to repel water) and low aqueous solubility.

  • Basic Amine Group: The 2-aminothiazole core contains a basic amino group (-NH2). This group is a critical handle for solubility manipulation. It can accept a proton (become protonated) under acidic conditions to form a positively charged, and thus more water-soluble, salt.[1][2] The pKa of the parent compound 2-aminothiazole is approximately 5.36.[3][4] While the dimethylphenyl substituent will slightly alter this value, we can use it as a strong starting estimate. This pKa suggests that the compound's solubility will be highly dependent on pH.[2][5]

  • Molecular Weight: The molecular weight is 204.29 g/mol .[6][7][8] While not excessively large, combined with its hydrophobic nature, it contributes to poor aqueous solubility.

In essence, you are working with a poorly water-soluble weak base. The primary strategy for solubilization will revolve around protonating the basic amine group.

Initial Troubleshooting & Basic Strategies

Q2: I'm observing precipitation of my compound in aqueous buffers (e.g., PBS at pH 7.4). What are the first and most critical steps I should take?

A2: This is a very common issue. Given the compound's basic nature, the neutral pH of PBS is likely insufficient to keep it in solution. The first and most effective strategy is pH adjustment .[]

Causality: At pH 7.4, which is significantly above the estimated pKa of ~5.4, the 2-amino group is predominantly in its neutral, uncharged (and thus less soluble) form. By lowering the pH, you increase the concentration of hydrogen ions (H+), which protonate the amine group. This creates a charged species (a conjugate acid) that is much more soluble in polar solvents like water.[10][11]

Recommended First Step: Attempt to dissolve the compound in a buffer with a pH at least 1.5 to 2 units below its pKa. A good starting point would be a buffer at pH 3.0-4.0 .

See Protocol 1: Systematic pH-Dependent Solubility Assessment for a detailed experimental approach.

Q3: pH adjustment alone is not sufficient or is incompatible with my experimental system. Can I use organic co-solvents, and what are the best practices?

A3: Yes, using co-solvents is a standard and effective secondary strategy.[12][13][14] Co-solvents work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for hydrophobic molecules.[][14][15]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for many organic molecules. However, be mindful of its potential effects in biological assays, even at low concentrations. Always run a vehicle control (buffer + DMSO) in your experiments.

  • Ethanol (EtOH): A less potent but often more biocompatible option than DMSO.

  • Polyethylene Glycols (e.g., PEG 300, PEG 400): These are often used in preclinical formulations to improve solubility and are generally considered safe.[16][17]

  • Propylene Glycol (PG): Another common and safe co-solvent.[14][16]

Best Practices:

  • Prepare a High-Concentration Stock: First, dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Dilute Serially: Perform serial dilutions of this stock into your aqueous experimental buffer. This is known as a "top-down" approach.

  • Mind the Final Concentration: The final percentage of the organic co-solvent in your assay should be kept to a minimum, typically <1% v/v , and ideally <0.5% v/v , to avoid artifacts.[16] The maximum tolerable concentration is system-dependent and must be determined empirically.

  • Vortex Thoroughly: Ensure the solution is mixed vigorously after each dilution step to prevent localized precipitation.

Co-SolventTypical Starting Stock Conc.Max Rec. Final Conc. (Assay)Key Considerations
DMSO 10-50 mM< 0.5%High solubilizing power; potential for assay interference.
Ethanol 1-20 mM< 1.0%Good biocompatibility; lower solubilizing power than DMSO.
PEG 400 1-20 mM< 2.0%Commonly used in formulations; can be viscous.

Table 1: Common co-solvents and best-practice concentrations.

Advanced Solubilization Techniques

Q4: I have tried pH adjustment and co-solvents, but my compound still precipitates upon dilution into my final assay media. What advanced strategies can I employ?

A4: When basic methods are insufficient, you can turn to formulation strategies that encapsulate or complex the molecule. The most common and effective approach for preclinical research is the use of cyclodextrins .[18][19]

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[20][21][22] Your hydrophobic compound, this compound, can partition into the non-polar cavity of the cyclodextrin, forming an "inclusion complex."[19][21] The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in water, effectively shielding the hydrophobic drug from the aqueous environment.[22][23][24]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This chemically modified cyclodextrin is widely used due to its high aqueous solubility and low toxicity, making it suitable for both in vitro and in vivo applications.[20][21]

See Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for a detailed experimental approach.

Experimental Protocols & Workflows

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Solubility_Workflow start_node Start: Compound Precipitates in Aqueous Buffer q_ph Is low pH compatible with assay? start_node->q_ph decision_node decision_node process_node process_node success_node success_node fail_node fail_node p_ph Protocol 1: Dissolve in acidic buffer (pH 3-4) q_ph->p_ph Yes q_cosolvent Is co-solvent compatible with assay? q_ph->q_cosolvent No q_ph_success Soluble? p_ph->q_ph_success q_ph_success->q_cosolvent No success Proceed with Experiment q_ph_success->success Yes p_cosolvent Prepare high-conc. stock in DMSO or EtOH q_cosolvent->p_cosolvent Yes p_cyclodextrin Protocol 2: Use HP-β-Cyclodextrin Formulation q_cosolvent->p_cyclodextrin No p_dilute Serially dilute into final buffer (keep co-solvent <0.5%) p_cosolvent->p_dilute q_cosolvent_success Soluble? p_dilute->q_cosolvent_success q_cosolvent_success->p_cyclodextrin No q_cosolvent_success->success Yes q_cyclo_success Soluble? p_cyclodextrin->q_cyclo_success q_cyclo_success->success Yes consult Consult Formulation Specialist q_cyclo_success->consult No

Caption: Decision workflow for troubleshooting solubility.
Protocol 1: Systematic pH-Dependent Solubility Assessment

This protocol determines the optimal pH for solubilizing the compound.

  • Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., citrate, acetate) at various pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.4).

  • Weigh Compound: Accurately weigh a small amount of this compound into separate microcentrifuge tubes for each pH to be tested. Aim for a final concentration slightly above your target experimental concentration.

  • Add Buffer: Add the corresponding buffer to each tube.

  • Mix: Vortex each tube vigorously for 2-3 minutes.

  • Equilibrate: Place the tubes on a rotator at room temperature for 1-2 hours to allow them to reach equilibrium.

  • Observe: Visually inspect each tube for undissolved solid material.

  • (Optional) Quantify: For a more precise measurement, centrifuge the tubes at high speed (e.g., >14,000 x g) for 10 minutes to pellet any undissolved compound. Carefully collect the supernatant and measure the concentration using a suitable analytical method (e.g., HPLC-UV). This will give you the kinetic solubility at each pH.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol uses HP-β-CD to form an inclusion complex and enhance solubility.[1]

  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in deionized water. This will serve as your stock vehicle. Preparing this may require gentle warming and stirring. Allow to cool to room temperature.

  • Weigh Compound: Weigh the required amount of this compound needed to achieve your desired final stock concentration directly into the 40% HP-β-CD solution.

  • Mix to Form Complex: Vortex the mixture vigorously. You can also use a sonicating water bath to aid dissolution and complex formation. The solution should become clear. This process may take 30-60 minutes.

  • Use as Stock Solution: This clear solution is now your stock solution. It can be sterile-filtered and diluted into your final assay medium as needed. Remember that your vehicle control for this experiment is the 40% HP-β-CD solution diluted to the same final concentration.

References

Technical Support Center: A Guide to Improving the Selectivity of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine for Target Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 2, 2026

Introduction

The 2-aminothiazole scaffold, of which 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine is a member, represents a privileged structure in kinase inhibitor design. Its ability to mimic the adenine hinge-binding motif of ATP makes it a potent starting point for inhibitor development.[1][2] However, this same feature contributes to the primary challenge addressed in this guide: promiscuity. Because the ATP-binding site is highly conserved across the human kinome, inhibitors based on this scaffold can show activity against numerous on- and off-target kinases, complicating experimental interpretation and potentially leading to toxicity.[3][4]

This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to systematically improve the selectivity of this compound and its analogs. We will move from foundational questions to detailed troubleshooting and experimental workflows, grounding our advice in established medicinal chemistry principles and biochemical assay standards.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter when beginning a selectivity optimization campaign.

Q1: My initial screens show that this compound inhibits multiple kinases. Why is this happening?

A1: This is a common and expected outcome. The core 2-aminothiazole structure acts as a "hinge-binder," forming key hydrogen bonds with the kinase's backbone in the highly conserved ATP-binding pocket.[3][4] This interaction is fundamental to its inhibitory activity but is also the source of its promiscuity, as hundreds of kinases share a similar hinge region architecture. Your compound is likely hitting multiple kinases because it effectively competes with ATP across a range of structurally similar active sites.

Q2: What is the critical first step to rationally improve the selectivity of my compound?

A2: The essential first step is to establish a quantitative, baseline selectivity profile. You cannot improve what you cannot measure. This involves screening your starting compound, this compound, against a broad panel of kinases.[5][6] This initial screen, often performed at a single high concentration (e.g., 1 µM), creates a "map" of its activity across the kinome and identifies both desired and undesired targets that will guide your subsequent optimization efforts.[5][7]

Q3: My inhibitor is highly potent in a biochemical assay (nanomolar IC50), but its effects in cell-based assays are much weaker (micromolar EC50). What are the likely causes?

A3: This discrepancy is a frequent challenge and can stem from several factors:

  • Cell Permeability: The compound may have poor physicochemical properties (e.g., high polarity, low LogP) that prevent it from efficiently crossing the cell membrane.[8]

  • High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Kₘ of the kinase (typically 1-100 µM).[9] The cytoplasm, however, has a much higher ATP concentration (1-10 mM). This high level of the natural substrate can outcompete your inhibitor, leading to a significant drop in apparent potency.[9]

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell, preventing it from reaching its target.

  • Compound Degradation: The inhibitor may be metabolically unstable within the cellular environment.[8]

Q4: How do I select the right kinases for my selectivity panel?

A4: A tiered approach is most effective:

  • Primary Target & Closely Related Kinases: Always include your intended target and other members of the same kinase family. Off-target interactions are most likely to occur with kinases that are closely related by amino acid sequence.[5]

  • Computationally Predicted Off-Targets: Use computational tools that compare kinase binding site similarities or employ machine learning to predict potential off-targets.[10][11][12] This can reveal unexpected cross-activities with seemingly unrelated kinases.

  • Broad Kinome Screen: For a lead compound, a comprehensive screen against a large panel (e.g., >300 kinases) is invaluable for uncovering all significant off-targets and ensuring no major liabilities were missed.[5][7]

Section 2: Troubleshooting Guides for Selectivity Enhancement

This section provides actionable solutions to specific problems you may encounter during the optimization process.

Issue 1: High Potency Against a Critical, Closely Related Off-Target
  • Scenario: Your inhibitor potently binds your target, Kinase A, but shows nearly equal potency against Kinase B, a member of the same family whose inhibition is known to cause toxicity.

  • Causality: The ATP-binding pockets of Kinase A and Kinase B are likely highly homologous. Your inhibitor is making interactions with residues that are conserved between both enzymes.

  • Troubleshooting Strategy: Structure-Based Design to Exploit Non-Conserved Residues

    • Structural Analysis: Obtain or model the 3D structures of your inhibitor bound to both Kinase A and Kinase B. Align the structures and meticulously inspect the binding pocket for non-conserved amino acid differences. Pay special attention to the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, as well as residues in the solvent-exposed region.[3][13]

    • Hypothesis Generation: Identify a difference that can be exploited. For example, if Kinase A has a small gatekeeper (e.g., threonine) and the off-target Kinase B has a large one (e.g., methionine), you can introduce a bulky substituent on your inhibitor.[3] This modification should be designed to sterically clash with the larger gatekeeper of Kinase B, preventing binding, while being readily accommodated by the smaller gatekeeper of Kinase A.

    • Synthesis & Testing: Synthesize the new analog and re-evaluate its potency against both kinases to validate your hypothesis.

Issue 2: Broad, Low-Micromolar Activity Across Many Unrelated Kinase Families
  • Scenario: Your compound isn't exceptionally potent against any single kinase but shows weak inhibitory activity against a wide array of targets.

  • Causality: This suggests the compound's activity is primarily driven by non-specific interactions or binding driven solely by the conserved hinge-binding motif, without additional specificity-determining contacts.[4][14] The molecule may also possess physicochemical properties (e.g., high lipophilicity) that promote non-specific binding.

  • Troubleshooting Strategy: Introduce Specificity-Enhancing Moieties

    • Target Inactive Conformations: A powerful strategy to gain selectivity is to design an inhibitor that preferentially binds to an inactive conformation of the target kinase (e.g., the "DFG-out" state).[13] These conformations are generally more diverse across the kinome than the active state, offering more opportunities for selective interactions. This often involves extending the molecule into the deeper pocket that opens up in the inactive state.[13]

    • Vector-Directed Chemistry: Analyze the solvent-exposed region of your target kinase. Add substituents to your inhibitor (e.g., at the phenyl ring) that can form specific hydrogen bonds or ionic interactions with residues unique to your target in this less-conserved area.

    • Allosteric Targeting: While more complex, consider designing bivalent inhibitors that link your current ATP-competitive scaffold to a second moiety that binds a nearby, less-conserved allosteric site.[4][15] This creates a compound with much higher affinity and selectivity for the target kinase.

Section 3: Key Experimental Workflows & Protocols

Success in improving selectivity relies on a systematic, iterative process. The workflow below outlines this industry-standard approach.

Workflow: Iterative Cycle for Selectivity Optimization

The diagram below illustrates the rational, cyclical process of inhibitor optimization. This loop of design, synthesis, testing, and analysis is repeated to progressively refine the compound's selectivity profile.

G Lead Lead Compound 4-(2,4-Dimethylphenyl) -1,3-thiazol-2-amine Profile 1. Baseline Kinome Selectivity Profiling Lead->Profile Analyze 2. Analyze Data (Identify On- & Off-Targets) Profile->Analyze Model 3. In Silico Modeling & SAR Hypothesis Generation Analyze->Model Synth 4. Chemical Synthesis of New Analogs Model->Synth Test 5. Re-Screen Analogs (Potency & Selectivity) Synth->Test Analyze2 6. Analyze Data & Compare to Baseline Test->Analyze2 Analyze2->Model Iterate Optimized Optimized Compound (High Selectivity) Analyze2->Optimized Goal Achieved

Caption: Iterative workflow for enhancing kinase inhibitor selectivity.

Protocol 1: Baseline Kinome Selectivity Profiling (Single-Dose)

This protocol outlines how to establish the initial selectivity profile of your lead compound. This is often outsourced to a contract research organization (CRO) or performed in-house with commercial kits.[7][16]

Objective: To identify all kinases significantly inhibited by the compound at a single, high concentration.

Materials:

  • This compound, dissolved in 100% DMSO (e.g., 10 mM stock).

  • Kinase profiling service (e.g., Reaction Biology's HotSpot™) or in-house kit (e.g., Promega's Kinase Selectivity Profiling Systems).[7][17]

  • Assay buffer and ATP provided by the service/kit.

Procedure:

  • Compound Preparation: Provide your stock solution to the CRO or prepare a working solution as per the kit's instructions. The final assay concentration is typically 0.5-1 µM to capture even weaker off-target interactions.[5]

  • Assay Execution: The compound is incubated with a large panel of recombinant kinases (e.g., >300) in the presence of a suitable substrate and radio-labeled or non-labeled ATP.

  • Controls (Critical for Data Trustworthiness):

    • Vehicle Control (0% Inhibition): Each kinase reaction is run with an equivalent concentration of DMSO to determine the baseline enzyme activity.

    • Positive Control (100% Inhibition): A pan-kinase inhibitor like Staurosporine is often used with a subset of kinases to ensure the assay can detect inhibition.

  • Data Acquisition: Kinase activity is measured. For radiometric assays, this is the incorporation of ³³P into the substrate.[7] For luminescence assays, it is the amount of ADP produced.[17]

  • Data Analysis: The activity of each kinase in the presence of your compound is compared to the vehicle control. The result is expressed as "% Inhibition" or "% Remaining Activity".

Protocol 2: IC50 Determination for Key On- and Off-Targets

Objective: To quantitatively measure the potency of your inhibitor against the primary target and key off-targets identified in Protocol 1.

Materials:

  • Inhibitor stock solution in DMSO.

  • Recombinant kinases of interest (on-target and off-targets).

  • Luminescent kinase assay kit (e.g., ADP-Glo™, Promega).[17]

  • Appropriate substrates for each kinase.

  • Assay plates (e.g., white, 384-well).

Procedure:

  • Assay Optimization: Before determining the IC50, optimize the assay for each kinase to ensure you are working in the linear range of the enzyme reaction. Determine the optimal enzyme concentration and reaction time.[6]

  • Set ATP Concentration: For accurate and comparable IC50 values, set the ATP concentration at or near the Kₘ,ATP for each specific kinase being tested.[9][18] This ensures the IC50 value is a close approximation of the inhibitor's intrinsic affinity (Ki).

  • Serial Dilution: Prepare a serial dilution of your inhibitor in the assay plate. A 10-point, 3-fold dilution series is standard, starting from a high concentration (e.g., 10 µM). Include DMSO-only wells for the 0% inhibition control.

  • Kinase Reaction: Add the kinase and its specific substrate/buffer mix to the wells. Initiate the reaction by adding the ATP solution. Incubate for the pre-determined optimal time.

  • Detection: Stop the kinase reaction and measure ADP production by following the ADP-Glo™ protocol, which involves adding ADP-Glo™ Reagent followed by the Kinase Detection Reagent. Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from the DMSO-only wells as 100% activity and the signal from a "no enzyme" or positive control inhibitor well as 0% activity.

    • Plot the % activity versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Section 4: Data Interpretation & Next Steps

Summarizing and Comparing Selectivity Data

Organize your IC50 data in a clear table to track progress. The goal is to decrease the IC50 for the target kinase (increase potency) while simultaneously increasing the IC50 for off-target kinases (decrease potency).

CompoundTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Off-Target Kinase C IC50 (nM)Selectivity Score (B/A)
Lead Compound 50751,2001.5x
Optimized Analog 1 251,500>10,00060x

Calculating a Selectivity Score: A simple way to quantify selectivity between two kinases is to calculate the ratio of their IC50 values: Selectivity Score = IC50(Off-Target) / IC50(On-Target). A higher score indicates better selectivity. In the table above, Optimized Analog 1 is 60-fold more selective for Kinase A over Kinase B.

Next Steps: Once a compound with a desirable potency and selectivity profile is identified in biochemical assays, the next crucial steps involve validation in a cellular context. This includes performing target engagement assays (e.g., CETSA) to confirm the compound binds its intended target in cells and assessing the inhibition of downstream signaling pathways via Western blot.[8]

References

Hantzsch Thiazole Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust and versatile reaction to construct the thiazole scaffold. As a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, this reaction remains invaluable for accessing a wide array of biologically active compounds.[1][2]

This document moves beyond a simple recitation of the reaction protocol. Instead, it serves as a dynamic troubleshooting resource, structured in a question-and-answer format to directly address the practical challenges and unexpected outcomes that can arise during experimentation. Here, we will delve into the causality behind common issues, offering field-proven insights and evidence-based solutions to guide you toward a successful synthesis.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The classical Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide-containing compound (such as thioamides, thioureas, or thiosemicarbazones) to yield a thiazole.[3][4][5] The reaction is prized for its reliability and the accessibility of its starting materials.

The generally accepted mechanism proceeds through two key stages:

  • S-Alkylation: The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, forming an isothioamide intermediate.[6][7]

  • Cyclization and Dehydration: The nitrogen of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered hydroxythiazoline ring. Subsequent dehydration yields the aromatic thiazole ring.[6][7]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is organized to address the most common issues encountered during the Hantzsch thiazole synthesis, from low yields to purification challenges.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've only recovered my starting materials. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield is one of the most frequent issues and can stem from several factors related to reaction conditions and reagent stability.

  • Causality & Explanation: The Hantzsch synthesis, while robust, is sensitive to temperature, solvent, and the integrity of the starting materials. The α-haloketone, in particular, is a highly reactive and potentially unstable electrophile that can degrade or participate in side reactions if not handled correctly.[8] Incomplete reactions are also common if the conditions are not optimal for the specific substrates being used.

  • Troubleshooting Steps:

    • Verify Starting Material Quality:

      • α-Haloketones: These reagents can be lachrymatory and are susceptible to hydrolysis and self-condensation. It is advisable to use freshly prepared or purified α-haloketones. Their stability can be checked by TLC or ¹H NMR prior to use. For storage, keep them in a cool, dark, and dry environment.[8]

      • Thioamides/Thioureas: Ensure these reagents are pure and dry. Moisture can hydrolyze the α-haloketone and impede the reaction.

    • Optimize Reaction Conditions: A systematic approach to optimizing the reaction parameters is crucial.

ParameterCommon Practice & RationaleTroubleshooting Action
Temperature Reactions are often run at room temperature or with gentle heating (40-60 °C). Refluxing in a suitable solvent may be necessary for less reactive substrates.[8]If starting materials are still present after an extended period at room temperature, gradually increase the temperature. Monitor for byproduct formation by TLC, as excessive heat can cause decomposition.[8]
Solvent Alcohols, such as ethanol or methanol, are the most common solvents and generally provide good results.[8] In some cases, solvent-free conditions or the use of greener solvents like water have been shown to be effective.[9][10]If solubility is an issue or yields are low, consider switching to a different solvent or using a solvent mixture (e.g., ethanol/water).[9] For microwave-assisted synthesis, polar solvents are typically preferred.[11]
Reaction Time Reaction times can vary from a few minutes to several hours.The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC).[3] If the reaction appears to have stalled (i.e., no further consumption of starting materials), extending the reaction time may be necessary.
Catalyst The classical Hantzsch synthesis does not require a catalyst. However, for certain multicomponent variations or to improve rates, catalysts like silica-supported tungstosilicic acid have been employed.[9]If the reaction is sluggish with unreactive substrates, the introduction of a suitable catalyst could be beneficial.

  • Workflow for Troubleshooting Low Yield:

    G start Low or No Yield Observed check_sm Verify Starting Material Quality (TLC, NMR) start->check_sm optimize Optimize Reaction Conditions check_sm->optimize If materials are pure monitor Monitor Reaction by TLC optimize->monitor extend_time Extend Reaction Time monitor->extend_time Starting material remains increase_temp Increase Temperature monitor->increase_temp Reaction stalled change_solvent Change Solvent monitor->change_solvent Still no progress success Successful Synthesis monitor->success Reaction complete extend_time->monitor increase_temp->monitor change_solvent->monitor

    Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Byproducts and Impurities

Question: My TLC and/or NMR spectrum shows multiple spots/peaks in addition to my desired product. What are the common side reactions, and how can I minimize them?

Answer: Byproduct formation is a common challenge in Hantzsch synthesis, often arising from the high reactivity of the α-haloketone.

  • Causality & Explanation:

    • Self-condensation of α-haloketone: Two molecules of the α-haloketone can react with each other, leading to complex side products.

    • Hydrolysis of α-haloketone: In the presence of water, the α-haloketone can hydrolyze to the corresponding α-hydroxyketone, which will not participate in the desired reaction.[8]

    • Over-alkylation of Thiazole: The nitrogen atom of the newly formed thiazole ring is nucleophilic and can be alkylated by a second molecule of the α-haloketone, leading to a thiazolium salt.[1]

  • Troubleshooting Steps:

    • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the thioamide component can help ensure that the α-haloketone is fully consumed in the desired reaction pathway, minimizing its opportunity for self-condensation.[8]

    • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent the hydrolysis of the α-haloketone. This can be achieved by using freshly distilled solvents or by drying them over molecular sieves.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate side reactions.

    • pH Control: Maintaining a neutral or slightly basic pH during the workup is important. The reaction itself generates HX as a byproduct, which can be neutralized by adding a non-nucleophilic base to the reaction mixture or during workup. However, be aware that acidic conditions can influence regioselectivity (see Issue 4).[8][12]

Issue 3: Purification Difficulties

Question: I'm struggling to isolate a pure sample of my thiazole product from the crude reaction mixture. What are the best purification strategies?

Answer: Purification can be challenging due to the potential for polar byproducts and unreacted starting materials. A multi-step purification strategy is often most effective.

  • Causality & Explanation: The crude product can be a mixture of the desired thiazole, unreacted starting materials, and various side products, all with differing polarities. A single purification technique may not be sufficient to remove all impurities.

  • Recommended Purification Protocols:

    • Aqueous Workup/Extraction:

      • After the reaction is complete, the mixture is often poured into a basic solution like aqueous sodium bicarbonate or sodium carbonate.[8] This neutralizes the acidic byproduct (HX) and can cause the thiazole product to precipitate if it is a solid.

      • If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate or dichloromethane.

      • Acid-Base Extraction: For basic thiazoles, an acid wash (e.g., 1M HCl) can be used to protonate the product and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[8] This is a powerful technique for removing neutral byproducts.

    • Crystallization:

      • If the product is a solid, recrystallization is often the most effective method for achieving high purity.

      • Solvent Selection: A good crystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold.[13] Common solvents for thiazoles include ethanol, methanol, isopropanol, or mixtures like ethyl acetate/hexanes.[8][14] A systematic solvent screen with small amounts of crude material is recommended.[5]

    • Silica Gel Column Chromatography:

      • For oils or solids that do not crystallize well, column chromatography is the method of choice.

      • Eluent System: A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity of the eluent can be adjusted based on the polarity of the target compound as determined by TLC.

  • Purification Strategy Workflow:

    G start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash) start->workup extraction Acid-Base Extraction (if applicable) workup->extraction check_purity Assess Purity (TLC/NMR) extraction->check_purity crystallization Crystallization check_purity->crystallization If solid column Column Chromatography check_purity->column If oil or impure solid pure_product Pure Product crystallization->pure_product column->pure_product

    Caption: General workflow for thiazole purification.

Issue 4: Regioselectivity Problems with N-Substituted Thioureas

Question: I used an N-substituted thiourea and obtained a mixture of two isomeric products. Why did this happen and how can I control the outcome?

Answer: When using an N-monosubstituted thiourea, there are two possible nitrogen atoms that can perform the intramolecular cyclization, leading to two different regioisomers: a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole.

  • Causality & Explanation: The regiochemical outcome is highly dependent on the reaction conditions, particularly the pH.

    • Neutral/Basic Conditions: Under neutral or basic conditions, the reaction typically proceeds via the more nucleophilic nitrogen, leading exclusively to the 2-(N-substituted amino)thiazole isomer.

    • Acidic Conditions: In the presence of strong acid, protonation of the nitrogen atoms can alter their relative nucleophilicity. This can lead to the formation of a mixture of isomers, often favoring the 3-substituted 2-imino-2,3-dihydrothiazole.[12][15]

  • Controlling Regioselectivity:

    • To obtain the 2-(N-substituted amino)thiazole: Perform the reaction under neutral conditions, typically in a solvent like ethanol or methanol, and ensure that any acidic byproducts are neutralized during the workup.

    • To obtain the 3-substituted 2-imino-2,3-dihydrothiazole: The reaction can be conducted in the presence of a strong acid, such as 10M HCl in ethanol.[12][15] The ratio of the isomers will depend on the specific substrates and reaction conditions.

  • Identifying the Isomers: The two isomers can be distinguished by spectroscopic methods:

    • ¹H NMR: The chemical shift of the proton at the 5-position of the thiazole ring (H-5) is often characteristically different for the two isomers.[12][15]

    • IR Spectroscopy: If the isomers are derivatized (e.g., as trifluoroacetates), the C=O stretching frequencies in the IR spectrum can be used for differentiation.[12][15]

  • Regioselectivity Mechanism:

    G start N-Substituted Thiourea + α-Haloketone intermediate Isothioamide Intermediate start->intermediate neutral Neutral/Basic Conditions intermediate->neutral Path A acidic Acidic Conditions intermediate->acidic Path B product_a 2-(N-Substituted Amino)thiazole (Major Product) neutral->product_a mixture Mixture of Isomers acidic->mixture product_b 3-Substituted 2-Imino-2,3-dihydrothiazole (Can be Major Product) mixture->product_a mixture->product_b

    Caption: Influence of pH on regioselectivity.

Innovations in Hantzsch Synthesis: Microwave and Ultrasound Assistance

Modern techniques can significantly enhance the efficiency of the Hantzsch synthesis.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields compared to conventional heating.[11][16][17] The primary challenge is optimizing the temperature and time to avoid rapid decomposition of starting materials or products.

  • Ultrasound-Assisted Synthesis: Sonication provides a form of mechanical energy that can promote the reaction, often at room temperature.[9] This method is known for being environmentally friendly, especially when conducted in aqueous media, and can lead to high yields and simple workup procedures.[18][19][20][21]

When troubleshooting these methods, it is important to systematically vary the power, temperature, and time parameters to find the optimal conditions for a specific set of substrates.

Conclusion

The Hantzsch thiazole synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. While it is generally reliable, a thorough understanding of the underlying mechanistic principles and potential pitfalls is essential for consistent success. By carefully considering the quality of starting materials, optimizing reaction conditions, and employing appropriate purification strategies, researchers can effectively troubleshoot common problems and harness the full potential of this classic reaction. This guide provides a framework for logical problem-solving, enabling you to navigate the challenges of your synthesis with confidence.

References

Technical Support Center: Enhancing the Solution Stability of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide provides a comprehensive framework for assessing and enhancing the stability of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine in solution. The recommendations are based on the known chemistry of the 2-aminothiazole scaffold and established principles of pharmaceutical stability analysis.[1][2] Researchers must experimentally verify these methods for their specific application, as stability is highly dependent on the exact conditions, including solvent, concentration, pH, and the presence of other excipients.

Understanding the Stability of this compound

The this compound molecule contains a 2-aminothiazole core, a privileged structure in medicinal chemistry known for its broad biological activities.[1][2] While the thiazole ring is aromatic and relatively stable, the overall molecule possesses specific chemical liabilities that can lead to degradation in solution.[3][4] Understanding these potential degradation pathways is the first step toward designing robust experimental solutions.

Key Potential Degradation Pathways:

  • Hydrolysis: The exocyclic amine group and the thiazole ring itself can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[5] Base-catalyzed hydrolysis can be a significant issue for related thiazole derivatives. This can lead to ring-opening or modification of the amine functionality, resulting in a loss of biological activity.

  • Oxidation: The sulfur atom in the thiazole ring is a primary site for oxidation.[6] Exposure to atmospheric oxygen, peroxides, or metal ions can lead to the formation of sulfoxides or sulfones, altering the electronic properties and structure of the molecule. The amine group can also be a site of oxidative degradation.

  • Photodegradation: Like many aromatic heterocyclic compounds, this compound may be sensitive to light, particularly in the UV spectrum. Photolytic degradation can involve complex radical-based reactions, leading to a variety of degradation products.

The following diagram illustrates the key chemical liabilities of the 2-aminothiazole core structure that are relevant to this compound.

cluster_molecule This compound Core Structure cluster_pathways Potential Degradation Pathways mol [Substituent]-Thiazole-NH2 hydrolysis Hydrolysis (Acid/Base Catalyzed) mol->hydrolysis Targets Amine & Ring oxidation Oxidation (Sulfur Atom) mol->oxidation Targets Sulfur photodegradation Photodegradation (UV/Visible Light) mol->photodegradation Targets Aromatic System

Caption: Key degradation liabilities of the 2-aminothiazole core.

Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered when working with this compound in solution.

Issue 1: My solution of the compound changes color (e.g., turns yellow/brown) over a short period.
  • Question: I dissolved my compound in DMSO for my cell-based assay, and the solution turned yellow overnight. What is happening and how can I prevent it?

  • Answer:

    • Probable Cause: Color change is often a primary indicator of chemical degradation, most commonly oxidation. The sulfur atom in the thiazole ring and the aromatic amine are susceptible to oxidation, which can produce colored byproducts.[6] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities in the solvent.

    • Troubleshooting Workflow:

      • Control for Light: Immediately repeat the solution preparation, but this time, protect the solution from light by using an amber vial or by wrapping a clear vial in aluminum foil. Store it in the dark.

      • Control for Oxygen: Prepare the solution using a solvent that has been de-gassed (e.g., by sparging with nitrogen or argon gas for 15-20 minutes). After preparing the solution, blanket the headspace of the vial with the inert gas before sealing.

      • Investigate Solvent Purity: Use a fresh, unopened bottle of high-purity, anhydrous solvent (e.g., HPLC or spectrophotometric grade). Older solvents can accumulate peroxides, which are potent oxidizing agents.

      • Consider an Antioxidant: If the above steps do not resolve the issue, the compound may be intrinsically sensitive to oxidation. Consider adding a small amount of an antioxidant to the solution. Common choices for organic solutions include Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E). Start with a low concentration (e.g., 0.01% w/v) and verify that it does not interfere with your downstream assay.

    • Experimental Protocol: Evaluating the Effect of an Antioxidant

      • Prepare a stock solution of your compound in the desired solvent (e.g., 10 mM in DMSO).

      • Prepare a stock solution of BHT (e.g., 1% w/v in DMSO).

      • Create two test solutions:

        • Control: 1 mL of the compound stock solution.

        • Test: 1 mL of the compound stock solution + 10 µL of the 1% BHT stock solution (final BHT concentration 0.01%).

      • Store both solutions under your normal experimental conditions.

      • Visually inspect for color change at regular intervals (e.g., 1, 4, 8, 24 hours). For a quantitative analysis, measure the absorbance at a specific wavelength (e.g., 400 nm) using a spectrophotometer to track the formation of colored species.

Issue 2: I observe precipitation or cloudiness in my aqueous buffer solution.
  • Question: My compound is soluble in organic solvent, but when I dilute it into my aqueous phosphate buffer (pH 7.4) for an enzymatic assay, it becomes cloudy. Why?

  • Answer:

    • Probable Cause: This is likely due to one of two issues: poor aqueous solubility or pH-dependent stability. As a heterocyclic amine, the compound's charge state and solubility are highly dependent on pH. The free amine is less polar and may have limited solubility in aqueous buffers. Alternatively, the compound might be degrading at pH 7.4, and the precipitate could be a less soluble degradation product.

    • Troubleshooting Workflow:

      • Assess pH-Dependent Solubility: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0). Dilute your organic stock solution into each buffer and observe for precipitation. You may find that the compound is more soluble at a slightly acidic pH where the amine group is protonated.

      • Modify the Formulation: If solubility is the issue, consider adding a co-solvent (e.g., up to 5% DMSO or ethanol, if tolerated by your assay) or a non-ionic surfactant (e.g., Tween-20 or Triton X-100 at 0.01-0.1%) to the aqueous buffer to increase the compound's solubility.

      • Investigate pH-Dependent Degradation: If the solution is initially clear but becomes cloudy over time, this suggests instability. You must perform a forced degradation study across a range of pH values to identify a stable pH range.

    • Decision Tree for Troubleshooting Precipitation:

      Start Precipitation observed in aqueous buffer CheckTiming Is precipitation immediate? Start->CheckTiming SolubilityIssue Likely a solubility issue. CheckTiming->SolubilityIssue Yes StabilityIssue Likely a stability issue. CheckTiming->StabilityIssue No, occurs over time TestPH Test solubility in buffers of varying pH (e.g., 4-8) SolubilityIssue->TestPH ForcedDeg Perform forced degradation study at different pH values StabilityIssue->ForcedDeg AddCosolvent Add co-solvents (DMSO, EtOH) or surfactants (Tween-20) TestPH->AddCosolvent If still poor IdentifyStablePH Identify stable pH range and optimal buffer ForcedDeg->IdentifyStablePH

      Caption: Decision tree for troubleshooting precipitation issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for preparing a long-term stock solution?

    • A1: For long-term storage, a high-purity, anhydrous aprotic solvent is generally recommended to minimize hydrolytic degradation. Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices. It is crucial to use small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture. Store stock solutions at -20°C or -80°C, protected from light.

  • Q2: My assay requires a specific pH. How can I determine if my compound is stable under these conditions?

    • A2: You must perform a forced degradation study. This is a standard approach in pharmaceutical development to understand a compound's intrinsic stability.[7][8] The protocol below provides a general framework.

  • Q3: What analytical method should I use to monitor the stability of my compound?

    • A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[9] This method should be able to separate the parent compound from all potential degradation products. A common starting point is a reversed-phase C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.[9] Detection is typically done with a UV detector at the compound's absorbance maximum (λmax).

Protocols for Stability Assessment

Protocol: Forced Degradation Study

This protocol is designed to rapidly assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[7][8] The goal is to achieve 5-20% degradation to reveal potential liabilities.[8]

Materials:

  • This compound

  • Solvent for stock solution (e.g., Acetonitrile or Methanol)

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • HPLC system with UV detector, C18 column

  • pH meter, heating block or oven

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.

  • Set Up Stress Conditions: In separate, clearly labeled vials, set up the following conditions. Include a "time zero" control by immediately neutralizing and diluting a sample as described in step 4.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a tightly capped vial of the stock solution in an oven or on a heating block at 60°C.

  • Incubation: Incubate the hydrolysis and oxidation samples at room temperature. Incubate the thermal sample at 60°C. Monitor the samples at various time points (e.g., 2, 8, 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze by HPLC, monitoring the peak area of the parent compound and the appearance of any new peaks (degradation products).

  • Data Analysis: Calculate the percentage of the remaining parent compound relative to the "time zero" control. Aim for a time point that shows 5-20% degradation.

Workflow Diagram: Stability Indicating HPLC Method Development

Start Start: Need Stability Data ForcedDeg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->ForcedDeg GenerateSamples Generate Degraded Samples (Target 5-20% degradation) ForcedDeg->GenerateSamples HPLC_Dev Develop HPLC Method (Column, Mobile Phase, Gradient) GenerateSamples->HPLC_Dev CheckResolution Analyze Degraded Samples. Are all peaks resolved? HPLC_Dev->CheckResolution Optimize Optimize Method (Adjust gradient, pH, etc.) CheckResolution->Optimize No Validate Validate Method (Specificity) Confirm peak purity CheckResolution->Validate Yes Optimize->CheckResolution FinalMethod Final Stability-Indicating Method Validate->FinalMethod

Caption: Workflow for developing a stability-indicating HPLC method.

Summary of Recommended Stability-Enhancing Strategies

The following table summarizes proactive strategies to enhance the stability of this compound in solution based on the potential degradation pathways.

Factor Recommendation Rationale
pH Maintain a slightly acidic pH (e.g., 5-6.5) for aqueous solutions, if possible. Avoid strongly alkaline conditions.Minimizes base-catalyzed hydrolysis. Protonation of the amine may increase stability and solubility.
Solvent Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF) for long-term stock solutions.Prevents hydrolytic degradation.
Oxygen De-gas solvents and use inert gas (N₂ or Ar) to blanket solutions, especially for long-term storage or sensitive assays.Prevents oxidative degradation of the sulfur atom and amine group.
Light Protect solutions from light at all times using amber vials or aluminum foil.Prevents photolytic degradation.
Temperature Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and use them promptly.Reduces the rate of all chemical degradation reactions.
Additives Consider adding antioxidants (e.g., BHT) for applications where oxidative stress is a concern. Use co-solvents or surfactants to improve aqueous solubility.Scavenges free radicals to prevent oxidation. Improves physical stability by preventing precipitation.

References

Technical Support Center: Mitigating Toxicity of the 2-Aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role in numerous clinically vital drugs.[1][2][3] However, its "privileged" status is often challenged by a well-documented association with toxicity, primarily through the formation of reactive metabolites.[2][3][4][5] This technical guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this scaffold. It provides a curated collection of frequently asked questions and in-depth troubleshooting guides to support the rational design of safer, more effective 2-aminothiazole-based therapeutics.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the toxicity profile of 2-aminothiazole derivatives.

Q1: What are the primary toxicity concerns associated with the 2-aminothiazole scaffold?

A1: The principal concern is idiosyncratic drug-induced liver injury (DILI).[6] This is often linked to the metabolic activation of the thiazole ring by cytochrome P450 (CYP) enzymes into electrophilic reactive metabolites (RMs).[5][6][7] These RMs can covalently bind to cellular macromolecules like proteins, leading to cellular stress, immune responses, and ultimately, hepatotoxicity.[5][8] Other reported toxicities include nephrotoxicity and adverse effects on the nervous system with chronic exposure.[9]

Q2: How is the 2-aminothiazole ring metabolized to form reactive species?

A2: The primary route of bioactivation involves CYP-mediated oxidation of the thiazole ring itself. Quantum chemical studies suggest that epoxidation across the C4-C5 double bond is a highly probable pathway, leading to a reactive epoxide intermediate.[5][7] Other potential pathways include S-oxidation and N-oxidation.[5][7] These electrophilic intermediates are readily attacked by nucleophiles, such as the thiol group of glutathione (GSH), depleting cellular antioxidant defenses and forming adducts that can be detected and characterized.[6][8]

Q3: Which positions on the scaffold are most effective to modify for reducing toxicity?

A3: Strategic modification can significantly mitigate toxicity. Key approaches include:

  • Substitution at C4 and C5: Introducing substituents at the C4 and/or C5 positions of the thiazole ring can sterically hinder or electronically disfavor the metabolic epoxidation, which is a key toxicity pathway.[2][10]

  • Modification of the 2-amino group: Acylation of the exocyclic 2-amino group to form an amide can alter the electronic properties of the ring system and potentially reduce its susceptibility to oxidation.[1][11]

  • Bioisosteric Replacement: In some cases, replacing the entire thiazole ring with a more metabolically stable heterocycle, such as a 1,2,4-thiadiazole, has been shown to eliminate bioactivation liabilities while retaining pharmacological activity.[12]

Q4: What are the initial, essential in vitro assays to screen for potential toxicity of my new analogs?

A4: A tiered approach is recommended:

  • General Cytotoxicity Assays: Start with assays like the MTT or LDH release assays to get a baseline measure of cell viability and membrane integrity in a relevant cell line (e.g., HepG2 for liver toxicity).[13]

  • Reactive Metabolite Screening: The most direct method is a glutathione (GSH) trapping assay using human liver microsomes (HLMs).[6][8][14] Detecting the formation of GSH adducts via LC-MS/MS is strong evidence of reactive metabolite formation.

  • hERG Channel Inhibition Assay: The 2-aminothiazole scaffold, particularly when it contains a basic amine, can contribute to hERG potassium channel inhibition, a major cause of cardiotoxicity.[15][16][17] An early-stage automated patch-clamp assay is crucial.[18]

Part 2: Troubleshooting & Optimization Guides

This section provides detailed, actionable guides for specific experimental challenges.

Guide 1: High Cytotoxicity Observed in Initial Screens

Scenario: Your lead 2-aminothiazole analog shows a potent IC50 in your primary efficacy assay but also exhibits significant cytotoxicity (e.g., IC50 < 10 µM in a HepG2 MTT assay).

Troubleshooting Workflow:

The workflow below outlines a systematic approach to diagnose and address the observed cytotoxicity.

G A High Cytotoxicity Observed in MTT/LDH Assay B Is cytotoxicity NADPH-dependent in microsomes? A->B C Perform GSH Trapping Assay (See Protocol 2.1) B->C Yes F Toxicity likely due to Parent Compound or Stable Metabolite B->F No D GSH Adducts Detected? C->D E Toxicity likely due to Reactive Metabolite (RM) D->E Yes D->F No G Structural Modification Strategy: 1. Block metabolic 'hotspots' (C4/C5). 2. Reduce electron density of the ring. 3. Introduce benign metabolic routes. E->G H Structural Modification Strategy: 1. Reduce lipophilicity (LogP). 2. Modulate pKa. 3. Identify and modify pharmacophore responsible for off-target effects. F->H I Synthesize & Re-test Analogs G->I H->I

Caption: Decision workflow for troubleshooting cytotoxicity.

Protocol 2.1: Glutathione (GSH) Trapping Assay for Reactive Metabolite Detection

This protocol is designed to qualitatively or quantitatively assess the formation of electrophilic reactive metabolites by trapping them with glutathione.

Principle: The test compound is incubated with human liver microsomes, which contain CYP enzymes, and an NADPH regenerating system to fuel the metabolic reactions. Glutathione (GSH) is included as a nucleophilic "trapping" agent.[8] If a reactive metabolite is formed, it will covalently bind to GSH, and the resulting adduct(s) can be detected by LC-MS/MS. Using a 1:1 mixture of unlabeled and stable isotope-labeled GSH (e.g., ¹³C₂,¹⁵N-GSH) creates a characteristic doublet signal in the mass spectrum, providing unambiguous confirmation of the adduct.[8][14]

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Human Liver Microsomes (HLMs), 20 mg/mL

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)

  • Glutathione (GSH) and Stable Isotope-Labeled GSH (¹³C₂,¹⁵N-GSH)

  • Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid

  • LC-MS/MS system

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer, HLMs (final concentration 0.5-1.0 mg/mL), and the GSH/¹⁵N-GSH mixture (final concentration 1 mM each).[8]

  • Pre-incubation: Add the test compound to the master mix to a final concentration of 10-50 µM. Include negative controls (without NADPH and without the test compound). Vortex gently and pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction at 37°C for 60 minutes with gentle shaking.

  • Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. Vortex thoroughly to precipitate proteins.[8]

  • Sample Preparation: Centrifuge the tubes at >12,000 g for 10 minutes at 4°C. Transfer the supernatant to a new tube or a 96-well plate.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS. Use data mining techniques to search for the characteristic mass shift of GSH adducts and their corresponding isotopic doublets. Common methods include neutral loss scanning for 129 Da or precursor ion scanning for m/z 272 in negative ion mode.[19]

Guide 2: Proactive Design Strategies to Mitigate Toxicity

Instead of reacting to poor toxicity data, a proactive approach during the design phase is more efficient. The following strategies, summarized in the table below, can be employed to design analogs with a lower intrinsic risk of toxicity.

Table 1: Structure-Toxicity Relationship (STR) and Mitigation Strategies

Toxicity LiabilityCausative Structural Feature / PropertyRecommended Modification StrategyRationale & CommentsKey References
Reactive Metabolite Formation Unsubstituted C4/C5 positions on the thiazole ring.Introduce small alkyl or aryl groups at C4 and/or C5.Sterically blocks the site of metabolic epoxidation, a primary bioactivation pathway.[2][10],[1]
Electron-rich thiazole ring system.Convert the 2-amino group to an amide or urea; replace aryl groups with electron-withdrawing groups.Reduces the electron density of the thiazole ring, making it less susceptible to oxidative metabolism.[11][11]
hERG Inhibition High lipophilicity (cLogP > 3.5) and a basic nitrogen atom (pKa > 7.5).Introduce polar functional groups (e.g., hydroxyl, amide) to reduce lipophilicity.Reduces partitioning into the cell membrane where the hERG channel resides, lowering local concentration.[15][15]
Basic amine pharmacophore.Lower the pKa of the basic center by introducing adjacent electron-withdrawing groups or converting an aliphatic amine to an aniline.Reduces the population of the protonated species at physiological pH, which is critical for binding to the hERG channel pore.[15][15]
General Cytotoxicity High overall lipophilicity.Replace lipophilic aromatic rings with more polar heterocycles or add polar substituents.High lipophilicity is often correlated with non-specific toxicity and off-target effects.[15]

Visualizing the Metabolic "De-risking" Strategy

The following diagram illustrates the core principle of blocking metabolic activation.

G cluster_0 High-Risk Scaffold cluster_1 Low-Risk Scaffold A Unsubstituted 2-Aminothiazole B CYP450 Metabolism (e.g., Epoxidation) A->B C Reactive Epoxide Intermediate B->C D Covalent Binding to Proteins -> Hepatotoxicity C->D E C4/C5 Substituted 2-Aminothiazole F CYP450 Metabolism (Blocked) E->F G Metabolism shifts to benign pathways (e.g., substituent oxidation) F->G

Caption: Blocking metabolic activation via substitution.

References

Validation & Comparative

A Comparative Efficacy Analysis for Drug Discovery Professionals: Dasatinib vs. 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mechanistic and Efficacy Profiles of a Multi-Kinase Inhibitor and a Thiazole-Based Compound

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. At the forefront of this revolution are small molecule kinase inhibitors, designed to selectively block the signaling pathways that drive cancer cell proliferation and survival. This guide provides a detailed comparative analysis of two such molecules: Dasatinib , a well-established multi-kinase inhibitor, and 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine , a member of the versatile 2-aminothiazole class of compounds which has served as a foundational scaffold for numerous kinase inhibitors, including Dasatinib itself.

This comparison is tailored for researchers, scientists, and drug development professionals, offering an objective look at the known efficacy of Dasatinib and the therapeutic potential of this compound, supported by experimental data and detailed protocols for comparative assessment.

Introduction to the Compounds

Dasatinib , sold under the brand name Sprycel®, is a potent, orally available, second-generation tyrosine kinase inhibitor.[1] It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] Its development marked a significant advancement in overcoming resistance to first-generation inhibitors like imatinib.[3]

This compound is a heterocyclic compound featuring a 2-aminothiazole core.[4] The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a wide array of biologically active compounds, including those with antimicrobial and anticancer properties.[5] While not a clinical drug itself, it represents a key pharmacophore and a synthetic intermediate for more complex molecules with therapeutic potential.[3] Notably, the discovery of Dasatinib originated from a 2-aminothiazole template, highlighting the inherent potential of this chemical class to generate potent kinase inhibitors.

Mechanism of Action and Target Profile

Dasatinib: The Broad-Spectrum Inhibitor

Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of multiple kinases.[2][6] This multi-targeted nature is a hallmark of its activity. Its primary and most well-characterized target is the BCR-ABL fusion protein, the driver of CML.[6] Unlike its predecessor imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant mutations.[6]

Beyond BCR-ABL, Dasatinib potently inhibits a range of other kinases crucial for oncogenesis, including:

  • SRC family kinases (SFKs): Including SRC, LCK, YES, and FYN.[6]

  • c-KIT [6]

  • Ephrin (EPH) receptors [2]

  • Platelet-derived growth factor receptor (PDGFR) β [6]

This broad-spectrum activity contributes to its clinical efficacy but may also be associated with certain side effects.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR SRC SRC Family Kinases PDGFR->SRC cKIT c-KIT Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT, RAS/MAPK) cKIT->Downstream EphR Ephrin Receptor EphR->SRC BCR_ABL BCR-ABL BCR_ABL->Downstream SRC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->PDGFR Inhibits Dasatinib->cKIT Inhibits Dasatinib->EphR Inhibits Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits

Figure 1: Simplified signaling pathways inhibited by Dasatinib.

This compound: A Scaffold with Potential

Direct, comprehensive profiling of the kinase inhibitory activity of this compound is not extensively available in public literature. However, its potential can be inferred from studies on structurally related compounds. The 2-aminothiazole scaffold is a known hinge-binding motif for many kinase inhibitors.

Recent research has identified this compound as a key intermediate in the synthesis of N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide, a compound designed as a mitosis inhibitor targeting Nek2 and Hec1 kinases.[3] This suggests that while the base molecule may have modest activity, it serves as an excellent starting point for developing potent and selective inhibitors of kinases involved in cell cycle progression. The broader class of 1,3-thiazole derivatives has been shown to target a range of kinases, including VEGFR-2, EGFR, Akt, and CDKs.

Comparative Efficacy: A Tale of Established Potency vs. Untapped Potential

A direct head-to-head comparison of efficacy is challenging due to the disparity in available data. Dasatinib's efficacy is well-documented through extensive preclinical and clinical studies, while data for this compound is sparse.

In Vitro Efficacy

Dasatinib exhibits potent low nanomolar to sub-nanomolar inhibitory activity against its primary targets in biochemical assays.[7] In cellular assays, it effectively inhibits the proliferation of cancer cell lines driven by these kinases. For example, the IC50 of Dasatinib in K562, a CML cell line, has been reported to be as low as 4.6 nM.[8]

Cell LineCancer TypeDasatinib IC50Reference
K562Chronic Myeloid Leukemia~1-4.6 nM[8][9]
TF-1 BCR/ABLLeukemia~0.75 nM[9]
MDA-MB-231Breast Cancer~6.1 µM[10]
ORL-48Oral Squamous Cell Carcinoma~50 nM[11]

This compound lacks specific published IC50 values against a panel of kinases or cancer cell lines. However, studies on other 2-aminothiazole derivatives have shown anticancer activity, typically in the micromolar range. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines demonstrated antiproliferative activity with IC50 values ranging from 0.36 to 0.86 μM in various cancer cell lines by inhibiting tubulin polymerization. Another study on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed an IC50 of 10.5 μM against the MCF7 breast cancer cell line. While not directly comparable, these findings suggest that the 2-aminothiazole core is a viable scaffold for developing compounds with anticancer efficacy.

In Vivo Efficacy

Dasatinib has demonstrated significant anti-tumor activity in various preclinical xenograft models of leukemia and solid tumors.[4] These preclinical findings have been successfully translated into clinical practice, where Dasatinib has shown high rates of hematologic and cytogenetic responses in CML patients.[3]

For This compound , there is no available in vivo efficacy data. Evaluating this compound and its derivatives in xenograft models would be a critical next step in characterizing its potential as an anticancer agent.

Experimental Protocols for Comparative Efficacy Assessment

To directly compare the efficacy of these two compounds, a series of standardized in vitro and in vivo experiments are necessary.

Experimental_Workflow CompoundA 4-(2,4-Dimethylphenyl) -1,3-thiazol-2-amine KinaseAssay In Vitro Kinase Inhibition Assay CompoundA->KinaseAssay CellViability Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) CompoundA->CellViability CompoundB Dasatinib (Reference Compound) CompoundB->KinaseAssay CompoundB->CellViability DataAnalysis Comparative Data Analysis (IC50, Tumor Growth Inhibition) KinaseAssay->DataAnalysis Xenograft In Vivo Tumor Xenograft Model CellViability->Xenograft Xenograft->DataAnalysis

References

A Comparative Guide to the In Vivo Validation of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine. The narrative is structured to not only present protocols but to elucidate the scientific rationale behind each experimental choice, ensuring a robust and self-validating study design. We will compare its potential efficacy against a well-established standard-of-care agent in a clinically relevant xenograft model.

Introduction: The Rationale and the Candidate

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including potent anticancer agents like Dasatinib.[1] Thiazole derivatives exert their effects through diverse mechanisms, including the inhibition of critical protein kinases (e.g., VEGFR, EGFR), disruption of microtubule dynamics, and induction of apoptosis.[2][3] The candidate molecule, this compound, belongs to a class of N,4-diaryl-1,3-thiazol-2-amines, which have shown promise as tubulin polymerization inhibitors.[4]

While in vitro assays provide essential preliminary data on cytotoxicity, the transition to in vivo models is the crucible where a compound's true therapeutic potential is tested.[5] In vivo studies are indispensable for understanding a drug's pharmacokinetics, safety profile, and its efficacy within the complex biological context of a living organism, which includes factors like tumor microenvironment and host metabolism that cannot be replicated in a petri dish.[6][7]

This guide outlines a head-to-head comparison of this compound against Paclitaxel, a standard-of-care microtubule-stabilizing agent, in a human colorectal cancer xenograft model.

Designing the In Vivo Study: A Multi-faceted Approach

The successful evaluation of a novel agent hinges on a meticulously designed experimental plan.[8] Our approach prioritizes clinical relevance and statistical power, incorporating clear endpoints and robust controls.

The Choice of In Vivo Model: Cell Line-Derived Xenograft (CDX)

For initial efficacy and toxicity screening of a novel compound, the Cell Line-Derived Xenograft (CDX) model offers an optimal balance of reproducibility, cost-effectiveness, and clinical relevance.[9][10] We will utilize the human colorectal carcinoma cell line HCT-116, a well-characterized and aggressive line commonly used in xenograft studies.[11]

  • Why a CDX Model? It allows for the evaluation of the compound's direct effect on human tumor cells in a living system. This model is a standard first step before progressing to more complex and expensive patient-derived xenograft (PDX) or syngeneic models.[12][13]

  • Why Immunocompromised Mice? Human tumor cells would be rejected by a normal immune system. Therefore, we use immunodeficient strains like athymic nude (nu/nu) or NOD/SCID mice to allow the human tumor to grow.[10][14]

Comparator Selection: Establishing a Benchmark

To contextualize the activity of our test compound, a direct comparison to a clinically relevant standard-of-care drug is essential.

  • Paclitaxel: Given that structurally related thiazole derivatives are known to interfere with microtubule function[4], Paclitaxel serves as an ideal positive control and benchmark. It has a well-understood mechanism of action and a known efficacy profile in colorectal cancer models.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step methodology for the in vivo validation study.

Overall Experimental Workflow

The entire process, from animal preparation to data analysis, follows a stringent, predefined timeline to ensure consistency and minimize variables.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tumor Implantation & Growth cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint & Analysis acclimatize Animal Acclimatization (1 week) implant Subcutaneous Implantation of HCT-116 Cells acclimatize->implant cells HCT-116 Cell Culture (Exponential Growth Phase) cells->implant growth Tumor Growth Monitoring (Until ~100-150 mm³) implant->growth randomize Randomization into Treatment Groups (n=8-10) growth->randomize treat Treatment Administration (21 days) randomize->treat monitor Tumor & Body Weight Measurement (2x per week) treat->monitor endpoint Study Endpoint Reached (Tumor size / Toxicity) monitor->endpoint Decision Point collect Tissue Collection (Tumors, Blood, Organs) endpoint->collect analysis Data Analysis (TGI, Statistics) collect->analysis

Caption: A generalized workflow for in vivo validation of a novel therapeutic compound.

Detailed Experimental Protocol

1. Animal Husbandry and Acclimatization:

  • Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Justification: Female mice are often preferred to avoid aggression-related complications. Age is standardized to ensure physiological consistency.

  • Protocol: House mice in sterile, filter-topped cages with autoclaved food and water ad libitum. Maintain a 12-hour light/dark cycle. Allow a one-week acclimatization period before any procedures.[8]

2. Tumor Cell Implantation:

  • Cell Line: HCT-116 (human colorectal carcinoma).

  • Protocol:

    • Harvest HCT-116 cells during the exponential growth phase.

    • Resuspend cells in sterile, serum-free media (e.g., RPMI-1640) at a concentration of 5 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Assignment:

  • Protocol:

    • Begin monitoring tumor growth 3-4 days post-implantation.

    • Use digital calipers to measure the length (L) and width (W) of the tumors.

    • Calculate tumor volume (V) using the formula: V = (L x W²)/2.[8]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups at the start of treatment.

4. Treatment Groups and Dosing Regimen:

  • Group 1: Vehicle Control: The formulation vehicle for the test compound (e.g., 5% DMSO, 40% PEG300, 55% Saline). Administered via the same route and schedule as the test compound.

  • Group 2: Test Compound (this compound): Administered at a predetermined dose (e.g., 50 mg/kg, daily, oral gavage). The dose should be based on prior maximum tolerated dose (MTD) studies.

  • Group 3: Positive Control (Paclitaxel): Administered at a standard effective dose (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).

  • Duration: Treat for 21 consecutive days or until endpoint criteria are met.

5. Efficacy and Toxicity Monitoring:

  • Protocol:

    • Measure tumor volume and mouse body weight twice weekly.[8]

    • Body weight loss is a key indicator of systemic toxicity. A loss exceeding 20% typically requires euthanasia.[15]

    • Observe mice daily for clinical signs of distress (e.g., lethargy, ruffled fur, abnormal posture).

6. Endpoint and Data Analysis:

  • Endpoint Criteria: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or if animals show signs of excessive toxicity.

  • Primary Efficacy Endpoint: Tumor Growth Inhibition (%TGI) is calculated at the end of the study using the formula: %TGI = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

  • Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare treatment groups. A p-value < 0.05 is typically considered statistically significant.

Data Presentation and Comparative Analysis

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the novel compound and the standard-of-care.

Table 1: Hypothetical In Vivo Efficacy and Toxicity Comparison

Treatment Group (Dose, Schedule)Mean Final Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (%TGI)Mean Body Weight Change (%)Observations
Vehicle Control 1850 ± 210-+2.5%No adverse effects noted.
This compound (50 mg/kg, daily, p.o.)480 ± 9574.1% -3.1%No signs of distress; well-tolerated.
Paclitaxel (10 mg/kg, 2x weekly, i.p.)415 ± 8877.6% -12.8%Mild lethargy observed 24h post-injection.

Interpretation: In this hypothetical scenario, this compound demonstrates significant antitumor efficacy (74.1% TGI), comparable to that of the standard-of-care agent, Paclitaxel (77.6% TGI). Critically, the novel compound exhibits a superior safety profile, with minimal impact on body weight (-3.1%) compared to the significant weight loss associated with Paclitaxel (-12.8%). This suggests a potentially wider therapeutic window for the thiazole derivative.

Mechanistic Validation Post-Vivo

Efficacy data alone is powerful, but understanding the underlying mechanism strengthens the compound's value proposition. The thiazole scaffold is known to interact with several key cancer pathways.

G Potential signaling pathways targeted by thiazole derivatives. Kinases Protein Kinases (VEGFR, EGFR, CDKs) Proliferation Cell Proliferation & Survival Kinases->Proliferation Angiogenesis Angiogenesis Kinases->Angiogenesis Tubulin Microtubule Dynamics Cycle Cell Cycle Progression Tubulin->Cycle Metastasis Metastasis Tubulin->Metastasis Apoptosis Apoptotic Machinery (e.g., Bcl-2 family) Apoptosis->Proliferation Inhibits

Caption: Potential signaling pathways targeted by thiazole anticancer derivatives.

Upon study completion, excised tumors can be analyzed via immunohistochemistry (IHC) or Western blot to probe these pathways. For instance, staining for markers like Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD31 (angiogenesis) can provide valuable mechanistic insights that correlate with the observed tumor growth inhibition.

Conclusion and Future Directions

This guide details a robust, comparative framework for the initial in vivo validation of this compound. The proposed CDX model study provides a critical assessment of the compound's efficacy and safety relative to a clinical benchmark. Favorable results, such as significant TGI with an improved safety profile, would strongly justify advancing the compound into more complex preclinical models, such as PDX models to assess efficacy across a heterogeneous patient population[14][16], and syngeneic models to investigate potential interactions with the immune system.[8]

References

The 2-Aminothiazole Scaffold: A Privileged Structure for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 2-Aminothiazole Derivatives as Kinase Inhibitors for Researchers, Scientists, and Drug Development Professionals.

The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a highly successful scaffold for the design of potent and selective kinase inhibitors.[3] Kinases, the enzymes that catalyze the phosphorylation of proteins, are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] This guide provides a comparative analysis of three distinct 2-aminothiazole-based kinase inhibitors: Dasatinib, a multi-targeted inhibitor of Abl and Src family kinases; AT7519, a potent inhibitor of multiple cyclin-dependent kinases (CDKs); and a representative 2-aminothiazole Spleen Tyrosine Kinase (Syk) inhibitor. We will delve into their structure-activity relationships, kinase selectivity profiles, and the signaling pathways they modulate, supported by experimental data and detailed protocols.

Case Study 1: Dasatinib - A Multi-Kinase Inhibitor for Leukemia

Dasatinib is a potent, orally bioavailable small molecule inhibitor that targets multiple tyrosine kinases, most notably BCR-ABL and the Src family kinases.[5][6] It is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[7]

Mechanism of Action and Signaling Pathway

The hallmark of CML is the Philadelphia chromosome, which results in the constitutively active BCR-ABL fusion protein. This aberrant kinase drives uncontrolled cell proliferation and survival.[5] Dasatinib effectively inhibits the kinase activity of BCR-ABL by binding to both its active and inactive conformations, a key advantage over the first-generation inhibitor imatinib which primarily recognizes the inactive state.[6] This allows Dasatinib to overcome many of the resistance mutations that arise in the ABL kinase domain.

Beyond BCR-ABL, Dasatinib potently inhibits Src family kinases (SFKs) such as Src, Lck, and Lyn.[6] SFKs are involved in a variety of signaling pathways that regulate cell growth, survival, adhesion, and migration. By inhibiting both BCR-ABL and SFKs, Dasatinib exerts a dual-pronged attack on leukemic cells. The inhibition of these kinases disrupts downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, ultimately leading to cell cycle arrest and apoptosis.[5]

Dasatinib_Signaling_Pathway cluster_outcomes BCR_ABL BCR-ABL Ras_MAPK Ras/MAPK Pathway BCR_ABL->Ras_MAPK PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Src_Family Src Family Kinases Src_Family->Ras_MAPK Src_Family->PI3K_Akt Dasatinib Dasatinib Dasatinib->BCR_ABL inhibits Dasatinib->Src_Family inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation JAK_STAT->Proliferation

Caption: Simplified signaling pathway inhibited by Dasatinib.

Case Study 2: AT7519 - A Pan-CDK Inhibitor for Cell Cycle Control

AT7519 is a potent small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[8] Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell division. AT7519 has shown preclinical efficacy in a variety of cancer models.[9]

Mechanism of Action and Signaling Pathway

The cell cycle is a tightly regulated process orchestrated by the sequential activation and inactivation of CDKs in complex with their regulatory partners, the cyclins. AT7519 is an ATP-competitive inhibitor that targets several CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[8][10] By inhibiting these kinases, AT7519 disrupts multiple phases of the cell cycle.

Inhibition of CDK1 and CDK2 leads to G1/S and G2/M phase arrest.[8] Furthermore, inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.[11] The multifaceted inhibition of CDKs by AT7519 results in a potent anti-proliferative and pro-apoptotic effect in cancer cells.

AT7519_Signaling_Pathway CDK1_CyclinB CDK1/Cyclin B G2_M G2/M Transition CDK1_CyclinB->G2_M CDK2_CyclinE CDK2/Cyclin E G1_S G1/S Transition CDK2_CyclinE->G1_S CDK4_6_CyclinD CDK4/6/Cyclin D CDK4_6_CyclinD->G1_S CDK9_PTEFb CDK9/P-TEFb Transcription Transcription of Anti-apoptotic Genes CDK9_PTEFb->Transcription AT7519 AT7519 AT7519->CDK1_CyclinB inhibits AT7519->CDK2_CyclinE inhibits AT7519->CDK4_6_CyclinD inhibits AT7519->CDK9_PTEFb inhibits Cell_Cycle_Arrest Cell Cycle Arrest G2_M->Cell_Cycle_Arrest G1_S->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis

Caption: Simplified signaling pathway inhibited by AT7519.

Case Study 3: 2-Aminothiazole Syk Inhibitors - Modulators of Immune Signaling

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in hematopoietic cells, particularly in B-cells.[12] Aberrant Syk signaling is implicated in various autoimmune diseases and B-cell malignancies.[13] Several 2-aminothiazole-based Syk inhibitors have been developed to target this kinase. For this guide, we will discuss a representative 2-aminothiazole Syk inhibitor, based on publicly available data for compounds with this scaffold targeting Syk.

Mechanism of Action and Signaling Pathway

Syk is a key component of the B-cell receptor (BCR) signaling pathway.[12][14] Upon antigen binding to the BCR, Syk is recruited to the receptor complex and becomes activated.[12] Activated Syk then phosphorylates a cascade of downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2) and Bruton's tyrosine kinase (Btk), leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately B-cell proliferation, differentiation, and antibody production.[15]

2-aminothiazole Syk inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of Syk and thereby abrogating the entire downstream signaling cascade.[15] This leads to the suppression of B-cell activation and is a promising therapeutic strategy for autoimmune diseases and B-cell cancers.

Syk_Inhibitor_Signaling_Pathway BCR B-Cell Receptor Syk Syk BCR->Syk activates Antigen Antigen Antigen->BCR binds PLCg2 PLCγ2 Syk->PLCg2 Btk Btk Syk->Btk Syk_Inhibitor 2-Aminothiazole Syk Inhibitor Syk_Inhibitor->Syk inhibits Calcium Ca²⁺ Mobilization PLCg2->Calcium NF_kB NF-κB Activation Btk->NF_kB B_Cell_Activation B-Cell Proliferation & Differentiation Calcium->B_Cell_Activation NF_kB->B_Cell_Activation

Caption: Simplified B-cell receptor signaling pathway inhibited by a 2-aminothiazole Syk inhibitor.

Comparative Kinase Inhibition Profiles

A key aspect in the development of kinase inhibitors is their selectivity profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dasatinib and AT7519 against a panel of selected kinases. It is important to note that IC50 values can vary between different assay conditions and laboratories.

Kinase TargetDasatinib IC50 (nM)AT7519 IC50 (nM)Representative 2-Aminothiazole Syk Inhibitor IC50 (nM)
ABL <1[16]>10,000>10,000
SRC 0.5[17]>10,000>10,000
LCK 1.1>10,000>10,000
c-KIT 1.1>10,000>10,000
PDGFRβ 1.1>10,000>10,000
CDK1 -210[9]-
CDK2 -47[9]-
CDK4 -100[9]-
CDK5 -13[18]-
CDK9 -<10[19]-
Syk --<100
GSK3β -89[9]-

Data Interpretation: The data clearly illustrates the distinct selectivity profiles of these three inhibitors. Dasatinib is a potent inhibitor of ABL and Src family kinases, with nanomolar activity against several other tyrosine kinases. In contrast, AT7519 is highly potent against multiple CDKs, with some off-target activity against GSK3β. The representative 2-aminothiazole Syk inhibitor is expected to be highly selective for Syk, with minimal activity against other kinase families. This highlights how the 2-aminothiazole scaffold can be chemically modified to achieve vastly different selectivity profiles, enabling the targeted inhibition of specific kinase-driven pathologies.

Experimental Protocols

The synthesis and biological evaluation of these kinase inhibitors involve a series of well-established experimental procedures. Below are representative protocols for the synthesis of the core 2-aminothiazole scaffold and for a general in vitro kinase inhibition assay.

General Synthesis of the 2-Aminothiazole Core (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the 2-aminothiazole ring system.[1]

Caption: General scheme for the Hantzsch thiazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

For specific synthesis routes for Dasatinib and AT7519, please refer to the cited literature.[20][21][22][23][24]

In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a common method used to determine the IC50 values of kinase inhibitors. The assay measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Dasatinib, AT7519) in assay buffer. Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer in assay buffer.

  • Assay Plate Preparation: In a 384-well plate, add the test compound dilutions.

  • Kinase Reaction: Add the kinase/antibody/tracer mixture to the wells containing the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis: Plot the TR-FRET signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The 2-aminothiazole scaffold has proven to be an exceptionally versatile platform for the design of potent and selective kinase inhibitors. The three case studies presented here—Dasatinib, AT7519, and a representative Syk inhibitor—demonstrate how modifications to this core structure can yield compounds with vastly different kinase inhibition profiles, tailored to target specific signaling pathways implicated in disease. Dasatinib's broad-spectrum activity against ABL and Src family kinases makes it a powerful tool in the fight against CML. AT7519's pan-CDK inhibition offers a strategy to halt the uncontrolled proliferation of cancer cells by targeting the cell cycle machinery. Finally, the development of selective Syk inhibitors based on the 2-aminothiazole framework holds promise for the treatment of autoimmune disorders and B-cell malignancies.

The continued exploration of the chemical space around the 2-aminothiazole nucleus, guided by a deep understanding of kinase biology and structure-based drug design, will undoubtedly lead to the discovery of new and improved kinase inhibitors with enhanced efficacy and safety profiles. This comparative analysis serves as a guide for researchers in the field, highlighting the key considerations in the design and evaluation of this important class of therapeutic agents.

References

A Researcher's Guide to Cross-Reactivity Profiling of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Specificity

In the landscape of modern drug discovery, the 2-aminothiazole scaffold is a well-established "privileged structure," forming the backbone of numerous biologically active agents.[1] The subject of this guide, 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine, emerges from this lineage, presenting a compelling profile for therapeutic development. However, the promise of any small molecule is intrinsically tied to its selectivity. Off-target interactions can lead to unforeseen toxicity or, conversely, open avenues for beneficial polypharmacology.[2] Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a regulatory hurdle but a fundamental necessity to truly understand and unlock the therapeutic potential of a compound.

This guide provides an in-depth comparison of methodologies to comprehensively profile the cross-reactivity of this compound. We will move beyond simple protocol recitation to explore the strategic rationale behind each experimental choice, empowering researchers to build a robust and self-validating data package. While specific experimental data for this exact molecule is not extensively published, we will utilize illustrative data based on the known activities of structurally related 2-aminothiazole derivatives, which frequently exhibit activity as kinase or tubulin inhibitors.[3][4]

Strategic Approach to Profiling: From Broad Strokes to Cellular Confirmation

A robust cross-reactivity assessment follows a tiered approach, beginning with broad, high-throughput screens to identify potential interactions, followed by more focused and physiologically relevant assays to confirm and quantify these interactions. Our strategy for profiling this compound (herein referred to as "Compound X") will encompass three core pillars: in silico prediction, biochemical screening, and cell-based target engagement.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Validation & Quantification cluster_2 Phase 3: Functional Impact In_Silico_Prediction In Silico Prediction (Chemical Similarity, Docking) Biochemical_Screening Broad Biochemical Screen (e.g., KinomeScan) In_Silico_Prediction->Biochemical_Screening Prioritize Panels Dose_Response_Assays Biochemical IC50/Kd Determination Biochemical_Screening->Dose_Response_Assays Identify Hits Cellular_Target_Engagement Cell-Based Assays (e.g., CETSA) Dose_Response_Assays->Cellular_Target_Engagement Confirm Potency Phenotypic_Assays Phenotypic & Pathway Analysis (e.g., Cell Viability, WB) Cellular_Target_Engagement->Phenotypic_Assays Validate in situ

Caption: Tiered approach to cross-reactivity profiling.

Part 1: Foundational Screening - Casting a Wide Net

The initial goal is to rapidly identify a broad range of potential off-targets. This is achieved by combining computational prediction with large-scale biochemical assays.

In Silico Off-Target Prediction

Causality: Before committing to expensive wet-lab experiments, computational methods provide a cost-effective way to predict potential off-target interactions based on the structure of Compound X.[5] Approaches like chemical similarity analysis (e.g., Similarity Ensemble Approach - SEA) and reverse docking screen Compound X against databases of known protein structures and ligands to generate a ranked list of likely interactors.[6] This allows for a more informed design of subsequent biochemical screens.

Illustrative Outcome: An in silico screen for Compound X might predict interactions with several kinases from the CMGC and TK families, as well as potential binding to the colchicine site of tubulin, based on its structural similarity to known inhibitors.

High-Throughput Biochemical Profiling: The Kinome Scan

Causality: Given that many 2-aminothiazole derivatives are kinase inhibitors, a broad kinase panel screen is a logical and essential first step.[7] The KINOMEscan™ platform, a competitive binding assay, is an industry standard that measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.[8] This provides a quantitative measure (dissociation constant, Kd) of interaction across a significant portion of the human kinome.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize Compound X in 100% DMSO to create a 100 mM stock solution. Prepare a working solution for the assay.

  • Assay Principle: The assay involves kinases tagged with DNA, an immobilized ligand, and the test compound. If Compound X binds to the kinase, it prevents the kinase from binding to the immobilized ligand, resulting in a lower amount of captured kinase.[8]

  • Quantification: The amount of kinase captured is measured via quantitative PCR (qPCR) of the attached DNA tag.

  • Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl < 35 or < 10.

Illustrative Data Presentation:

Let's assume Compound X was designed as a potent inhibitor of Aurora Kinase A (AURKA). A kinome scan would compare its affinity for AURKA against a broad panel of other kinases.

Table 1: Illustrative KINOMEscan™ Data for Compound X (at 1 µM)
Kinase Target Percent of Control (%Ctrl)
AURKA (Primary Target) 0.5
AURKB2.1
SRC45.2
ABL168.9
VEGFR2 8.5
EGFR75.4
CDK291.0
RET 15.1
p38α (MAPK14)88.3
... (400+ other kinases)> 50

Interpretation: The data clearly identifies the intended target, AURKA, and a closely related family member, AURKB. Critically, it also reveals two potent off-targets: VEGFR2 and RET. This finding is crucial; while AURKA inhibition is the goal, potent VEGFR2 inhibition could have significant implications, both for potential anti-angiogenic efficacy and for toxicity.

Part 2: In-Depth Validation - From Affinity to Cellular Engagement

Hits from the initial screen must be validated and their relevance confirmed in a physiological context. This involves determining potency through dose-response curves and verifying target engagement within intact cells.

Biochemical Potency Determination (IC50)

Causality: While KINOMEscan™ provides affinity (Kd), functional assays that measure enzymatic inhibition (IC50) are necessary to understand the compound's functional consequence on the identified off-targets. Luminescence-based assays, such as ADP-Glo™, are widely used for their high sensitivity and broad applicability.[9]

G cluster_0 ADP-Glo™ Assay Workflow Start Kinase + Substrate + ATP + Compound X Kinase_Reaction Kinase Reaction (Phosphorylation) Start->Kinase_Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stop Kinase, Deplete ATP) Kinase_Reaction->ADP_Glo_Reagent Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP) ADP_Glo_Reagent->Detection_Reagent Luminescence Luciferase Reaction (Measure Light) Detection_Reagent->Luminescence End Calculate IC50 Luminescence->End

Caption: Workflow for an ADP-Glo™ kinase inhibition assay.

Illustrative Data Comparison:

Table 2: Comparative Biochemical Potency of Compound X
Target KINOMEscan™ Kd (nM) ADP-Glo™ IC50 (nM)
AURKA1.25.8
AURKB4.515.2
VEGFR222.085.1
RET48.5155.6
SRC>1000>10,000
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

Causality: Biochemical assays use purified proteins and may not reflect a compound's behavior in the complex cellular milieu, where factors like cell permeability and intracellular ATP concentration play a role.[1] CETSA provides direct evidence of target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[10]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells (e.g., a cancer cell line endogenously expressing the targets) with various concentrations of Compound X or a vehicle control (DMSO).

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C). Ligand-bound proteins are stabilized and will resist thermal denaturation.[11]

  • Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.

  • Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody via Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein versus temperature to generate "melting curves." A shift in the curve to higher temperatures in the presence of the compound indicates target engagement.

Illustrative Data Presentation:

Table 3: CETSA-Derived Thermal Shift (ΔTm) for Compound X
Target ΔTm at 10 µM (°C)
AURKA+ 8.5
VEGFR2+ 4.2
RET+ 1.1
SRC (Negative Control)- 0.2

Interpretation: The significant thermal shift for AURKA confirms robust target engagement in cells. The moderate shift for VEGFR2 suggests that Compound X also engages this target in a cellular context, albeit likely with lower occupancy than AURKA at equivalent concentrations. The minimal shift for RET indicates that despite its biochemical activity, Compound X may not efficiently engage this target in living cells, perhaps due to poor accessibility within the cellular compartment or competition from endogenous ligands.

Part 3: Assessing Alternative Mechanisms - The Tubulin Polymerization Assay

Causality: Given that N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin inhibitors, it is prudent to investigate this potential off-target mechanism, which would not be identified in a kinome screen.[4] An in vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of microtubules.[12]

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagents: Use purified tubulin protein and a fluorescent reporter that binds specifically to polymerized microtubules.[13]

  • Reaction Setup: In a 96-well plate, combine tubulin, a GTP-containing buffer, the fluorescent reporter, and either Compound X, a positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization), or a vehicle control.[12]

  • Initiation & Monitoring: Initiate polymerization by warming the plate to 37°C. Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a lower rate and extent of fluorescence increase compared to the vehicle control.

Illustrative Data Comparison:

Table 4: Tubulin Polymerization Inhibition by Compound X and Controls
Compound IC50 (µM)
Compound X> 50
Nocodazole (Inhibitor)0.2
Colchicine (Inhibitor)0.8
Paclitaxel (Stabilizer)Not Applicable

Synthesizing the Data: Quantifying Selectivity

To objectively compare the selectivity of Compound X with alternatives, quantitative metrics are essential.

  • Selectivity Score (S-Score): The S-score is calculated by dividing the number of kinases that a compound binds with a Kd below a certain threshold (e.g., 1 µM) by the total number of kinases tested.[14] A lower S-score indicates higher selectivity.

  • Gini Coefficient: Adapted from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A value approaching 1 indicates a highly selective compound that potently inhibits only a few targets, while a value near 0 represents a non-selective compound.[15][16]

Table 5: Comparative Selectivity Metrics
Compound S-Score (S(1µM)) Gini Coefficient
Compound X 0.009 (4/442) 0.85
Reference Inhibitor A (Selective)0.002 (1/442)0.92
Reference Inhibitor B (Promiscuous)0.15 (66/442)0.41

Conclusion: A Comprehensive Portrait of Interaction

This guide has outlined a logical, tiered workflow for the comprehensive cross-reactivity profiling of this compound. By integrating in silico prediction, broad biochemical screening, functional validation, and direct cellular target engagement assays, researchers can build a robust understanding of a compound's interaction profile. This multi-modal approach moves beyond a simple "on-target" vs. "off-target" dichotomy, providing a nuanced portrait of selectivity that is essential for predicting in vivo effects, anticipating potential liabilities, and guiding the next steps in the drug development process. The self-validating nature of this workflow—whereby biochemical hits are confirmed in cellular models—provides the highest degree of confidence in the resulting data package.

References

A Head-to-Head Comparison of Synthetic Routes to 4-Aryl-Thiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aryl-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in pharmaceuticals, ranging from anticancer to antimicrobial agents, has spurred the development of a diverse array of synthetic methodologies.[1][2] This guide provides a head-to-head comparison of the most prominent synthetic routes to 4-aryl-thiazoles, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs. We will delve into the classic Hantzsch and Cook-Heilbron syntheses, alongside a critical evaluation of modern, more efficient one-pot, microwave-assisted, and catalyst-free approaches.

The Enduring Classic: The Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch thiazole synthesis remains a widely employed and versatile method for the construction of the thiazole ring.[3][4] The reaction typically involves the condensation of an α-haloketone with a thioamide.[4]

Mechanistic Rationale

The Hantzsch synthesis proceeds through a well-established multi-step mechanism. The initial step is a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, forming a five-membered ring intermediate. Subsequent dehydration yields the aromatic thiazole ring.[5]

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-alkylation Intermediate Thioamide->Intermediate1 Nucleophilic attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Thiazole 4-Aryl-Thiazole Intermediate2->Thiazole Dehydration

A simplified representation of the Hantzsch thiazole synthesis mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a general framework for the synthesis of a 2-amino-4-arylthiazole derivative via the Hantzsch reaction.

Materials:

  • 2-Bromoacetophenone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone and thiourea in ethanol.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.

Performance Analysis

The Hantzsch synthesis is valued for its reliability and the commercial availability of starting materials. However, it is not without its drawbacks. The use of lachrymatory and often unstable α-haloketones can be a significant operational disadvantage. Moreover, the reaction conditions can sometimes be harsh, requiring elevated temperatures and extended reaction times.[6]

The Cook-Heilbron Synthesis: An Alternative Route to Aminothiazoles

The Cook-Heilbron thiazole synthesis, discovered in 1947, provides a valuable alternative for the preparation of 5-aminothiazoles.[7] This method involves the reaction of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[5][7]

Mechanistic Insights

The mechanism begins with the nucleophilic attack of the nitrogen of the α-aminonitrile on the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization, where the sulfur atom attacks the nitrile carbon. Tautomerization of the resulting intermediate leads to the formation of the aromatic 5-aminothiazole ring.[7]

Diagram 2: Cook-Heilbron Synthesis Mechanism

Cook_Heilbron_Mechanism Aminonitrile α-Aminonitrile Adduct Initial Adduct Aminonitrile->Adduct CS2 Carbon Disulfide CS2->Adduct Nucleophilic attack Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular cyclization Aminothiazole 5-Amino-Thiazole Cyclized->Aminothiazole Tautomerization

Key steps in the Cook-Heilbron synthesis of 5-aminothiazoles.

Experimental Protocol: General Procedure for 5-Aminothiazole Synthesis

Materials:

  • α-Aminonitrile (1.0 mmol)

  • Carbon disulfide (1.2 mmol)

  • Ethanol (10 mL)

  • Triethylamine (catalytic amount)

Procedure:

  • Dissolve the α-aminonitrile in ethanol in a round-bottom flask.

  • Add carbon disulfide and a catalytic amount of triethylamine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 5-aminothiazole.

Performance Analysis

The Cook-Heilbron synthesis is advantageous for its mild reaction conditions, often proceeding at room temperature.[7] However, the substrate scope can be limited, and the synthesis of the required α-aminonitrile precursors can add extra steps to the overall process. The yields can be variable depending on the specific substrates used.[6]

Modern Approaches: Streamlining 4-Aryl-Thiazole Synthesis

In recent years, a significant focus has been placed on developing more efficient, environmentally friendly, and operationally simple methods for 4-aryl-thiazole synthesis. These modern approaches often fall into the categories of one-pot reactions, microwave-assisted synthesis, and catalyst-free methods.

One-Pot Syntheses: Efficiency Through Tandem Reactions

One-pot syntheses have emerged as a powerful strategy to improve efficiency by combining multiple reaction steps in a single flask, thereby avoiding the isolation of intermediates. A common and effective one-pot method for 4-aryl-thiazoles involves the three-component reaction of an aldehyde, thiosemicarbazide, and a phenacyl bromide.[8][9]

This reaction proceeds through the initial formation of a thiosemicarbazone from the aldehyde and thiosemicarbazide. This intermediate then undergoes a Hantzsch-type cyclization with the phenacyl bromide to yield the 4-aryl-thiazole derivative.[9]

Diagram 3: One-Pot Synthesis Workflow

One_Pot_Workflow Start Aldehyde + Thiosemicarbazide + Phenacyl Bromide Step1 Thiosemicarbazone Formation Start->Step1 Step 1 Step2 Hantzsch-type Cyclization Step1->Step2 Intermediate (not isolated) Product 4-Aryl-Thiazole Step2->Product Step 2

A streamlined workflow for the one-pot synthesis of 4-aryl-thiazoles.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)

  • Phenacyl bromide (1.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • In an ethanolic mixture, stir the aldehyde and thiosemicarbazide for 10 minutes at room temperature.[8]

  • Add the phenacyl bromide to the reaction mixture.[8]

  • Stir the reaction for 40 minutes at a temperature between room temperature and 45 °C, monitoring by TLC.[8]

  • After completion, filter the precipitate, wash with cold ethanol, and dry to obtain the pure product.[8]

This one-pot approach offers significant advantages in terms of reduced reaction time, simplified workup, and often high yields (83-98%).[8][10] The ability to perform the reaction under mild conditions and without the need for a catalyst in some cases makes it an attractive and environmentally benign option.[8]

Microwave-Assisted Synthesis: Accelerating Thiazole Formation

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions. The synthesis of 4-aryl-2-aminothiazoles from aromatic ketones, N-bromosuccinimide (NBS), and thiourea is a prime example of a microwave-assisted one-pot protocol.[11][12]

Materials:

  • Aromatic ketone (5.0 mmol)

  • N-Bromosuccinimide (NBS) (5.5 mmol)

  • Thiourea (5.0 mmol)

  • Polyethylene glycol (PEG)-400 and water (1:2 mixture, 5 mL)

Procedure:

  • In a microwave reactor vessel, combine the aromatic ketone, NBS, PEG-400, and water.[11]

  • Irradiate the mixture at 300 W and 80 °C, monitoring the formation of the α-bromoketone by TLC.[11]

  • Once the α-bromination is complete, add thiourea to the reaction mixture.[11]

  • Continue microwave irradiation at 80-85 °C for 28-32 minutes.[11]

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the product by recrystallization or column chromatography.

This microwave-assisted method offers remarkable efficiency, with reaction times often reduced to minutes and excellent yields (84-89%).[11] The use of a green reaction medium like PEG-400 and water further enhances its appeal from a sustainability perspective.[11] This approach also avoids the need to handle lachrymatory α-haloketones directly.[11]

Catalyst-Free Synthesis: A Greener Alternative

The development of catalyst-free synthetic methods is a key goal in green chemistry. For the synthesis of 4-aryl-thiazoles, catalyst-free approaches often rely on the intrinsic reactivity of the starting materials under specific conditions, such as solvent-free microwave irradiation.

Materials:

  • Aryl ketone

  • Thiosemicarbazide

  • α-Haloketone

Procedure:

  • In a microwave-safe vessel, mix the aryl ketone, thiosemicarbazide, and α-haloketone.

  • Irradiate the solvent-free mixture in a microwave oven for a short duration (e.g., 30 seconds).

  • After cooling, the product can be isolated by simple workup procedures.

This method represents a highly efficient and environmentally benign route to thiazole derivatives. The elimination of both solvent and catalyst simplifies the reaction setup and purification process, leading to a reduction in chemical waste. The extremely short reaction times are a significant advantage for high-throughput synthesis.

Head-to-Head Comparison

To facilitate a direct comparison, the key performance indicators of the discussed synthetic routes are summarized in the table below.

Synthesis RouteKey ReactantsTypical ConditionsReaction TimeTypical YieldKey AdvantagesKey Disadvantages
Hantzsch Synthesis α-Haloketone, ThioamideReflux in solvent (e.g., ethanol)2-4 hoursGood to excellentVersatile, reliable, readily available starting materialsUse of lachrymatory α-haloketones, potentially harsh conditions
Cook-Heilbron Synthesis α-Aminonitrile, CS₂/DithioacidRoom temperature in solvent12-24 hoursModerate to goodMild reaction conditionsLimited substrate scope, multi-step precursor synthesis
One-Pot Synthesis Aldehyde, Thiosemicarbazide, Phenacyl BromideRoom temp. to 45°C in ethanol40 minutes83-98%[8]High efficiency, short reaction time, simple workup, often catalyst-freeSubstrate-dependent reactivity
Microwave-Assisted Synthesis Aromatic Ketone, NBS, Thiourea80-85°C in PEG-400/water28-32 minutes84-89%[11]Extremely fast, high yields, green solvent system, avoids handling α-haloketonesRequires specialized microwave equipment
Catalyst-Free, Solvent-Free MW Aryl Ketone, Thiosemicarbazide, α-HaloketoneMicrowave irradiation~30 secondsGoodExtremely rapid, environmentally friendly, simple workupMay not be suitable for all substrates, requires microwave reactor

Conclusion and Future Perspectives

While the classical Hantzsch and Cook-Heilbron syntheses remain valuable tools in the synthetic chemist's arsenal, modern methodologies offer significant improvements in terms of efficiency, safety, and environmental impact. One-pot, microwave-assisted, and catalyst-free approaches have demonstrated their superiority in many instances, providing rapid access to 4-aryl-thiazoles in high yields under mild conditions.

The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. For rapid lead optimization and library synthesis, the modern, accelerated methods are particularly well-suited. As the field continues to evolve, the development of even more sustainable and atom-economical routes to this important heterocyclic scaffold will undoubtedly remain a key research focus.

References

Validating the Inhibitory Effect of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine on the PI3K/AKT/mTOR Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the rigorous validation of a small molecule's mechanism of action is paramount. This guide provides an in-depth, experimentally-driven framework for confirming the inhibitory activity of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. While the direct targets of this specific thiazole derivative are still under investigation, its structural class has been associated with the modulation of critical cellular signaling cascades implicated in cancer.[1][2][3] This guide will therefore use the PI3K/AKT/mTOR pathway as a primary example to illustrate a comprehensive validation strategy.

We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare the compound's potential performance with established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to meticulously characterize novel chemical entities.

Section 1: The PI3K/AKT/mTOR Signaling Pathway - A Pivotal Target in Oncology

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes including growth, proliferation, survival, and metabolism.[4] Its dysregulation, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of numerous cancers.[5][6] This makes it a highly attractive target for therapeutic intervention.

Diagram of the PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: The PI3K/AKT/mTOR signaling cascade.

Section 2: Experimental Validation of this compound

To validate the inhibitory effect of our compound of interest, a multi-pronged approach is necessary. We will employ a combination of in vitro biochemical and cell-based assays.

In Vitro Kinase Assays: Direct Target Engagement

The first step is to determine if this compound directly inhibits the kinase activity of key enzymes in the pathway, such as PI3K, AKT, and mTOR.[7] Luminescence-based kinase assays, which measure the amount of ADP produced from the kinase reaction, are a robust method for this.[8]

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay [8]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control. Add 2.5 µL of the recombinant kinase (e.g., PI3Kα, AKT1, mTOR). Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be empirically determined.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Diagram of the In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Kinase + Compound) Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction (Add Substrate/ATP) Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Signal_Gen Generate Luminescent Signal Stop_Reaction->Signal_Gen Read_Plate Measure Luminescence Signal_Gen->Read_Plate Analysis Calculate IC50 Read_Plate->Analysis End End Analysis->End

Caption: Workflow for a luminescence-based in vitro kinase assay.

Cell-Based Assays: Assessing Pathway Inhibition in a Biological Context

While in vitro assays confirm direct target engagement, cell-based assays are crucial to evaluate the compound's activity within a complex cellular environment, considering factors like membrane permeability.[9]

Western blotting is a fundamental technique to measure the phosphorylation status of key signaling proteins, providing a direct readout of pathway activity.[10][11][12][13] A decrease in the phosphorylation of AKT (at Ser473 and Thr308) and downstream targets like p70S6K and 4E-BP1 upon treatment with this compound would indicate pathway inhibition.

Experimental Protocol: Western Blot Analysis of Signaling Pathways [10]

  • Cell Culture and Treatment: Seed a cancer cell line with a known activated PI3K/AKT/mTOR pathway (e.g., MCF-7, PC-3) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels. Treat cells with varying concentrations of this compound for a predetermined time.

  • Cell Lysis: Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-p70S6K, anti-total p70S6K) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Luciferase reporter assays offer a quantitative measure of the activity of transcription factors downstream of a signaling pathway.[9][14][15][16][17] For the PI3K/AKT/mTOR pathway, a reporter construct containing response elements for a downstream transcription factor (e.g., SRE) can be utilized.

Experimental Protocol: Dual-Luciferase Reporter Assay [15]

  • Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid under the control of a pathway-responsive promoter and a Renilla luciferase plasmid as an internal control for normalization.

  • Cell Treatment: After 24 hours, treat the cells with this compound at various concentrations.

  • Cell Lysis: Lyse the cells according to the dual-luciferase assay system protocol.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Section 3: Comparison with Alternative Inhibitors

To contextualize the potential of this compound, it is essential to compare its performance against well-characterized inhibitors of the PI3K/AKT/mTOR pathway.

Inhibitor ClassExamplesMechanism of ActionKey Characteristics
Pan-PI3K Inhibitors Buparlisib (BKM120)ATP-competitive inhibitor of all Class I PI3K isoforms.Broad activity but potential for off-target effects.
Isoform-Selective PI3K Inhibitors Alpelisib (BYL719)Specifically inhibits the p110α isoform of PI3K.Reduced toxicity compared to pan-PI3K inhibitors; effective in tumors with PIK3CA mutations.[6]
AKT Inhibitors Ipatasertib, Capivasertib (AZD5363)Allosteric or ATP-competitive inhibitors of AKT isoforms.[18][19]Can overcome resistance to PI3K inhibitors.[19]
mTOR Inhibitors (Rapalogs) Sirolimus (Rapamycin), EverolimusAllosteric inhibitors of mTORC1.[20][][22][23]Primarily cytostatic; feedback activation of AKT can occur.[6]
Dual PI3K/mTOR Inhibitors Dactolisib (BEZ235)ATP-competitive inhibitors of both PI3K and mTOR.[22]Potent inhibition of the pathway, overcoming feedback loops.[22]

The experimental data generated for this compound should be benchmarked against these compounds in terms of IC50 values, cellular potency, and specificity.

Table of Hypothetical Comparative Data

CompoundTarget(s)In Vitro IC50 (nM)Cellular EC50 (nM)
This compound PI3Kα/mTORTo be determinedTo be determined
Alpelisib (PI3Kα inhibitor) PI3Kα520
Capivasertib (AKT inhibitor) AKT1/2/33-850
Everolimus (mTORC1 inhibitor) mTORC11-25-10
Dactolisib (PI3K/mTOR inhibitor) PI3K/mTOR4-2010-50

Section 4: Concluding Remarks

The validation of a novel inhibitor requires a systematic and logical progression of experiments. By employing a combination of in vitro and cell-based assays, researchers can confidently establish the inhibitory effects of this compound on a specific signaling pathway, such as the PI3K/AKT/mTOR cascade. Comparing its performance against established inhibitors is crucial for understanding its therapeutic potential and guiding further drug development efforts. The methodologies outlined in this guide provide a robust framework for such a comprehensive evaluation, ensuring scientific integrity and fostering the development of novel therapeutics.

References

A Senior Application Scientist's Guide to Comparative Docking of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine and its Analogs as Potential Bcl-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine and its rationally designed analogs against the anti-apoptotic protein Bcl-2. We will delve into the scientific rationale behind experimental choices, present a detailed, self-validating protocol, and analyze hypothetical, yet plausible, results to showcase how structural modifications can influence binding affinity and interaction patterns. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Therapeutic Potential of Thiazole Scaffolds and Targeting Bcl-2 in Cancer

The 1,3-thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The versatility of the thiazole ring allows for diverse substitutions, enabling fine-tuning of its pharmacological profile.[5][6] this compound serves as a promising starting point for inhibitor design due to its synthetic tractability and the established importance of the aminothiazole moiety in bioactive molecules.[7][8]

In many cancers, the overexpression of anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2), is a key mechanism of resistance to chemotherapy.[9] Bcl-2 sequesters pro-apoptotic proteins, preventing the initiation of programmed cell death. Therefore, small molecules that inhibit Bcl-2 can restore the natural apoptotic process in cancer cells, making it a prime target for therapeutic intervention.[9] This guide will use Bcl-2 as the target protein to illustrate a comparative docking workflow.

The Comparative Docking Workflow: A Self-Validating Approach

A robust and reliable docking study is not merely about generating scores; it is about creating a self-validating system that builds confidence in the predictive power of the in silico model.[10] Our workflow is designed to be logical, reproducible, and grounded in established best practices.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Preparation (Bcl-2, PDB ID: 4IEH) Ligand_Prep 2. Ligand Preparation (Parent & Analogs) PDB->Ligand_Prep Protocol_Val 3. Docking Protocol Validation (Redocking Native Ligand) Ligand_Prep->Protocol_Val Docking 4. Comparative Docking (Virtual Screening) Protocol_Val->Docking Results 5. Results Analysis (Scores & Interactions) Docking->Results SAR 6. SAR & Lead Optimization Results->SAR

Caption: A self-validating workflow for comparative molecular docking studies.

Detailed Experimental Protocols

The following protocols are presented with the rationale behind each step, ensuring scientific integrity and reproducibility.

Protein Preparation

The quality of the protein structure is paramount for a meaningful docking study.

  • Step 1: Target Acquisition. The crystal structure of human Bcl-2 in complex with an inhibitor (PDB ID: 4IEH) will be downloaded from the Protein Data Bank (PDB). The presence of a co-crystallized ligand is crucial for validating our docking protocol.

  • Step 2: Protein Clean-up. Using a molecular modeling suite such as AutoDock Tools, UCSF Chimera, or Maestro (Schrödinger), all non-essential water molecules and heteroatoms will be removed.[10] The protein will be checked for missing atoms or residues, which will be repaired.

  • Step 3: Protonation and Energy Minimization. Hydrogen atoms will be added to the protein, and its protonation state at a physiological pH of 7.4 will be determined. A short energy minimization step using a force field like AMBER or CHARMM will be performed to relieve any steric clashes.

Ligand Preparation

The parent compound, this compound, and a set of rationally designed analogs will be prepared. The analogs are designed to probe the structure-activity relationship (SAR) by introducing modifications at key positions.

Compound IDStructureRationale for Modification
Parent This compoundThe baseline compound for comparison.
Analog 1 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amineIntroduction of electron-withdrawing groups to explore the impact of electrostatic interactions.
Analog 2 4-(4-Hydroxyphenyl)-1,3-thiazol-2-amineAddition of a hydrogen bond donor/acceptor to probe for polar interactions.
Analog 3 4-(2,4-Dimethylphenyl)-5-bromo-1,3-thiazol-2-amineSubstitution on the thiazole ring to investigate steric and electronic effects in a different region of the binding pocket.
Analog 4 N-acetyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amineModification of the 2-amino group to assess its role in hydrogen bonding.
  • Step 1: 2D to 3D Conversion. The 2D structures of the parent compound and its analogs will be sketched using a chemical drawing tool like ChemDraw or MarvinSketch and converted to 3D structures.

  • Step 2: Energy Minimization. The 3D structures will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

  • Step 3: Charge Calculation. Partial charges will be calculated for all ligand atoms (e.g., Gasteiger charges).

Molecular Docking Protocol and Validation

We will use AutoDock Vina for this study due to its accuracy and computational efficiency.

  • Step 1: Grid Box Generation. A grid box will be defined around the binding site of the co-crystallized ligand in the Bcl-2 structure (PDB ID: 4IEH). The grid box should be large enough to allow the ligands to move freely within the binding pocket.

  • Step 2: Docking Protocol Validation. To ensure the docking protocol can reproduce the experimentally observed binding mode, the co-crystallized ligand will be extracted from the PDB structure and re-docked into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[10]

  • Step 3: Virtual Screening. The parent compound and its analogs will be docked against the prepared Bcl-2 structure using the validated protocol. The docking will be performed with high exhaustiveness to ensure a thorough search of the conformational space.

Comparative Analysis of Docking Results

The output of the docking study will be analyzed both quantitatively and qualitatively.

Quantitative Data Summary

The binding affinities (docking scores) and key interactions for each compound are summarized in the table below. Lower binding energies indicate a more favorable predicted interaction.

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Parent -7.8Phe105, Tyr101, Val12615
Analog 1 -8.5Phe105, Tyr101, Val126, Arg13926
Analog 2 -8.2Tyr101, Asp108, Val12634
Analog 3 -7.5Phe105, Val12614
Analog 4 -7.2Phe105, Tyr10105
Qualitative Analysis of Binding Modes

A detailed examination of the binding poses provides insights into the SAR.

G cluster_parent Parent Compound cluster_analog1 Analog 1 cluster_analog2 Analog 2 cluster_analog4 Analog 4 Parent Parent Compound -7.8 kcal/mol 2-amino group forms H-bond with Tyr101 Dimethylphenyl group in hydrophobic pocket (Phe105, Val126) Analog1 Analog 1 (Dichloro) -8.5 kcal/mol Chlorine atoms form halogen bonds with Arg139 Enhanced hydrophobic interactions Analog2 Analog 2 (Hydroxy) -8.2 kcal/mol Hydroxyl group forms additional H-bond with Asp108 Favorable polar interaction Analog4 Analog 4 (N-acetyl) -7.2 kcal/mol Loss of H-bond from 2-amino group Steric hindrance from acetyl group

Caption: Comparative analysis of key binding interactions.

  • Parent Compound: The parent molecule likely orients its dimethylphenyl group into a hydrophobic pocket formed by residues such as Phe105 and Val126. The 2-amino group on the thiazole ring is predicted to form a crucial hydrogen bond with the backbone carbonyl of Tyr101.

  • Analog 1 (Dichlorophenyl): The replacement of methyl groups with chlorine atoms leads to a more favorable binding affinity. This could be attributed to the formation of halogen bonds with a residue like Arg139 and enhanced hydrophobic interactions.

  • Analog 2 (Hydroxyphenyl): The introduction of a hydroxyl group allows for an additional hydrogen bond with a polar residue at the edge of the binding pocket, such as Asp108, leading to improved binding affinity compared to the parent compound.

  • Analog 3 (5-bromo-thiazole): The bulky bromine atom at the 5-position of the thiazole ring may introduce steric clashes with the protein, leading to a less favorable binding score.

  • Analog 4 (N-acetyl): Acetylation of the 2-amino group disrupts the key hydrogen bond with Tyr101, resulting in a significant decrease in binding affinity. This highlights the importance of this interaction for binding.

Conclusion and Future Directions

This comparative docking study provides a clear, actionable framework for evaluating a series of related compounds and understanding their SAR in silico. The hypothetical results suggest that modifications to the phenyl ring, particularly the introduction of halogen and hydroxyl groups, could enhance the binding affinity of this compound for Bcl-2. Conversely, modification of the 2-amino group appears detrimental to binding.

The insights gained from this computational study can guide the synthesis and biological evaluation of the most promising analogs. A strong correlation between the predicted binding affinities and experimentally determined activities (e.g., IC50 values) would further validate the computational model and pave the way for the next cycle of lead optimization.[10]

References

A Researcher's Guide to Assessing the Therapeutic Index of Novel Kinase Inhibitors: A Comparative Analysis Featuring 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic is paved with rigorous evaluation. A critical milestone in this journey is the determination of the therapeutic index (TI) , a quantitative measure of a drug's safety margin.[1][2] This guide provides an in-depth, technical framework for assessing the therapeutic index of a novel compound, exemplified by the hypothetical evaluation of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine , a small molecule with a thiazole scaffold, a common feature in biologically active compounds.[3][4]

Due to the limited publicly available data on the specific biological activity of this compound, this guide will use its structure as a starting point to outline a comprehensive, field-proven workflow. For comparative purposes, we will benchmark our hypothetical findings against a well-characterized inhibitor, NVP-BEZ235 (Dactolisib) , a potent dual inhibitor of the PI3K/mTOR signaling pathway.[5][6][7][8] This pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[9][10][11][12][13]

The Imperative of the Therapeutic Index in Drug Discovery

The therapeutic index is fundamentally the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[1][2] A wider therapeutic window suggests a safer drug, as there is a larger margin between the effective dose and a dose that would cause harmful side effects. Conversely, a narrow therapeutic index (NTI) indicates that the effective and toxic doses are close, necessitating careful dosage and patient monitoring.[2][14][15] The determination of the TI is not a single value but rather a composite understanding derived from a battery of in vitro and in vivo experiments.

Proposed Target and Mechanism of Action for this compound

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the PI3K/mTOR signaling pathway . This is a logical starting point, as many kinase inhibitors share common structural motifs, and the thiazole ring is a known pharmacophore in various kinase inhibitors.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][13] Its aberrant activation is a hallmark of many cancers.[9] Dual PI3K/mTOR inhibitors like NVP-BEZ235 have been developed to block this pathway at two critical nodes, potentially leading to a more profound and durable anti-cancer effect.[5][6][11][12]

PI3K_mTOR_Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor_PI3K 4-(2,4-Dimethylphenyl) -1,3-thiazol-2-amine (Hypothetical) Inhibitor_PI3K->PI3K Inhibitor_mTOR NVP-BEZ235 (Dual Inhibitor) Inhibitor_mTOR->PI3K Inhibitor_mTOR->mTORC1 Inhibitor_mTOR->mTORC2

References

Independent Verification of the Biological Activity of Substituted Aminothiazoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted aminothiazoles are a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activities that have led to their investigation in a multitude of therapeutic areas.[1][2] This guide provides an in-depth, comparative analysis of the verification of several key biological activities of these versatile compounds, offering researchers, scientists, and drug development professionals a robust framework for their evaluation. We will delve into the experimental verification of their anticancer, antimicrobial, antioxidant, neuroprotective, and enzyme inhibitory properties, supported by detailed protocols and comparative data to inform experimental design and interpretation.

I. Anticancer Activity: Unraveling the Mechanisms of Cell Death

The anticancer potential of substituted aminothiazoles is a major focus of research, with derivatives showing efficacy against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3] The primary mechanisms underlying their antitumor effects are the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Comparative Anticancer Activity of Substituted Aminothiazoles

The cytotoxic effects of substituted aminothiazoles are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The substitution pattern on the aminothiazole ring significantly influences this activity.

Compound ClassCancer Cell LineIC50 (µM)Reference
2,4-Diarylaminopyrimidine incorporating 2-aminothiazoleALK-positive anaplastic large cell lymphoma (SUP-M2)0.0124[3]
Piperazinyl-thiazole acetamideLeukemia (RPMI-8226)3.51[6]
2-Substituted-aminothiazole-4-carboxylateLeukemia (RPMI-8226)0.08[3]
5-Benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideCervical Cancer (HeLa)1.6[3]
N-(5-(substituted)-thiazol-2-yl)acetamideColon Cancer (HT29)0.63[3]
5-Bromo-N-(substituted)-thiazol-2-amineLung Cancer (A549)Moderate Activity[7]
5-Bromo-N-(substituted)-thiazol-2-amineGlioma (U251)Moderate Activity[7]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table provides a comparative snapshot of reported activities.

Key Experimental Protocols for Anticancer Activity Verification

A multi-faceted approach is essential to comprehensively validate the anticancer activity of substituted aminothiazoles. This involves assessing cytotoxicity, investigating the mechanism of cell death, and analyzing the impact on cell cycle progression.

1. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted aminothiazole derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Mechanism of Action: Apoptosis Induction

Apoptosis is a key mechanism by which many anticancer agents exert their effects. Its verification involves multiple assays to detect the hallmark biochemical and morphological changes.

  • Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. Their activation can be detected by Western blotting, which identifies the cleavage of pro-caspases into their active forms.

    Western Blot Protocol for Caspase-3 Activation:

    • Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the protein concentration.

    • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system. An increase in the cleaved caspase-3 band indicates apoptosis induction.

  • Bcl-2 Family Protein Expression: The Bcl-2 family of proteins plays a crucial role in regulating apoptosis. Western blotting can be used to assess changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9] An increased Bax/Bcl-2 ratio is indicative of apoptosis.

  • Mitochondrial Membrane Potential (ΔΨm) Assessment: A decrease in mitochondrial membrane potential is an early event in apoptosis. The JC-1 assay is a common method for its detection. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence.[10][11]

    JC-1 Assay Protocol:

    • Cell Treatment: Treat cells with the test compound in a 96-well plate.

    • JC-1 Staining: Incubate the cells with JC-1 working solution (typically 1-10 µM) for 15-30 minutes at 37°C.[10]

    • Washing: Wash the cells with assay buffer.

    • Fluorescence Measurement: Measure the red fluorescence (Ex/Em: ~535/595 nm) and green fluorescence (Ex/Em: ~485/535 nm) using a fluorescence plate reader.[10]

    • Data Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and induction of apoptosis.

3. Cell Cycle Analysis

Substituted aminothiazoles can also exert their anticancer effects by arresting the cell cycle at specific phases, preventing cancer cell division. Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.[12][13][14]

Cell Cycle Analysis Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash the cells with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol for at least 30 minutes at 4°C.[15]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.[13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.

Signaling Pathway Visualization

Many substituted aminothiazoles function as kinase inhibitors, targeting pathways like PI3K/Akt/mTOR and Aurora kinase, which are often dysregulated in cancer.[1][4][5][16]

anticancer_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Aurora Aurora Kinase Aurora->Proliferation Aminothiazole Substituted Aminothiazole Aminothiazole->PI3K Inhibits Aminothiazole->Aurora Inhibits

Caption: Inhibition of PI3K/Akt/mTOR and Aurora Kinase pathways by substituted aminothiazoles.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted aminothiazoles have demonstrated promising activity against a range of bacteria and fungi.[17][18][19][20][21][22]

Comparative Antimicrobial Activity of Substituted Aminothiazoles

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Aminothiazole Schiff baseStaphylococcus epidermidis (MDR)250[22]
2-Aminothiazole Schiff basePseudomonas aeruginosa (MDR)375[22]
2-Aminothiazole Schiff baseStaphylococcus aureus (MDR)250[22]
2-Aminothiazole Schiff baseEscherichia coli (MDR)375[22]
5-Benzyl-substituted aminothiazoleHistoplasma capsulatum0.7 (MIC50)[23]
N-Oxazolyl- and N-thiazolylcarboxamidesMycobacterium tuberculosis H37Ra3.13[19]
Functionally substituted 2-aminothiazolesEnterobacter cloacaePotent activity[17]

Note: MDR refers to multidrug-resistant strains. MIC values can vary based on the specific derivative and microbial strain.

Key Experimental Protocols for Antimicrobial Activity Verification

The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents.

Broth Microdilution Method Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the substituted aminothiazole in a suitable solvent. Perform serial twofold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

antimicrobial_workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare serial dilutions of aminothiazole derivative C Inoculate microtiter plate A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Visually assess for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Substituted aminothiazoles have been shown to possess antioxidant properties.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds. The stable free radical DPPH has a deep violet color, which is reduced to a yellow-colored compound in the presence of an antioxidant.

DPPH Assay Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Prepare various concentrations of the test aminothiazole derivatives and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Setup: In a 96-well plate, add a defined volume of the test compound or standard to the DPPH solution. Include a control containing only DPPH and methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

IV. Neuroprotective Activity: Shielding Neurons from Damage

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss. Substituted aminothiazoles have emerged as potential neuroprotective agents, showing promise in models of neuronal toxicity.[24][25][26]

Assessing Neuroprotection in In Vitro Models

A common in vitro model involves inducing neuronal cell death using a neurotoxin and then evaluating the protective effect of the test compound.

Neuroprotection Assay Protocol:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the substituted aminothiazole derivative for a specified period.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., hydrogen peroxide, amyloid-beta peptide) to induce cell death.

  • Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in the anticancer section.

  • Data Analysis: An increase in cell viability in the presence of the aminothiazole derivative compared to the neurotoxin-only treated cells indicates a neuroprotective effect.

V. Enzyme Inhibitory Activity: Targeting Key Biological Processes

The biological activities of many substituted aminothiazoles are attributed to their ability to inhibit specific enzymes. This is a key mechanism in their anticancer, anti-inflammatory, and neuroprotective effects.

Comparative Enzyme Inhibitory Activity of Substituted Aminothiazoles

The inhibitory potency is expressed as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound ClassEnzyme TargetIC50 (µM)Reference
Adamantane‑linked aminothiazolesUrease13.05[27]
Adamantane‑linked aminothiazolesα-Glucosidase18.4[27]
Adamantane‑linked aminothiazolesCarbonic Anhydrase2.7[27]
2-aminothiazole derivativeAurora A Kinase0.079[4]
2-aminothiazole derivativeCK2α0.6[28]
Triarylmethanes with aminothiazoleConnexin 50 (Cx50)Varies with substitution
Kinase Inhibition Assay

Given that many aminothiazoles act as kinase inhibitors, a general kinase inhibition assay protocol is provided below.

Kinase Inhibition Assay Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and various concentrations of the aminothiazole inhibitor in a suitable buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase.

  • Detection of Kinase Activity: The method for detecting kinase activity will vary depending on the specific kinase and available reagents. Common methods include measuring the amount of phosphorylated substrate using a specific antibody in an ELISA format or using luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

This guide provides a comprehensive framework for the independent verification of the diverse biological activities of substituted aminothiazoles. By employing the detailed protocols and considering the comparative data presented, researchers can effectively design and execute experiments to evaluate novel aminothiazole derivatives. The multifaceted nature of these compounds underscores their potential as lead structures in the development of new therapeutic agents for a wide range of diseases. Rigorous and standardized experimental validation is paramount to advancing our understanding of their structure-activity relationships and ultimately translating their therapeutic promise into clinical applications.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the proper disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine (CAS No: 247225-31-6). As a substituted aromatic amine and thiazole derivative, this compound requires careful handling to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory compliance. The procedures outlined below are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive risk assessment.

Hazard Identification and Inherent Risks

Understanding the hazard profile of this compound is the foundation of its safe management. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.[1]

Causality of Hazards: This compound's toxicity profile is characteristic of many aromatic amines. The amine group attached to an aromatic ring system can lead to toxic effects upon absorption into the body. Thiazole rings, while common in pharmaceuticals, can also present unique reactivity and toxicity profiles. Therefore, it is imperative to assume this compound is hazardous and handle it accordingly.[2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CodeDescriptionGHS Pictogram
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)
Acute Toxicity, DermalH312Harmful in contact with skinGHS07 (Exclamation Mark)
Acute Toxicity, InhalationH332Harmful if inhaledGHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)

Source: Synthesized from PubChem and commercial supplier data.[1][3][4]

Pre-Disposal Safety: PPE and Waste Storage

Proper containment of the chemical waste and protection of laboratory personnel are paramount before the final disposal steps are initiated.

Required Personal Protective Equipment (PPE)

Exposure to this compound can occur via inhalation, ingestion, or skin contact. Therefore, a robust PPE protocol is non-negotiable.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[2]

  • Eye/Face Protection: Use chemical safety goggles or a face shield to protect against splashes or airborne particles of the solid compound.[2][5]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure all skin is covered. For larger quantities or in case of a significant spill, consider a chemical-resistant apron or suit.[2][5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator with an appropriate particulate filter.[2] All handling of the solid material should ideally occur within a chemical fume hood.

Waste Segregation and Storage

Improper storage of chemical waste can lead to dangerous reactions. As an amine, this compound requires specific segregation.

  • Identify and Segregate: Keep waste containing this compound separate from other chemical waste streams to prevent hazardous reactions.[6]

  • Avoid Incompatibles: Store this waste away from strong oxidizing agents and acids. Amines can react exothermically or violently with these substances.[6]

  • Use Compatible Containers: Store waste in clearly labeled, sealable containers made of compatible materials (e.g., high-density polyethylene).[6][7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., GHS07).[6]

  • Storage Location: Keep sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste, away from direct sunlight and heat sources.[6]

Emergency Protocol: Spill Management

Preparedness for accidental spills is a critical component of laboratory safety.[6]

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (if safe to do so).

  • Don PPE: Before addressing the spill, put on the full PPE described in Section 2.1.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, cover with an inert absorbent material like vermiculite, sand, or a commercial absorbent pad.[7]

  • Collect Waste: Carefully scoop the absorbed material or swept solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Package and Label: Seal and label the container with all spill-contaminated materials for proper disposal.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with local, state, and federal regulations, such as those set by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Never dispose of this chemical down the drain or in regular trash.[6][9]

Waste Characterization
  • Solid Waste: This includes the pure compound, expired reagents, or lab materials (e.g., weighing paper, gloves, wipes) grossly contaminated with the solid.

  • Liquid Waste: This includes any solutions containing dissolved this compound. Note the solvent used, as this may impact the disposal route.

Disposal Workflow

The following procedure and diagram outline the decision-making process for proper disposal.

  • Containment: Place the characterized waste into a suitable, labeled hazardous waste container as described in Section 2.2.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date.

  • Contact EHS: Coordinate with your institution's EHS office or a licensed hazardous waste disposal contractor for pickup.[6][7] Professional contractors are equipped to transport and dispose of chemical waste via approved methods, such as high-temperature incineration in a facility with an afterburner and scrubber to neutralize harmful combustion byproducts.[7]

G cluster_assessment Step 1: Assess & Segregate cluster_containment Step 2: Contain & Label cluster_disposal Step 3: Final Disposition start Waste Generation (this compound) is_solid Solid Waste? (powder, contaminated items) start->is_solid Characterize Waste is_liquid Liquid Waste? (solutions) is_solid->is_liquid No solid_container Place in labeled, sealed solid hazardous waste container. Avoid generating dust. is_solid->solid_container Yes liquid_container Place in labeled, sealed liquid hazardous waste container. Note all solvent components. is_liquid->liquid_container Yes store_waste Store container in designated hazardous waste accumulation area. is_liquid->store_waste No (No Waste) solid_container->store_waste liquid_container->store_waste contact_ehs Arrange pickup by licensed hazardous waste disposal company. store_waste->contact_ehs

Caption: Disposal workflow for this compound.

Regulatory Framework and Compliance

The management of chemical waste is highly regulated. In the United States, the EPA's RCRA provides the legal framework for the "cradle-to-grave" management of hazardous waste.[8][10] This includes generation, transportation, treatment, storage, and disposal. Facilities that generate hazardous waste are responsible for its safe handling and disposal, and utilizing a licensed professional waste disposal service is a key part of this responsibility.[7] Failure to comply with these regulations can result in significant penalties and environmental damage.[11]

References

Operational Guide: Personal Protective Equipment for Handling 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) requirements for the handling and disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine (CAS No: 247225-31-6). As a compound with significant health hazards, adherence to these procedures is critical to ensure personnel safety and mitigate exposure risks in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is an aromatic amine that presents multiple health risks. A thorough understanding of its hazard profile is the foundation for selecting appropriate PPE. The compound is classified with several GHS (Globally Harmonized System) hazard statements that mandate specific safety precautions.[1]

The primary risks associated with this chemical are:

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[1]

  • Severe Eye Damage: It poses a significant risk of causing serious, potentially irreversible, eye damage.[1]

  • Skin Irritation: Direct contact can lead to skin irritation.[1]

The following table summarizes the GHS hazard classifications for this compound.

Hazard CodeHazard StatementGHS PictogramSignal Word
H302Harmful if swallowedGHS07 (Exclamation Mark)Danger / Warning
H312Harmful in contact with skinGHS07 (Exclamation Mark)Warning
H332Harmful if inhaledGHS07 (Exclamation Mark)Warning
H315Causes skin irritationGHS07 (Exclamation Mark)Warning
H318Causes serious eye damageGHS05 (Corrosion)Danger

Data sourced from PubChem and commercial supplier safety information.[1]

Core Personal Protective Equipment (PPE) Directive

A multi-layered PPE approach is required to protect against the diverse hazards of this compound. The selection of each component is directly correlated with the identified risks.

Eye and Face Protection

Minimum Requirement: Chemical splash goggles. Strongly Recommended: A full-face shield worn over chemical splash goggles.

Causality: The H318 classification, "Causes serious eye damage," is a critical warning that necessitates more than standard safety glasses.[1] Chemical splash goggles are mandatory as they form a seal around the eyes, providing protection from airborne particulates and accidental splashes. During procedures where dust generation or splashing is likely (e.g., weighing the solid, transfers, or preparing solutions), a full-face shield is essential to protect the entire face.[2][3]

Respiratory Protection

Primary Control: All handling of this compound solid must be conducted within a certified chemical fume hood.

Causality: The H332 "Harmful if inhaled" classification requires stringent control of airborne particulates.[1] A fume hood provides the necessary engineering control to capture dust at the source, preventing inhalation. If a fume hood is not available, or in the event of a significant spill outside of containment, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.

Hand Protection

Minimum Requirement: Nitrile gloves. Best Practice: Double-gloving (two pairs of nitrile gloves).

Causality: The H312 "Harmful in contact with skin" and H315 "Causes skin irritation" classifications demand robust hand protection.[1] Nitrile gloves provide adequate splash protection for handling solids and preparing solutions.[3] It is crucial to wash hands thoroughly after handling, even when gloves are worn. For prolonged work or when using solvents, consult a glove compatibility chart to ensure the chosen material has a sufficient breakthrough time.

Skin and Body Protection

Minimum Requirement: A fully fastened, long-sleeved laboratory coat, long pants, and closed-toe, chemical-resistant footwear.

Causality: To prevent accidental skin contact from spills or dust, a protective barrier over personal clothing is essential.[2][4] An appropriate lab coat and footwear protect against incidental exposure. For operations involving larger quantities (>10g) or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

Procedural Protocols for Safe Handling

The following step-by-step protocols must be followed to minimize exposure.

Protocol: Handling Solid Compound (Weighing & Transfer)
  • Preparation: Ensure a certified chemical fume hood is operational. Decontaminate the work surface before and after use.

  • Don PPE: Before entering the work area, don the required PPE as specified in Section 2: lab coat, closed-toe shoes, chemical splash goggles, and nitrile gloves.

  • Work Setup: Place all necessary equipment (spatulas, weigh boats, container) inside the fume hood. A plastic-backed absorbent liner can be used to contain any minor spills.

  • Handling: Carefully open the primary container inside the fume hood. Use a spatula to transfer the desired amount of the solid to a weigh boat or secondary container. Avoid any actions that could generate dust.

  • Closure: Securely close the primary container immediately after use.

  • Cleanup: Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth. Dispose of all contaminated disposable materials (weigh boats, gloves, liners) in a designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) before leaving the work area. Wash hands immediately and thoroughly.

Protocol: Solution Preparation
  • Preparation: Follow steps 1-3 from Protocol 3.1.

  • Solvent Addition: Place the vessel containing the weighed solid in the fume hood. Slowly add the solvent to the solid, ensuring the vessel opening is directed away from your face.

  • Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Transfer: Use a pipette or funnel for any transfers of the final solution to minimize splashing.

  • Cleanup & Disposal: Follow steps 6-7 from Protocol 3.1, ensuring any solvent-wetted materials are also disposed of as hazardous waste.

Emergency Response and Decontamination

Immediate and correct action is vital in an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's environmental health and safety department. For small spills inside a fume hood, cover with an inert absorbent material, carefully sweep up, and place in a sealed, labeled hazardous waste container.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect excess solid chemical and any contaminated disposables (gloves, weigh paper, absorbent pads) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions in a dedicated, labeled hazardous waste container compatible with the solvent used.

Follow all institutional, local, and national regulations for hazardous waste disposal.

Visual Workflow Diagrams

The following diagrams illustrate the required workflows for safe handling and emergency response.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification & Flow prep2 Assemble All Equipment prep1->prep2 prep3 Don Required PPE (Goggles, Gloves, Coat) prep2->prep3 handle1 Weigh Solid or Prepare Solution prep3->handle1 handle2 Securely Close All Containers handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling the compound.

Caption: Decision tree for emergency exposure response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.